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  • Product: (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride
  • CAS: 937783-85-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds significant interest within the fields o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints, making it a valuable building block for the development of novel therapeutic agents and functional materials. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the current and potential applications of this compound.

Chemical and Physical Properties

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a white to off-white solid.[2] While extensive experimental data on its physical properties is not widely published, the following table summarizes its key chemical identifiers and known characteristics.

PropertyValueSource
CAS Number 937783-85-2[2]
Molecular Formula C8H11ClFNO[3]
Molecular Weight 191.63 g/mol [3]
Purity Typically ≥97%[3]
Appearance White to off-white solid[2]
InChI Key GLRBPLAFPRZPAI-UHFFFAOYSA-N[3]

Further experimental determination of properties such as melting point and solubility in various solvents is recommended for specific research applications.

Spectral Data

While publicly available spectra for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride are limited, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for purchased batches.[4] Analysis of related structures, such as other fluorinated benzylamines, suggests that the proton and carbon NMR spectra would be characterized by distinct signals for the aromatic protons, the benzylic protons, and the methoxy group, with coupling patterns influenced by the fluorine substituent.[5] Infrared spectroscopy would be expected to show characteristic peaks for the amine N-H stretching, aromatic C-H stretching, and C-O stretching of the methoxy group.

Synthesis

The most common and efficient method for the synthesis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is through the reductive amination of 2-fluoro-4-methoxybenzaldehyde. This versatile reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia or a protected form), followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (ethanolic or aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (a significant excess, e.g., 7-10 equivalents) or ammonium acetate (1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with diethyl ether or another suitable organic solvent (3 x volumes).

  • Purification of the Free Base: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude (2-Fluoro-4-methoxyphenyl)methanamine as an oil or solid. Further purification can be achieved by column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or another appropriate solvent. Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

Caption: Reductive amination synthesis workflow.

Applications in Research and Development

Substituted benzylamines are prevalent structural motifs in a wide range of biologically active compounds. The unique substitution pattern of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride makes it a desirable intermediate for the synthesis of novel compounds in drug discovery and materials science.

Medicinal Chemistry

The introduction of fluorine and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine can block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups. The methoxy group can also impact metabolic pathways and receptor binding.

While specific therapeutic agents derived directly from (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of:

  • Enzyme Inhibitors: Fluorinated benzylamines have been investigated as substrates and inactivators of enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.[5]

  • Receptor Ligands: The phenylamine core is a common scaffold for ligands of various G-protein coupled receptors (GPCRs) and ion channels.

  • Novel Antimicrobial Agents: The benzylamine moiety is present in some antimicrobial compounds, and derivatization with this fluorinated building block could lead to new agents with improved properties.

Materials Science

The aldehyde precursor, 2-fluoro-4-methoxybenzaldehyde, is recognized for its utility in the development of advanced materials. The presence of the fluorine atom can enhance thermal stability and hydrophobicity, while the aromatic ring contributes to rigidity and potential for π-conjugation, which are desirable properties for organic electronic materials.[6] Consequently, the amine derivative could be utilized in the synthesis of:

  • High-Performance Polymers: As a monomer or cross-linking agent.

  • Functional Dyes and Liquid Crystals: Where precise molecular structure dictates the material's properties.

Safety and Handling

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Stability and Reactivity

Detailed studies on the stability and reactivity of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride are not widely available. However, general knowledge of fluorinated aromatic compounds suggests that the C-F bond is generally stable under most synthetic conditions. The amine group will exhibit typical reactivity, such as nucleophilic addition and substitution reactions. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which can be susceptible to oxidation. Studies on related fluorinated small molecules indicate that metabolic stability can be significantly influenced by the position of fluorine substitution.[1]

Conclusion

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a valuable and versatile building block for chemical synthesis. Its unique combination of a fluorine atom and a methoxy group on a benzylamine scaffold provides a platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. While further characterization of its physical and chemical properties is warranted, the established synthetic routes and the known impact of its structural motifs on molecular properties underscore its importance for researchers and scientists in these fields.

References

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

  • Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 241-247. [Link]

  • Nengroo, Z. R., et al. (2016). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Lipids in Health and Disease, 15, 126. [Link]

  • Wychem. 2-Fluoro-4-methoxybenzylamine hydrochloride. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Maloney, D. J., et al. (2014). U.S. Patent No. 8,778,941. Washington, DC: U.S.
  • Pevarello, P., et al. (2017). EP3257842B1 - Therapeutic use of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Shanghai Kehua Biotechnology Co., Ltd. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. [Link]

  • Jószai, I., et al. (2020). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 5(1), 13. [Link]

  • Nanjing Jieyun Pharma Tech Co., Ltd. (2017). The synthetic method of 2,4-difluorobenzylamine. Patsnap. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. [Link]

  • Pevarello, P., et al. (2011). U.S. Patent No. 8,076,515. Washington, DC: U.S.
  • Li, S., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide. bioRxiv. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. [Link]

Sources

Exploratory

An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS: 937783-85-2)

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a valuable building block in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom ortho to the aminomethyl group and a methoxy group in the para position, imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, potential applications, and safe handling procedures, tailored for professionals in the field of drug discovery and development.

Physicochemical Properties

The hydrochloride salt form of (2-Fluoro-4-methoxyphenyl)methanamine enhances its stability and solubility in aqueous media, which is often advantageous for handling and for certain reaction conditions.

PropertyValueSource
CAS Number 937783-85-2[1]
Molecular Formula C₈H₁₁ClFNON/A
Molecular Weight 191.63 g/mol N/A
Synonyms 2-Fluoro-4-methoxybenzylamine HClN/A
Appearance White to off-white solidGeneral chemical supplier information
Purity Typically >95%N/A

Synthesis and Mechanism

The synthesis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is typically achieved through the reduction of a suitable precursor, such as 2-fluoro-4-methoxybenzonitrile or via the reductive amination of 2-fluoro-4-methoxybenzaldehyde.

Synthetic Pathway Overview

A common and efficient method is the reduction of the corresponding nitrile, which provides a direct route to the primary amine.

Synthetic Pathway Precursor 2-Fluoro-4-methoxybenzonitrile Intermediate (2-Fluoro-4-methoxyphenyl)methanamine (Free Base) Precursor->Intermediate Reduction (e.g., LiAlH₄ or H₂/Catalyst) Product (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride Intermediate->Product Acidification (HCl in ether or isopropanol)

Caption: General synthetic scheme for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

Detailed Experimental Protocol: Nitrile Reduction

This protocol describes a representative procedure for the synthesis of (2-Fluoro-4-methoxyphenyl)methanamine from its nitrile precursor.

Step 1: Reduction of 2-Fluoro-4-methoxybenzonitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-fluoro-4-methoxybenzonitrile[2][3][4][5] in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude (2-Fluoro-4-methoxyphenyl)methanamine free base.

Step 2: Salt Formation

  • Dissolve the crude free base in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Analytical Workflow

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (LC-MS or GC-MS) IR FTIR Spectroscopy HPLC HPLC/UPLC (Reverse Phase) MP Melting Point Analysis Sample Synthesized Product Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->MP

Caption: Recommended analytical workflow for compound characterization.

Methodology Details
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Will confirm the presence of aromatic, methoxy, and aminomethyl protons with characteristic chemical shifts and coupling constants.

    • ¹³C NMR : Will show the expected number of carbon signals, including the benzylic carbon and the aromatic carbons, with splitting patterns influenced by the fluorine atom. A reference to a ¹³C NMR spectrum for a related compound suggests its utility.[6]

    • ¹⁹F NMR : Will display a singlet, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS) :

    • LC-MS or GC-MS analysis will confirm the molecular weight of the free base (155.17 g/mol ). The fragmentation pattern can provide further structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) :

    • A reverse-phase HPLC method can be developed for purity assessment. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[7][8][9] Detection can be performed using a UV detector at a wavelength around 210-230 nm.[8]

Applications in Drug Discovery

Substituted benzylamines are a cornerstone in medicinal chemistry due to their ability to interact with a wide range of biological targets. The 2-fluoro-4-methoxy substitution pattern of this particular building block offers several advantages:

  • Modulation of pKa : The electron-withdrawing fluorine atom can lower the pKa of the amine, which can influence its binding affinity and pharmacokinetic properties.

  • Metabolic Stability : The fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug candidate.

  • Conformational Control : The steric bulk of the ortho-fluorine can restrict the rotation of the aminomethyl group, locking it into a specific conformation that may be favorable for binding to a target protein.

  • Hydrogen Bonding : The methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

While specific examples detailing the use of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride are not prevalent in publicly accessible literature, this scaffold is highly relevant for the synthesis of inhibitors for kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. For instance, related fluorobenzylamine moieties are found in compounds developed as therapeutic agents.[10][11][12]

Safety and Handling

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is classified as a hazardous substance and requires careful handling.[1]

Hazard Identification
  • H302 : Harmful if swallowed.[1]

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

  • H335 : May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[14][15]

    • Skin Protection : Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[14][15][16]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter.[15]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14][15] Keep away from strong oxidizing agents.[13][15]

  • First Aid Measures :

    • In case of skin contact : Immediately wash with plenty of soap and water.[14]

    • In case of eye contact : Rinse cautiously with water for several minutes.[14]

    • If inhaled : Move the person to fresh air.[14]

    • If swallowed : Rinse mouth and seek immediate medical attention.[14]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

References

  • Chemical Label. (n.d.). (2-fluoro-4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-2-FLUORO-1-(4-METHOXYPHENYL)-ETHANAMINE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). (4-(4-Fluorophenoxy)phenyl)methanamine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzylamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Fluoro-4-methoxybenzonitrile, min 97%, 100 grams. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Google Patents. (n.d.). Therapeutic use of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Google Patents. (n.d.). 2-[4-(3- et 2-fluorobenzyloxy)benzylamino]propanamides haute pureté pour une utilisation en tant que médicaments et compositions pharmaceutiques les contenant.

Sources

Foundational

A Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride: Properties, Analysis, and Applications

Abstract: (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS No. 937783-85-2) is a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS No. 937783-85-2) is a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts desirable physicochemical properties that are advantageous in the design of novel bioactive molecules. This guide provides an in-depth examination of its molecular characteristics, outlines a robust synthetic pathway, details validated analytical methodologies for characterization, and explores its strategic application as a key building block in modern drug discovery.

Physicochemical Properties and Molecular Structure

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a primary benzylamine derivative presented as a stable, crystalline salt. The hydrochloride form enhances its solubility in aqueous and polar protic solvents and improves its handling characteristics compared to the free base.

The core value of this molecule lies in the strategic placement of its substituents. The fluorine atom at the ortho-position can significantly influence the molecule's conformation and electronic properties, often leading to enhanced metabolic stability and improved binding affinity to biological targets.[1][2] The methoxy group at the para-position is a common feature in bioactive compounds, known to participate in hydrogen bonding and modulate lipophilicity.[3]

A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁ClFNO[4][5]
Molecular Weight 191.63 g/mol [4][5]
CAS Number 937783-85-2[4][6]
Appearance White to off-white solidTypical for amine hydrochlorides
Purity ≥97% (Typical)[5]
InChI Key GLRBPLAFPRZPAI-UHFFFAOYSA-N[5]

Synthesis and Purification

The synthesis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is most efficiently achieved via a one-pot reductive amination of the corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde.[7] This method is widely employed in organic synthesis due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.[8][9]

Causality of Experimental Design

Choice of Reaction: Reductive amination is the method of choice because it directly converts a carbonyl group into an amine in a single procedural sequence.[8] It begins with the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[10]

Choice of Reagents:

  • Nitrogen Source: Ammonium chloride or aqueous ammonia provides the necessary amine functionality.

  • Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. NaBH(OAc)₃ is particularly effective as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde, minimizing side reactions.[10]

  • Salt Formation: The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid. This step is crucial for stability and ease of purification by crystallization.

Experimental Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Workup & Isolation A 2-Fluoro-4-methoxybenzaldehyde + Ammonia Source B Imine Formation (Intermediate) A->B C In-situ Reduction (e.g., NaBH(OAc)₃) B->C D (2-Fluoro-4-methoxyphenyl)methanamine (Free Base in Solution) C->D E Aqueous Workup & Organic Extraction D->E F Treatment with HCl E->F G Crystallization F->G H Final Product (Hydrochloride Salt) G->H

Caption: Synthetic workflow for (2-Fluoro-4-methoxyphenyl)methanamine HCl.

Step-by-Step Synthesis Protocol
  • Imine Formation: To a solution of 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10°C. Self-Validation: The controlled addition prevents an exothermic reaction and reduces the formation of over-alkylated byproducts.

  • Quenching and Workup: After stirring for an additional 3 hours at room temperature, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation and Isolation: Filter the dried solution and cool in an ice bath. Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach, combining chromatography and spectroscopy, provides a self-validating system.

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, while ¹⁹F NMR verifies the presence and environment of the fluorine atom.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for assessing purity and confirming the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[11]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the theoretical values for the molecular formula C₈H₁₁ClFNO.

Analytical Workflow Diagram

G cluster_output Outputs A Sample Preparation (Dissolution in Mobile Phase) B UPLC/HPLC Separation (Reversed-Phase C18) A->B C ESI-MS Detection (Positive Ion Mode) B->C D Data Analysis C->D Purity Purity (% Area) D->Purity Mass [M+H]⁺ Ion (Exact Mass) D->Mass

Caption: Standard LC-MS workflow for purity and identity confirmation.

Representative LC-MS Protocol
  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: A single major peak in the chromatogram. The mass spectrum for this peak should show a protonated molecular ion [M+H]⁺ corresponding to the free base (C₈H₁₀FNO), with an expected exact mass of m/z 156.0819.

Applications in Drug Discovery

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride serves as a valuable building block for the synthesis of complex molecules, particularly in the development of central nervous system (CNS) therapeutics and other pharmacologically active agents.[13]

The Strategic Advantage of the 2-Fluoro-4-methoxy Pattern

The specific substitution on the phenyl ring is not arbitrary. Medicinal chemists leverage these features to fine-tune molecular properties:

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2][14]

  • Binding Affinity: The strong electronegativity of fluorine can alter the pKa of the amine and create favorable interactions (e.g., hydrogen bonds, dipole interactions) within a protein's active site.[1]

  • CNS Penetration: The modulation of lipophilicity and polarity by the fluoro and methoxy groups can be critical for crossing the blood-brain barrier.[14]

Logical Pathway in Drug Development

G A (2-Fluoro-4-methoxyphenyl) methanamine HCl B Chemical Synthesis (e.g., Amide Coupling) A->B Building Block C Lead Compound Library B->C D Screening & SAR Studies C->D E Optimized Drug Candidate D->E Optimization

Caption: Role as a building block in the drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed. Based on data for structurally similar compounds, (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride should be handled as a hazardous substance.[6]

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • ChemWhat. (2-fluoro-4-methoxyphenyl)methanamine CAS#: 937783-85-2. [Link]

  • Brandt, S. D., et al. (2016). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

  • Chemical Label. (2-fluoro-4-methoxyphenyl)methanamine hydrochloride. [Link]

  • Lin, Z., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Lee, H., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]

  • Vicker, N., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC - PubMed Central. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Gu, Y., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection. PubMed. [Link]

  • Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. (2021). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. [Link]

  • ResearchGate. (2013). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • SIELC Technologies. Benzylamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. [Link]

  • Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

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Exploratory

An In-Depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride: Structure, Synthesis, and Characterization

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS RN: 937783-85-...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS RN: 937783-85-2), a key building block in contemporary medicinal chemistry. The document details the molecular structure, physicochemical properties, and outlines validated synthetic pathways for its preparation. Emphasis is placed on the mechanistic rationale behind the synthetic choices, offering field-proven insights for researchers. Detailed experimental protocols for the synthesis via reductive amination and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. The presence of a fluorine atom and a methoxy group on the phenyl ring imparts specific electronic and lipophilic properties, which can be exploited to modulate the pharmacological profile of target compounds. This guide serves as a technical resource for scientists, providing a detailed examination of its structure and a practical guide to its synthesis and characterization.

Molecular Structure and Properties

The chemical structure of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is characterized by a benzylamine core substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position of the benzene ring. The amine is protonated to form the hydrochloride salt, which enhances its stability and solubility in polar solvents.

Table 1: Physicochemical Properties of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride

PropertyValue
CAS Registry Number 937783-85-2[1][2]
Molecular Formula C₈H₁₁ClFNO[3]
Molecular Weight 191.63 g/mol [3]
Appearance Off-white to light yellow powder
Purity Typically ≥97%

Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride

The synthesis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride can be efficiently achieved through two primary and well-established synthetic routes: the reductive amination of 2-fluoro-4-methoxybenzaldehyde and the reduction of 2-fluoro-4-methoxybenzonitrile. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Reductive Amination of 2-Fluoro-4-methoxybenzaldehyde

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[4] This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of a primary amine such as (2-Fluoro-4-methoxyphenyl)methanamine, ammonia is used as the nitrogen source.

The reaction proceeds in two key steps:

  • Imine Formation: 2-Fluoro-4-methoxybenzaldehyde reacts with ammonia to form the corresponding imine. This reaction is typically reversible and is often driven to completion by the subsequent reduction step.

  • Reduction: A reducing agent selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the desired primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common and cost-effective choice. The reaction is typically carried out in a protic solvent such as methanol or ethanol.

G start 2-Fluoro-4-methoxybenzaldehyde intermediate Imine Intermediate start->intermediate + NH₃ - H₂O product (2-Fluoro-4-methoxyphenyl)methanamine intermediate->product + [H] (e.g., NaBH₄) final_product (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride product->final_product + HCl

Caption: Reductive Amination Workflow.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Ammonia Addition: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

Route 2: Reduction of 2-Fluoro-4-methoxybenzonitrile

An alternative and equally viable synthetic approach is the reduction of the corresponding nitrile, 2-fluoro-4-methoxybenzonitrile. This method is particularly useful if the nitrile is more readily available or cost-effective than the aldehyde.

The reduction of a nitrile to a primary amine requires a more potent reducing agent than that used for imine reduction. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

G start 2-Fluoro-4-methoxybenzonitrile product (2-Fluoro-4-methoxyphenyl)methanamine start->product + [H] (e.g., LiAlH₄ or H₂/Catalyst) final_product (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride product->final_product + HCl

Caption: Nitrile Reduction Workflow.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: To the stirred suspension, add a solution of 2-fluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature with an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Purification and Salt Formation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The subsequent salt formation can be carried out as described in the reductive amination protocol.

Characterization

The identity and purity of the synthesized (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride should be confirmed by a combination of spectroscopic and analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons (multiplets), methoxy group (singlet), benzylic protons (singlet or doublet), and amine protons (broad singlet).
¹³C NMR Aromatic carbons (including carbon-fluorine coupling), methoxy carbon, and benzylic carbon.
Mass Spec. Molecular ion peak corresponding to the free base.
IR N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.
Melting Point A sharp melting point is indicative of high purity.

Applications in Research and Drug Development

Substituted benzylamines are prevalent structural motifs in a wide array of biologically active molecules. The unique substitution pattern of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride makes it a valuable precursor for the synthesis of novel compounds with potential applications in areas such as:

  • Agrochemicals: The introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

  • Pharmaceuticals: This building block can be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic properties. The fluorine atom can modulate pKa, lipophilicity, and metabolic stability, while the methoxy group can participate in hydrogen bonding interactions with biological targets.

Safety and Handling

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. The outlined synthetic protocols, based on reductive amination and nitrile reduction, offer reliable and scalable methods for the preparation of this important chemical intermediate. The information presented herein is intended to support researchers and scientists in their efforts to synthesize and utilize this versatile building block in their research and development endeavors.

References

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • (2-Fluoro-6-Methoxyphenyl)MethanaMine hydrochloride CAS NO.1214366-31-0. LookChem. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Semantic Scholar. Available at: [Link]

  • 2-Fluoro-4-methoxybenzylamine hydrochloride. Wychem. Available at: [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available at: [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Available at: [Link]

  • A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. MDPI. Available at: [Link]

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Taylor & Francis Online. Available at: [Link]

  • (a) Reaction pathway for the reductive amination with benzaldehyde and... ResearchGate. Available at: [Link]

  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Google Patents.
  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

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Foundational

Spectroscopic Characterization of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride: A Technical Guide

Introduction (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. As with any novel compound, unequivocal structural elucidati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. As with any novel compound, unequivocal structural elucidation is a critical prerequisite for further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on first principles and comparative data from structurally related molecules. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the spectroscopic analysis of this and similar molecules.

While a complete set of publicly available experimental spectra for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is not currently available, this guide will present a detailed, predicted analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will delve into the theoretical basis for the expected spectral features, supported by data from analogous compounds and established spectroscopic principles.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride incorporates several key features that will give rise to characteristic spectroscopic signals.

Caption: Molecular structure of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the target molecule, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra for a compound like (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as the acidic N-H protons may exchange with deuterium in some solvents, leading to signal broadening or disappearance. DMSO-d₆ is often a good choice for amine hydrochlorides as it slows down the exchange rate of the amine protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width will be necessary (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • If available, acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift range for ¹⁹F is much larger than for ¹H, so a wide spectral width is essential.[1]

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the benzylic methylene protons, the methoxy protons, and the ammonium protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aromatic H~7.3 - 7.6mThe aromatic region will show complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The proton ortho to the aminomethyl group is expected to be the most downfield.
Aromatic H~6.8 - 7.1mThe protons ortho and meta to the methoxy group will be more shielded and appear upfield.
-CH₂-NH₃⁺~4.0 - 4.2s or tThe benzylic protons are adjacent to the electron-withdrawing ammonium group, leading to a downfield shift. Coupling to the NH₃⁺ protons may be observed as a triplet in non-exchanging solvents.
-OCH₃~3.8 - 3.9sThe methoxy protons will appear as a sharp singlet in a typical region for aryl methyl ethers.
-NH₃⁺~8.5 - 9.5br sThe ammonium protons are acidic and their signal is often broad due to quadrupolar relaxation and exchange. The chemical shift is highly dependent on solvent and concentration.

Predicted data is based on analogous compounds and substituent effects.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The fluorine atom will cause splitting of the signals for the carbons it is coupled to.

Carbon(s) Predicted Chemical Shift (δ, ppm) Expected ¹³C-¹⁹F Coupling Rationale
C-F~160 - 165Large doubletThe carbon directly attached to the fluorine will be significantly downfield and show a large one-bond C-F coupling constant.
C-OCH₃~158 - 162DoubletThe carbon bearing the methoxy group will be downfield due to the oxygen's electron-donating resonance effect. It will exhibit a smaller C-F coupling.
C-CH₂NH₃⁺~125 - 130DoubletThe ipso-carbon attached to the aminomethyl group will be influenced by both the fluorine and the alkyl substituent.
Aromatic CH~115 - 130DoubletsThe remaining aromatic carbons will appear in this region, with their chemical shifts and C-F coupling constants determined by their position relative to the substituents.
Aromatic CH~100 - 110DoubletThe carbon ortho to the methoxy group and meta to the fluorine is expected to be the most shielded.
-OCH₃~55 - 56SingletThe methoxy carbon will appear as a sharp singlet in the typical region for such groups.
-CH₂-NH₃⁺~40 - 45DoubletThe benzylic carbon will be deshielded by the adjacent nitrogen and will show a small C-F coupling.

Predicted data is based on analogous compounds and substituent effects.

G cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq_1h 1D ¹H NMR Acquisition (400+ MHz) prep->acq_1h Dissolved Sample acq_13c 1D ¹³C NMR Acquisition prep->acq_13c acq_2d 2D NMR (COSY, HSQC) (Optional) prep->acq_2d process Data Processing (FT, Phasing, Integration) acq_1h->process acq_13c->process acq_2d->process analysis Structural Elucidation process->analysis

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, the key absorptions will be from the ammonium group, the aromatic ring, and the ether linkage.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample on the crystal or insert the pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale
3200 - 2800N-H stretch (in -NH₃⁺)Strong, broadThis broad envelope is characteristic of the stretching vibrations of the N-H bonds in an ammonium salt and is a key diagnostic feature.[2]
~3000Aromatic C-H stretchMediumStretching vibrations of the C-H bonds on the benzene ring.
~2950, ~2850Aliphatic C-H stretchMediumSymmetric and asymmetric stretching of the C-H bonds in the -CH₂- and -OCH₃ groups.
1610, 1500Aromatic C=C stretchMedium-StrongSkeletal vibrations of the benzene ring.
~1600 - 1500N-H bendMediumAsymmetric and symmetric bending of the N-H bonds in the ammonium group.[2]
~1250Aryl-O stretch (asymmetric)StrongThe stretching of the C-O bond of the aryl ether.
~1150C-F stretchStrongThe C-F stretching vibration typically appears in this region as a strong band.
~1030Aryl-O stretch (symmetric)MediumThe symmetric C-O stretching of the aryl ether.

The IR spectrum of a primary amine hydrochloride is characterized by a broad, strong absorption in the 3200-2800 cm⁻¹ region due to the N-H stretching of the ammonium group.[2] This often appears as a broad envelope with sharper C-H stretching bands superimposed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine hydrochlorides.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a liquid chromatography system coupled to the mass spectrometer.

    • A reversed-phase C18 column is typically used.

    • A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often employed to ensure protonation of the analyte.

  • Mass Spectrometry Analysis:

    • The eluent from the LC is directed into the ESI source of the mass spectrometer.

    • Acquire data in positive ion mode.

    • A full scan analysis will show the molecular ion.

    • Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Predicted Mass Spectrum (ESI+)

In positive ion ESI, the molecule will be detected as the protonated free amine, [M+H]⁺, where M is the free amine. The hydrochloride salt will dissociate in solution.

  • Molecular Formula (Free Amine): C₈H₁₀FNO

  • Exact Mass: 155.0746 g/mol

  • Expected [M+H]⁺ ion: m/z 156.0824

Predicted Fragmentation Pattern (MS/MS)

The fragmentation of protonated benzylamines is well-documented.[3][4][5] The most common fragmentation pathways involve the loss of ammonia and cleavage of the benzylic C-N bond.

G cluster_frag Fragmentation Pathways parent [M+H]⁺ m/z 156.08 loss_nh3 Loss of NH₃ parent->loss_nh3 loss_ch2nh2 Loss of CH₂NH₂ parent->loss_ch2nh2 benzyl_cation Benzylic Cation m/z 139.05 loss_nh3->benzyl_cation phenyl_cation Phenyl Cation Fragment loss_ch2nh2->phenyl_cation

Caption: Predicted major fragmentation pathways for protonated (2-Fluoro-4-methoxyphenyl)methanamine.

  • Loss of NH₃: A common fragmentation pathway for primary amines is the loss of ammonia, which would result in the formation of the 2-fluoro-4-methoxybenzyl cation at m/z 139.05.[3][5]

  • Benzylic Cleavage: Cleavage of the C-C bond alpha to the aromatic ring can lead to the formation of a substituted tropylium ion, also at m/z 139.05.

  • Other Fragments: Further fragmentation of the benzyl or tropylium ion could occur, for example, by loss of CO or CH₃ radical, although these are typically higher energy processes.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. By understanding the fundamental principles of NMR, IR, and mass spectrometry and by comparing with data from structurally similar compounds, a comprehensive and reliable characterization of the target molecule can be achieved. The protocols and predicted data herein serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds, ensuring scientific integrity and facilitating the drug development process.

References

  • Flammang, R., Govaert, Y., De Winter, H., & Van Haverbeke, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(10), 1107-1116. Available at: [Link]

  • Gao, J., Li, Y., & Wang, F. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1238-1244. Available at: [Link]

  • Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

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Exploratory

1H NMR and 13C NMR of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug disc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, a substituted benzylamine derivative. As a primary amine salt containing both fluoro- and methoxy- substituents on the aromatic ring, its spectra exhibit characteristic shifts and coupling patterns that are crucial for structural verification and purity assessment. This document serves as a technical resource for researchers and scientists, detailing the rationale behind spectral assignments, the influence of structural features on NMR parameters, and a robust experimental protocol for data acquisition.

Introduction: The Role of NMR in Structural Elucidation

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry and materials science. Its structure combines several key functional groups: a protonated primary amine, a flexible methylene linker, and a disubstituted aromatic ring. The presence of a fluorine atom, in particular, provides a unique and powerful probe for NMR analysis due to the large chemical shift range of ¹⁹F and its significant spin-spin coupling to both ¹H and ¹³C nuclei.

Accurate interpretation of the NMR spectra is paramount for confirming the identity and isomeric purity of the compound. This guide deconstructs the expected ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular architecture and the resulting spectral features. We will explore the inductive and mesomeric effects of the substituents, and most importantly, the diagnostic through-bond J-couplings involving the fluorine atom.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following systematic numbering scheme is adopted for the atoms in (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

Figure 1: Molecular structure and atom numbering scheme.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity of neighboring protons (spin-spin coupling). The presence of fluorine introduces additional complexity and diagnostic information through ¹H-¹⁹F coupling.

Theoretical Considerations
  • Chemical Shift (δ): The position of a signal is dictated by the local electron density. Electron-withdrawing groups (like fluorine and the -CH₂NH₃⁺ moiety) deshield nearby protons, shifting their signals downfield (to higher ppm values). Electron-donating groups (like the methoxy group) shield protons, shifting them upfield.

  • Spin-Spin Coupling (J): Protons on adjacent atoms (vicinal) or separated by two bonds (geminal) split each other's signals. The magnitude of this splitting, the coupling constant J (in Hz), is independent of the magnetic field strength. For this molecule, we expect to see both H-H coupling and H-F coupling. H-F coupling constants are typically larger than H-H couplings and can occur over several bonds.[1][2]

Predicted Spectral Assignments
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
-NH₃⁺ (Hₙ)8.5 - 9.5Broad singlet (br s)N/AThe protons on the ammonium ion are acidic and undergo rapid exchange, often resulting in a broad signal. Its position is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, this peak is readily observable.
H6 7.2 - 7.4Triplet (t) or Doublet of doublets (dd)³JH6-H5 ≈ 8.5 Hz, ⁴JH6-F ≈ 8.0 HzThis proton is ortho to the -CH₂NH₃⁺ group and meta to the methoxy group. It experiences coupling to H5 and a significant four-bond coupling to the fluorine atom.
H3 6.9 - 7.1Doublet of doublets (dd)⁴JH3-H5 ≈ 2.5 Hz, ³JH3-F ≈ 11.0 HzThis proton is ortho to the fluorine atom, resulting in a large three-bond H-F coupling. It is also meta to H5, showing a smaller four-bond H-H coupling.
H5 6.8 - 7.0Doublet of doublets (dd)³JH5-H6 ≈ 8.5 Hz, ⁵JH5-F ≈ 2.5 HzThis proton is ortho to the methoxy group and coupled to H6. A small five-bond coupling to fluorine may also be resolved.
-CH₂- (H₇)4.0 - 4.2Singlet (s) or Triplet (t)⁴JH7-F ≈ 1.5-2.0 HzThese benzylic protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. They may show a small four-bond coupling to fluorine, appearing as a narrow triplet or a broadened singlet.
-OCH₃ (H₈)3.8 - 3.9Singlet (s)N/AThe three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a characteristic sharp singlet.

Table 1: Predicted ¹H NMR spectral data for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in DMSO-d₆.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most striking feature in the spectrum of a fluorinated compound is the presence of large C-F coupling constants, which are invaluable for assigning carbons near the fluorine atom.[3][4]

Theoretical Considerations
  • Chemical Shift (δ): Carbon shifts are highly sensitive to substituent effects. The C2 carbon directly attached to fluorine will be significantly shifted downfield. The C4 carbon attached to the oxygen of the methoxy group will also be downfield.

  • Carbon-Fluorine Coupling (JCF): The magnitude of C-F coupling is dependent on the number of bonds separating the two nuclei.

    • ¹JCF (one-bond): Very large, typically 240-250 Hz.[5]

    • ²JCF (two-bond): Smaller, around 20-25 Hz.[2]

    • ³JCF (three-bond): Around 5-10 Hz.

    • ⁴JCF (four-bond): Usually small, 0-3 Hz. These couplings split the carbon signals into doublets (or more complex multiplets if coupled to multiple fluorines).

Predicted Spectral Assignments
Carbon AssignmentPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constant (JCF, Hz)Rationale
C4 162 - 164Doublet (d)³JC4-F ≈ 10-12 HzThis carbon is attached to the strongly electron-donating methoxy group. It will exhibit a three-bond coupling to fluorine.
C2 160 - 162Doublet (d)¹JC2-F ≈ 245 Hz The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant and a significant downfield shift due to the fluorine's electronegativity.
C6 129 - 131Doublet (d)³JC6-F ≈ 5-7 HzThis CH carbon is meta to the fluorine and will show a three-bond coupling.
C1 120 - 122Doublet (d)²JC1-F ≈ 15-18 HzThis quaternary carbon is ortho to the fluorine atom and will exhibit a two-bond C-F coupling.
C5 114 - 116Doublet (d)⁴JC5-F ≈ 1-3 HzThis CH carbon is para to the fluorine. The four-bond coupling may be small or unresolved.
C3 102 - 104Doublet (d)²JC3-F ≈ 23-26 HzThis CH carbon is ortho to the fluorine and meta to the methoxy group, resulting in a significant upfield shift and a large two-bond C-F coupling.
-OCH₃ (C₈)55 - 57Singlet (s)N/AThe methoxy carbon appears in its typical region and is too far from the fluorine to show significant coupling.
-CH₂- (C₇)38 - 40Doublet (d)³JC7-F ≈ 5-7 HzThe benzylic carbon is shifted downfield by the adjacent ammonium group and will show a three-bond coupling to the fluorine.

Table 2: Predicted ¹³C NMR spectral data for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in DMSO-d₆.

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, step-by-step methodology for acquiring high-quality NMR spectra of the title compound. Adherence to this protocol ensures reproducibility and accuracy.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[6][7]

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it readily dissolves amine hydrochloride salts and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with analyte signals.[8] Its high boiling point also minimizes evaporation.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[9] Gently vortex or swirl the vial until the sample is completely dissolved. The solution must be clear and free of any particulate matter.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[10] Ensure the liquid height is at least 4 cm to be properly positioned within the instrument's detection coil.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Instrument Setup and Data Acquisition (400 MHz Spectrometer)
  • Instrument Insertion: Insert the sample into the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Experiment: Standard proton acquisition (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 scans.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon acquisition with NOE (zgpg30).

    • Spectral Width: 240 ppm (centered around 110 ppm).

    • Acquisition Time: ~1.1 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 scans (or more, depending on concentration).

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.

  • Correction: Perform phase correction and baseline correction on the resulting spectrum.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios. Pick all peaks in both spectra and label them with their chemical shifts and coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Weigh Weigh Sample (5-30 mg) Dissolve Dissolve in DMSO-d₆ (0.6 mL) Weigh->Dissolve Transfer Transfer to 5mm NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert LockShim Lock & Shim Insert->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT Correct Phase & Baseline Correction FT->Correct Reference Reference to Solvent Peak Correct->Reference Analyze Assign Peaks & Measure Couplings Reference->Analyze

Figure 2: Experimental workflow for NMR analysis.

Conclusion

The comprehensive NMR analysis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride provides a clear and detailed structural fingerprint. The ¹H NMR spectrum is defined by the distinct signals of the aromatic, methylene, methoxy, and ammonium protons, with splitting patterns heavily influenced by both H-H and H-F couplings. The ¹³C NMR spectrum is particularly diagnostic, with the large, characteristic C-F coupling constants allowing for the unambiguous assignment of the fluorinated aromatic ring carbons. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality data to confirm the structure and purity of this compound, ensuring confidence in subsequent research and development activities.

References

  • Cuyàs, E., & Pericàs, M. A. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

  • Reich, H. J. (n.d.). Coupling of Protons with Fluorine. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Scientific Diagram]. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 95(19), 6428-6430. [Link]

  • Abraham, R. J., & Loftus, P. (1978).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Shcherbakov, V. V., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4656-4663. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? [Discussion]. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Commercial Availability of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a fluorinated benzylamine derivative that holds significant potential as a versatile bui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a fluorinated benzylamine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the commercial availability, chemical properties, plausible synthetic routes, and potential applications of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride to support researchers in sourcing and utilizing this valuable compound.

Physicochemical Properties

PropertyValueSource
CAS Number 937783-85-2[3]
Molecular Formula C₈H₁₁ClFNO[4]
Molecular Weight 191.63 g/mol [4]
Appearance Solid[4]
Purity ≥97% (typical)[4]

Commercial Availability

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is readily available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. The compound is typically offered in research quantities, with purities generally reported to be 97% or higher. When sourcing this material, it is crucial to request a certificate of analysis (CoA) to verify its identity and purity.

SupplierWebsiteNotes
Sigma-Aldrich A major global supplier of research chemicals.
BLD Pharm Offers a range of building blocks for R&D.[5]
CymitQuimica European-based supplier of fine chemicals.[4]
Fluorochem Specializes in fluorinated compounds.
Lab-Chemicals.Com Supplier of a wide range of laboratory chemicals.[6]
Apollo Scientific Leading manufacturer and supplier of aromatic, heterocyclic and aliphatic compounds.[7]

This is not an exhaustive list, and availability may vary by region.

Quality Control and Sourcing Workflow

For researchers, ensuring the quality of starting materials is paramount. The following workflow outlines a logical process for sourcing and validating (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

G cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_procurement Procurement Identify Suppliers Identify Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Suppliers->Request Quotes & Lead Times Request CoA Request CoA Request Quotes & Lead Times->Request CoA Review CoA Review CoA Request CoA->Review CoA Purity Check Purity Check Review CoA->Purity Check Impurity Profile Impurity Profile Review CoA->Impurity Profile In-house QC In-house QC Review CoA->In-house QC Optional Select Vendor Select Vendor Review CoA->Select Vendor Place Order Place Order Select Vendor->Place Order

A logical workflow for sourcing and quality control.

A thorough review of the Certificate of Analysis is a critical step. While a supplier may state a certain purity, the CoA provides detailed information from analytical tests such as NMR, HPLC, or mass spectrometry. An example of a CoA for a similar compound from ChemScene highlights the typical data provided, including appearance, ¹H NMR consistency, and purity determined by NMR.[8]

Plausible Synthetic Routes

Reductive Amination of 2-Fluoro-4-methoxybenzaldehyde

Reductive amination is a widely used and robust method for the synthesis of amines.[9] This approach would involve the reaction of 2-fluoro-4-methoxybenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired benzylamine.

Experimental Protocol (Hypothetical):

  • Imine Formation: To a solution of 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia, for instance, a solution of ammonia in methanol or ammonium acetate (excess). The reaction is typically stirred at room temperature.

  • Reduction: After a period to allow for imine formation, a reducing agent is added. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[10] The reaction is continued until the reduction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: The reaction is quenched, typically with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Salt Formation: The resulting free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.

Reduction of 2-Fluoro-4-methoxybenzonitrile

Another common route to benzylamines is the reduction of the corresponding benzonitrile.[11] This can be achieved using various reducing agents.

Experimental Protocol (Hypothetical):

  • Reduction: 2-Fluoro-4-methoxybenzonitrile (1.0 eq) is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., borane-tetrahydrofuran complex) is added cautiously at a reduced temperature (e.g., 0 °C). The reaction is then typically allowed to warm to room temperature and stirred until completion.

  • Work-up and Isolation: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum or boron salts. The resulting slurry is filtered, and the filtrate containing the product is extracted with an organic solvent.

  • Salt Formation: The hydrochloride salt is formed as described in the reductive amination protocol.

Applications in Drug Discovery and Medicinal Chemistry

Benzylamine scaffolds, particularly those containing fluorine, are prevalent in a wide range of biologically active compounds.[12][13] The 2-fluoro-4-methoxyphenyl)methanamine moiety can be considered a valuable pharmacophore or a key intermediate for the synthesis of more complex molecules.

The presence of the fluorine atom at the 2-position can influence the conformation of the molecule and its pKa, potentially leading to improved binding to biological targets. The methoxy group at the 4-position can participate in hydrogen bonding and can be a site for metabolism.

While specific examples of the direct use of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in patented drug candidates were not identified in the public literature, its structural motifs are present in compounds with a range of biological activities. For instance, related benzamides have been investigated for their biological activities.[12][13] Furthermore, 4-methoxybenzylamine derivatives have been explored for their antimicrobial properties.[14]

Researchers can utilize this building block in various ways:

  • Amide Coupling: The primary amine can be readily acylated with a variety of carboxylic acids to generate a library of amides for screening against different biological targets.

  • Reductive Amination: The amine can be further functionalized through reductive amination with aldehydes or ketones to produce secondary amines.

  • Scaffold for Library Synthesis: It can serve as a starting point for the parallel synthesis of a diverse set of compounds for high-throughput screening.

Safety Information

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a commercially accessible and valuable building block for researchers engaged in drug discovery and medicinal chemistry. Its fluorinated and methoxy-substituted phenyl ring makes it an attractive starting material for the synthesis of novel compounds with potentially enhanced pharmacological properties. While specific applications in late-stage drug development are not yet widely documented in the public domain, its utility as a versatile intermediate is clear from the established principles of medicinal chemistry. By carefully considering the sourcing, quality control, and synthetic utility of this compound, researchers can effectively incorporate it into their discovery programs.

References

  • Nengroo, Z. R., et al. (2021). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of Molecular Structure, 1244, 130953. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o343. Available at: [Link]

  • RSC Medicinal Chemistry. (2024). Systematic structural modifications of fexinidazole reveal analogs with improved potency and safety against Leishmania donovani. Available at: [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Available at: [Link]

  • Google Patents. (2014). The synthetic method of 2,4 difluoro benzene methanamines.
  • Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]

  • ChemicalSafety.eu. (2-fluoro-4-methoxyphenyl)methanamine hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. (2023). Hitchhiker's guide to reductive amination. Available at: [Link]

  • ResearchGate. (2025). Biological activity of 2-hydroxythiobenzanilides and related compounds. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0002085). Available at: [Link]

  • MDPI. (2023). Organic Compounds with Biological Activity. Available at: [Link]

  • PubChem. 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • Google Patents. Crystalline c21h22c12n4o2 malonate.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Acknowledging the Chemical Landscape (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, a substituted benzylamine derivative, is a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Chemical Landscape

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, a substituted benzylamine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features—a fluorinated and methoxylated phenyl ring—make it a key intermediate in the synthesis of novel compounds with potential therapeutic applications. However, as with any research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, grounded in established safety principles and data from analogous compounds.

Section 1: Hazard Identification and Risk Profile

A foundational aspect of safe laboratory practice is a complete understanding of the intrinsic hazards of a substance. (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is classified under the Globally Harmonized System (GHS) with several key hazard statements.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2]
Toxicological Profile: An Evidence-Based Assessment

While specific LD50 data for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride are not available, the GHS classification points to significant health risks upon exposure.[3]

  • Oral Toxicity : Classified as harmful if swallowed, ingestion can lead to systemic effects.[1][2]

  • Dermal and Eye Irritation : The compound is a known skin and serious eye irritant.[1][2] Contact can cause inflammation characterized by itching, scaling, reddening, or blistering.[3] Eye contact may result in redness, pain, and severe damage.[3]

  • Respiratory Irritation : As a dust or aerosol, it may cause irritation to the respiratory tract.[1][2] Symptoms can include coughing and shortness of breath.

Given the lack of extensive toxicological studies, it is prudent to assume that prolonged or repeated exposure could lead to more severe health effects.

Physicochemical and Reactivity Data

Understanding the chemical's stability and incompatibilities is crucial for safe storage and handling.

  • Stability : The compound is generally stable under recommended storage conditions.[3]

  • Incompatibilities : It is incompatible with strong oxidizing agents.[3] Reactions with these can be exothermic and may produce hazardous products.

  • Hazardous Decomposition Products : Upon thermal decomposition, it may emit toxic fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[3]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in a laboratory setting follows the hierarchy of controls. This systematic approach prioritizes the most effective measures for mitigating hazards.

Hierarchy of Controls A visual representation of the hierarchy of controls for managing chemical hazards. Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Emergency_Spill_Response A decision-making flowchart for responding to a chemical spill. cluster_main Chemical Spill Response Flowchart Start Spill Occurs Assess Assess Severity (Size, Location, Hazard) Start->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major Cleanup Cleanup with Spill Kit (Trained Personnel Only) SmallSpill->Cleanup Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate CallHelp Call Emergency Services & EHS Evacuate->CallHelp Report Report Incident CallHelp->Report Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area & Personnel Dispose->Decontaminate Decontaminate->Report End End Report->End

References

Foundational

The Strategic Role of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride , also known as 2-Fluoro-4-methoxybenzylamine hydrochloride, has emerged as a pivotal structural motif i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride , also known as 2-Fluoro-4-methoxybenzylamine hydrochloride, has emerged as a pivotal structural motif in the landscape of contemporary drug discovery. Its unique combination of a fluorinated phenyl ring, a methoxy group, and a reactive primary amine function makes it a highly valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of its applications, synthesis protocols, and the underlying medicinal chemistry principles that underscore its importance.

Physicochemical Properties and Structural Features

The strategic incorporation of fluorine and a methoxy group onto the benzylamine scaffold imparts a unique set of physicochemical properties that are highly advantageous in drug design.

PropertyValueSource
CAS Number 937783-85-2N/A
Molecular Formula C8H11ClFNO[1]
Molecular Weight 191.63 g/mol [1]
Appearance Solid[1]
Purity Typically >97%[1]

The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] The methoxy group can also participate in hydrogen bonding and modulate the electronic properties of the aromatic ring.

Core Applications in Medicinal Chemistry: A Gateway to Modulating Neurological Pathways

The primary utility of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride lies in its role as a key intermediate for the synthesis of modulators of crucial neurological targets, most notably the metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors (GPCRs) are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[3][4]

Synthesis of Metabotropic Glutamate Receptor (mGluR) Modulators

Compounds bearing the (2-fluoro-4-methoxyphenyl) moiety have shown significant promise as selective modulators of mGluR2 and mGluR3.[1][3] These receptors are involved in the regulation of synaptic transmission and neuronal excitability.[5]

A notable example of a structurally related therapeutic agent is Ralfinamide , an anticonvulsant and analgesic that contains a 2-fluorobenzyloxy group.[6][7][8] The synthesis of such molecules often involves the coupling of the benzylamine core with other functionalities to achieve the desired pharmacological profile.

Furthermore, a potent and selective negative allosteric modulator (NAM) of mGluR3, ML337 , incorporates the (2-fluoro-4-methoxyphenyl) scaffold, highlighting the importance of this structural element for achieving receptor subtype selectivity.[1] Additionally, a PET imaging ligand for mGluR2, [11C]mG2N001 , features a 5-(2-fluoro-4-[11C]methoxyphenyl) group, underscoring the utility of this moiety in developing diagnostic tools for neurological disorders.[2][9]

Key Synthetic Transformations and Experimental Protocols

The primary amine functionality of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a versatile handle for a variety of chemical transformations, with N-acylation and reductive amination being the most common.

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in a vast number of pharmaceutical compounds. This reaction involves the coupling of the primary amine with a carboxylic acid or its activated derivative.

Experimental Protocol: General Procedure for N-Acylation using an Acyl Chloride

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If DMF is used, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.[10][11]

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification A Suspend Amine HCl in Solvent B Add Base A->B Liberate free amine C Cool to 0°C B->C D Add Acyl Chloride C->D E Stir at RT & Monitor D->E F Quench with Water E->F G Extraction F->G H Purification G->H mGluR2_3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR mGluR2 / mGluR3 G_protein Gi/o Protein mGluR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream

Sources

Exploratory

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Drug Discovery

Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly a quarter of all pharmaceuticals on the market containing at least one fluorine atom.[1] This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly a quarter of all pharmaceuticals on the market containing at least one fluorine atom.[1] This guide provides an in-depth technical exploration of the strategic use of fluorinated building blocks in drug discovery. It delves into the fundamental physicochemical properties of fluorine and how they can be leveraged to overcome common drug development hurdles, such as poor metabolic stability, low bioavailability, and off-target toxicity.[1][2] Through a detailed examination of synthetic strategies, mechanistic principles, and illustrative case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the transformative power of fluorine in their quest for safer and more effective therapeutics.

The "Fluorine Effect": Unraveling the Unique Physicochemical Properties of a Small Atom with a Big Impact

Fluorine's remarkable influence in medicinal chemistry stems from its unique combination of properties, which are unparalleled by any other element.[2] Understanding these fundamental characteristics is paramount to its strategic deployment in drug design.

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive effect, withdrawing electron density from neighboring atoms.[3][4] This can profoundly alter the acidity (pKa) of nearby functional groups, which is a critical parameter for optimizing a drug's solubility, membrane permeability, and target binding.[4][5]

  • Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3][6] This allows it to act as a bioisostere for hydrogen, enabling its introduction into a molecule with minimal steric perturbation while significantly altering its electronic properties.[7]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~105.4 kcal/mol).[8] This exceptional stability makes it highly resistant to metabolic cleavage by enzymes like cytochrome P450, a common pathway for drug degradation.[4][9]

  • Lipophilicity Modulation: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine substitution on an aromatic ring typically increases lipophilicity, which can enhance membrane permeability.[10] Conversely, the introduction of a trifluoromethyl (CF3) group can either increase or decrease lipophilicity depending on the molecular environment, offering a versatile tool for fine-tuning this crucial property.[5]

Data Presentation: Physicochemical Properties of Common Fluorinated Groups
Fluorinated Groupvan der Waals Radius (Å)Electronegativity (Pauling Scale)C-F Bond Strength (kcal/mol)Impact on Lipophilicity (LogP)pKa Lowering Effect
-F 1.473.98~116 (Aryl-F)Generally increasesModerate
-CF₃ 2.23.48 (group)~106Variable, can increase or decreaseStrong
-OCF₃ ---Significantly increasesStrong
-CHF₂ --~103IncreasesModerate to Strong
-SF₅ ---Significantly increasesVery Strong

Strategic Applications of Fluorination in Drug Design

The judicious incorporation of fluorine can positively influence multiple aspects of a drug candidate's profile, from its pharmacokinetic properties to its pharmacodynamic interactions.

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is to block metabolic "soft spots" within a molecule that are susceptible to oxidative metabolism.[8][10] By replacing a metabolically labile C-H bond with a robust C-F bond, the metabolic stability of the drug can be significantly enhanced, leading to a longer half-life and improved oral bioavailability.[9][11]

Experimental Workflow: Assessing Metabolic Stability

cluster_0 In Vitro Metabolism Assay Start Incubate Fluorinated Compound and Non-Fluorinated Analog with Liver Microsomes or Hepatocytes LCMS Analyze Samples at Various Time Points using LC-MS/MS Start->LCMS Data Determine Rate of Parent Compound Disappearance LCMS->Data Compare Compare Half-life (t½) of Fluorinated vs. Non-Fluorinated Compound Data->Compare Fluorine Fluorine Metabolic_Stability Metabolic Stability Fluorine->Metabolic_Stability Increases Lipophilicity Lipophilicity Fluorine->Lipophilicity Modulates pKa pKa Fluorine->pKa Modulates Conformation Conformation Fluorine->Conformation Influences Bioavailability Bioavailability Metabolic_Stability->Bioavailability Improves Toxicity Toxicity Metabolic_Stability->Toxicity Can Reduce Lipophilicity->Bioavailability Impacts pKa->Bioavailability Impacts Binding_Affinity Binding Affinity Conformation->Binding_Affinity Enhances Binding_Affinity->Bioavailability Can Improve

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of mGluR Negative Allosteric Modulators (NAMs) using (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Metabotropic Glutamate Receptors in Neurological Disorders Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Metabotropic Glutamate Receptors in Neurological Disorders

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead exert their effects through second messenger signaling pathways.[2] This modulatory role makes them attractive therapeutic targets for a wide range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain.[2]

The eight identified mGluR subtypes are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Negative Allosteric Modulators (NAMs) are small molecules that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site. This allosteric binding results in a decrease in the receptor's response to glutamate, offering a more subtle and potentially safer way to modulate receptor activity compared to direct antagonists.[3] The development of subtype-selective NAMs is a key focus in modern medicinal chemistry, aiming to provide targeted therapies with fewer side effects.

This guide provides a detailed overview and a representative protocol for the synthesis of mGluR NAMs utilizing (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride as a key building block. This starting material is valuable for its specific structural features which can be incorporated into various mGluR NAM scaffolds.

Physicochemical Properties and Safety Information for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride

Before commencing any synthetic work, it is imperative to be familiar with the properties and safety precautions for all reagents.

PropertyValue
CAS Number 937783-85-2
Molecular Formula C₈H₁₁ClFNO
Molecular Weight 191.63 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Safety Precautions: (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.[5][6][7]

Synthetic Workflow for mGluR NAMs

The synthesis of mGluR NAMs from (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride typically involves a multi-step sequence. A common strategy is the formation of an amide bond with a suitable carboxylic acid, followed by further modifications such as cross-coupling reactions to build the final NAM scaffold. The following diagram illustrates a general workflow.

Synthetic Workflow Start (2-Fluoro-4-methoxyphenyl)methanamine HCl Amide_Coupling Amide Coupling (e.g., with a heterocyclic carboxylic acid) Start->Amide_Coupling Intermediate Amide Intermediate Amide_Coupling->Intermediate Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki or Sonogashira coupling) Intermediate->Cross_Coupling Final_Product Final mGluR NAM Cross_Coupling->Final_Product Purification Purification (e.g., Column Chromatography, HPLC) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Biological_Assay Biological Assay (e.g., Calcium Mobilization, cAMP Assay) Characterization->Biological_Assay

Caption: Generalized synthetic workflow for mGluR NAMs.

Detailed Synthetic Protocol: A Representative Example

This protocol describes a representative synthesis of a potential mGluR NAM, starting with an amide coupling reaction followed by a Suzuki cross-coupling. This is a generalized procedure, and specific reaction conditions may need to be optimized for different target molecules.

Part 1: Amide Coupling

Reaction:

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride + Heterocyclic Carboxylic Acid → Amide Intermediate

Materials:

  • (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride

  • A suitable heterocyclic carboxylic acid (e.g., 6-chloronicotinic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and act as a base.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Part 2: Suzuki Cross-Coupling

Reaction:

Amide Intermediate (with a halide) + Boronic Acid/Ester → Final mGluR NAM

Materials:

  • Amide intermediate from Part 1 (containing a halogen, e.g., chlorine)

  • A suitable boronic acid or boronic acid pinacol ester (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., sodium carbonate or potassium phosphate)

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, combine the amide intermediate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the final mGluR NAM.

Characterization of the Synthesized mGluR NAM

The identity and purity of the synthesized compound must be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure of the molecule.¹H and ¹³C NMR spectra should show the expected chemical shifts, integrations, and coupling patterns consistent with the target structure.[8][9]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target mGluR NAM.[8][10]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak in the HPLC chromatogram indicates a high degree of purity.

Biological Evaluation of the Synthesized mGluR NAM

The functional activity of the synthesized compound as an mGluR NAM is typically assessed using in vitro cellular assays.

Calcium Mobilization Assay

Group I mGluRs (mGluR1 and mGluR5) signal through the Gq protein, leading to an increase in intracellular calcium levels. NAMs of these receptors will inhibit this glutamate-induced calcium mobilization.

Calcium Mobilization Assay Start Cells expressing the target mGluR (e.g., HEK293 cells) Load_Dye Load with a calcium-sensitive fluorescent dye Start->Load_Dye Add_NAM Add the synthesized NAM at various concentrations Load_Dye->Add_NAM Add_Agonist Stimulate with an EC₈₀ concentration of glutamate Add_NAM->Add_Agonist Measure_Fluorescence Measure the change in fluorescence Add_Agonist->Measure_Fluorescence Analyze_Data Analyze the data to determine the IC₅₀ value Measure_Fluorescence->Analyze_Data

Caption: Workflow for a calcium mobilization assay.[11][12]

Protocol Outline:

  • Plate cells stably expressing the target mGluR subtype in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add varying concentrations of the synthesized NAM to the wells.

  • Stimulate the cells with a concentration of glutamate that elicits 80% of the maximal response (EC₈₀).

  • Measure the fluorescence intensity using a plate reader.

  • The inhibitory effect of the NAM is quantified by determining its IC₅₀ value, which is the concentration of the NAM that inhibits 50% of the glutamate-induced response.[13]

cAMP Assay

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs are coupled to Gi/o proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. NAMs of these receptors will counteract the effect of an agonist on cAMP levels.

Protocol Outline:

  • Plate cells expressing the target mGluR subtype.

  • Pre-treat the cells with varying concentrations of the synthesized NAM.

  • Stimulate the cells with an mGluR agonist (e.g., glutamate or a specific agonist for the receptor subtype) in the presence of forskolin (to stimulate cAMP production).

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • The activity of the NAM is determined by its ability to reverse the agonist-induced decrease in cAMP levels, and an IC₅₀ value can be calculated.[1]

Conclusion

The synthesis of mGluR NAMs is a promising avenue for the development of novel therapeutics for a variety of CNS disorders. The use of versatile building blocks such as (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride allows for the creation of diverse chemical scaffolds. The protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these important molecules. Rigorous adherence to safety protocols and thorough analytical and biological characterization are essential for the successful development of potent and selective mGluR NAMs.

References

  • (2-fluoro-4-methoxyphenyl)methanamine hydrochloride. (n.d.). Chemical Label.
  • Yuan, G., Dhaynaut, M., Lan, Y., Guehl, N. J., Huynh, D., Iyengar, S. M., ... & Brownell, A. L. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593–2609. [Link]

  • (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. (n.d.). CymitQuimica.
  • (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Amide Coupling Reaction in Medicinal Chemistry. (n.d.). HepatoChem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • A Combination of Flow and Batch Mode Processes for the Efficient Preparation of mGlu2/3 Receptor Negative Allosteric Modulators (NAMs). (2018). ACS Medicinal Chemistry Letters, 9(5), 452–457. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

  • (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. (n.d.). Lab-Chemicals.Com.
  • Safety Data Sheet. (2009). Fisher Scientific.
  • Safety Data Sheet. (2025). Angene Chemical.
  • (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. (n.d.). BLD Pharm.
  • Lindsley, C. W., & Conn, P. J. (2011). Recent advances in the design and development of novel negative allosteric modulators of mGlu5. Current opinion in drug discovery & development, 14(4), 454–464. [Link]

  • Szymańska, E., Wierońska, J. M., Stachowicz, K., & Pałucha-Poniewiera, A. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212. [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. (2009). Acta crystallographica. Section E, Structure reports online, 65(Pt 5), o1082. [Link]

  • mRNA Purification Methods. (n.d.). Danaher Life Sciences.
  • mRNA Purification Methods. (2024). BOC Sciences.
  • Mistry, R., & Challiss, R. A. J. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 1272, 79–89. [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (2016). Expert opinion on drug discovery, 11(11), 1057–1068. [Link]

  • Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis. (2024). Life science alliance, 7(7), e202402594. [Link]

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. (2017). PloS one, 12(3), e0174126. [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, L. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 129. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2020). Mass spectrometry reviews, 39(1-2), 35–54. [Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. (2010). The Journal of pharmacology and experimental therapeutics, 334(3), 880–895. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). Mass spectrometry reviews, 39(1-2), 35–54. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Molecules (Basel, Switzerland), 27(22), 7731. [Link]

  • Purification of glutamate dehydrogenase from liver and brain. (1982). Methods in enzymology, 89(Pt D), 317–324. [Link]

  • Expression and purification of metabotropic glutamate receptor 7 peptides. (2010). Protein expression and purification, 74(1), 122–126. [Link]

  • Cloning and characterization of alternative mRNA forms for the rat metabotropic glutamate receptors mGluR7 and mGluR8. (1998). Molecular pharmacology, 53(4), 648–655. [Link]

  • Expression and Purification of the Extracellular Ligand Binding Region of Metabotropic Glutamate Receptor Subtype 1. (1998). The Journal of biological chemistry, 273(21), 13089–13096. [Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. (2020). Chemical communications (Cambridge, England), 56(69), 10023–10026. [Link]

  • Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). (2013). Journal of medicinal chemistry, 56(12), 5208–5212. [Link]

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Sources

Application

Application Notes and Protocols: Reductive Amination Reactions of (2-Fluoro-4-methoxyphenyl)methanamine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 2-Fluoro-4-methoxyphenyl Moiety The (2-Fluoro-4-methoxyphenyl)methanamine scaffold is a key building block i...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Fluoro-4-methoxyphenyl Moiety

The (2-Fluoro-4-methoxyphenyl)methanamine scaffold is a key building block in contemporary medicinal chemistry. The unique electronic properties conferred by the fluorine and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine substitution is known to enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions. Consequently, the efficient and selective synthesis of N-substituted derivatives of (2-Fluoro-4-methoxyphenyl)methanamine is a critical endeavor in the discovery of novel therapeutics. Reductive amination stands out as a robust and versatile method for achieving this, offering a controlled and high-yielding pathway to secondary and tertiary amines, thereby avoiding the common issue of overalkylation associated with direct alkylation methods.[1][2]

The Mechanism of Reductive Amination: A Controlled Pathway to C-N Bond Formation

Reductive amination is a two-step, one-pot process that efficiently forms carbon-nitrogen bonds.[3][4] The reaction commences with the nucleophilic attack of the primary amine, (2-Fluoro-4-methoxyphenyl)methanamine, on a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. A mild and selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final secondary amine product.[5][6]

A key advantage of modern reductive amination protocols is the use of hydride reagents that are selective for the iminium ion over the starting carbonyl compound.[1][7] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a particularly effective reagent for this purpose.[8][9][10] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the in-situ reduction of the iminium ion as it is formed, without significant reduction of the aldehyde or ketone starting material.[10]

The presence of a mild acid, typically acetic acid, is often crucial. It serves to catalyze the formation of the imine intermediate by protonating the carbonyl group, thereby increasing its electrophilicity.[7][11]

Experimental Protocols

The following protocols provide a general framework for the reductive amination of (2-Fluoro-4-methoxyphenyl)methanamine with various carbonyl compounds. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the Reductive Amination of (2-Fluoro-4-methoxyphenyl)methanamine with an Aldehyde using Sodium Triacetoxyborohydride

This protocol is suitable for the synthesis of a wide range of N-substituted secondary amines derived from (2-Fluoro-4-methoxyphenyl)methanamine.

Materials:

  • (2-Fluoro-4-methoxyphenyl)methanamine

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Fluoro-4-methoxyphenyl)methanamine (1.0 equivalent).

  • Dissolve the amine in an appropriate volume of DCE or THF (approximately 0.1-0.2 M concentration).

  • Add the aldehyde (1.0-1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine formation.

  • In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 equivalents). Caution: STAB is moisture-sensitive; handle it quickly in a dry environment.[9]

  • Add the sodium triacetoxyborohydride to the reaction mixture in one portion.

  • If the reaction is sluggish, particularly with less reactive aldehydes, a catalytic amount of acetic acid (0.1-0.2 equivalents) can be added.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Reductive Amination with a Ketone

The reductive amination of ketones is generally slower than with aldehydes. The addition of an acid catalyst is often necessary to facilitate imine formation.[8]

Procedure:

The procedure is similar to Protocol 1, with the following modifications:

  • Step 3: Add the ketone (1.0-1.5 equivalents).

  • Step 6: The addition of acetic acid (1.0 equivalent) is generally recommended to catalyze the formation of the iminium ion.[8]

  • Step 7: The reaction may require elevated temperatures (e.g., 40-50 °C) and longer reaction times (24-48 hours).

Data Presentation: Representative Substrate Scope

The following table summarizes expected outcomes for the reductive amination of (2-Fluoro-4-methoxyphenyl)methanamine with a variety of carbonyl compounds, based on established principles of reductive amination.

EntryCarbonyl CompoundReducing AgentSolventCatalystExpected Product
1BenzaldehydeNaBH(OAc)₃DCENoneN-((2-Fluoro-4-methoxyphenyl)methyl)benzenemethanamine
2CyclohexanoneNaBH(OAc)₃THFAcetic AcidN-((2-Fluoro-4-methoxyphenyl)methyl)cyclohexanamine
3AcetoneNaBH(OAc)₃DCEAcetic AcidN-((2-Fluoro-4-methoxyphenyl)methyl)propan-2-amine
44-ChlorobenzaldehydeNaBH(OAc)₃DCENoneN-((4-Chlorophenyl)methyl)-1-(2-fluoro-4-methoxyphenyl)methanamine

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of (2-Fluoro-4-methoxyphenyl)methanamine.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine (2-Fluoro-4-methoxyphenyl)methanamine Mix Initial Mixture Amine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Solvent DCE or THF Solvent->Mix ReactionVessel Reaction Stirring (4-24h) Mix->ReactionVessel STAB NaBH(OAc)3 STAB->ReactionVessel Catalyst Acetic Acid (optional) Catalyst->ReactionVessel Quench Quench (aq. NaHCO3) ReactionVessel->Quench Extract Extraction Quench->Extract Dry Drying (MgSO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Secondary Amine Purify->Product

Caption: General workflow for the synthesis of secondary amines via reductive amination.

Mechanism Diagram

The following diagram illustrates the mechanism of reductive amination using sodium triacetoxyborohydride.

Reductive_Amination_Mechanism Amine R1-NH2 Hemiaminal R2-C(OH)(NH-R1)-R3 Amine->Hemiaminal Carbonyl R2-C(=O)-R3 Carbonyl->Hemiaminal H_plus H+ Imine R2-C(=N-R1)-R3 Hemiaminal->Imine -H2O Iminium R2-C(=[NH+]-R1)-R3 Imine->Iminium +H+ Product R2-CH(NH-R1)-R3 Iminium->Product STAB NaBH(OAc)3 STAB->Product Hydride Transfer

Caption: Mechanism of reductive amination.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Myers Chem 115. Available at: [Link]

  • Making Substituted Amines Through Reductive Amination - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. Available at: [Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. Available at: [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. Available at: [Link]

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  • reductive amination & secondary amine synthesis - YouTube. Available at: [Link]

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  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC - NIH. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc - ACS Publications. Available at: [Link]

  • Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones - Semantic Scholar. Available at: [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. Available at: [Link]

  • SYNTHESIS OF N-{[7-METHOXY-2-(4-METHOXYPHENYL)-1-BENZOFURAN -5-YL]METHYL}CYCLOPENTANAMINE BY REDUCTIVE AMINATION | Request PDF - ResearchGate. Available at: [https://www.researchgate.net/publication/287515024_SYNTHESIS_OF_N-7-METHOXY-2-4-METHOXYPHENYL-1-BENZOFURAN_-5-YL]METHYLCYCLOPENTANAMINE_BY_REDUCTIVE_AMINATION]([Link])

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Method

Application Note: Strategic Deployment of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Building Blocks In the landscape of modern drug discovery, the efficiency of library synthesis is paramount. Parallel synthesis has emerged as a cornerstone methodolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In the landscape of modern drug discovery, the efficiency of library synthesis is paramount. Parallel synthesis has emerged as a cornerstone methodology, enabling the rapid generation of discrete, yet structurally diverse small molecules.[1] The choice of building blocks is a critical determinant of the quality and pharmacological relevance of these libraries. (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride stands out as a particularly valuable scaffold. The strategic incorporation of fluorine into drug candidates can profoundly influence key properties such as metabolic stability, pKa, and binding affinity.[2][3][4] The fluorine atom at the 2-position and the methoxy group at the 4-position of the phenyl ring offer a unique combination of electronic and steric properties that can be exploited to modulate biological activity and pharmacokinetic profiles.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in parallel synthesis workflows.

Core Attributes of (2-Fluoro-4-methoxyphenyl)methanamine

The utility of (2-Fluoro-4-methoxyphenyl)methanamine in library synthesis stems from several key features:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the basicity of the benzylic amine. This can be advantageous in tuning the pKa of the final compound, potentially improving cell permeability and reducing off-target effects.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the ortho position can block potential sites of cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability of the resulting compounds.[4]

  • Conformational Control: The fluorine substituent can influence the preferred conformation of the molecule through steric and electronic interactions, which can be crucial for optimizing binding to a biological target.[3]

  • Versatile Reactivity: The primary amine functionality serves as a versatile handle for a variety of chemical transformations, making it amenable to the construction of diverse compound libraries.

Application in Parallel Synthesis Workflows

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a robust building block for the parallel synthesis of several important classes of compounds, including amides, ureas, thioureas, and secondary amines. The following sections provide detailed protocols for these key transformations.

Parallel Amide Bond Formation

Amide bonds are among the most common linkages in pharmaceuticals.[7] The coupling of (2-Fluoro-4-methoxyphenyl)methanamine with a library of carboxylic acids is a straightforward and high-yielding method for generating diverse amide libraries.

Workflow Diagram: Amide Synthesis

Amide_Synthesis cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output Amine (2-Fluoro-4-methoxyphenyl)methanamine HCl Dispense Dispense Reagents into 96-well plate Amine->Dispense Acid Carboxylic Acid Library (R-COOH) Acid->Dispense Coupling Coupling Reagent (e.g., HATU, TBTU) Coupling->Dispense Base Base (e.g., DIEA) Base->Dispense Solvent Solvent (e.g., DMF, DCM) Solvent->Dispense React Reaction at RT (2-16 hours) Dispense->React Seal & Shake Workup Aqueous Workup / SPE React->Workup Analyze LC-MS/NMR Analysis Workup->Analyze Product Amide Library Analyze->Product

Caption: Automated workflow for parallel amide synthesis.

Detailed Protocol: Parallel Amide Synthesis using HATU

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.2 M stock solution of a diverse library of carboxylic acids in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.6 M stock solution of N,N-Diisopropylethylamine (DIEA) in anhydrous DMF.

  • Reaction Setup (96-well plate):

    • To each well, add 200 µL of the (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride stock solution (0.04 mmol).

    • Add 200 µL of the respective carboxylic acid stock solution (0.04 mmol) to each well.

    • Add 200 µL of the HATU stock solution (0.044 mmol).

    • Add 200 µL of the DIEA stock solution (0.12 mmol).

  • Reaction and Work-up:

    • Seal the 96-well plate and shake at room temperature for 16 hours.

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the products using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Analyze the purity and confirm the identity of the products by LC-MS.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and is suitable for a wide range of carboxylic acids and amines.[8]

  • DIEA as a Base: A non-nucleophilic base like DIEA is used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt generated from HATU without competing in the coupling reaction.

  • DMF as a Solvent: DMF is an excellent polar aprotic solvent that solubilizes a wide range of reagents and facilitates the reaction.

ParameterConditionRationale
Amine (2-Fluoro-4-methoxyphenyl)methanamine HClProvides a fluorinated scaffold for property modulation.
Coupling Reagent HATUHigh efficiency, low racemization.[8]
Base DIEANon-nucleophilic, prevents side reactions.
Solvent DMFGood solubility for a wide range of reactants.
Temperature Room TemperatureSufficient for most amide couplings with HATU.
Time 16 hoursAllows for completion of the reaction with a diverse set of acids.
Parallel Reductive Amination

Reductive amination is a powerful method for generating secondary amine libraries.[9] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.[9]

Workflow Diagram: Reductive Amination

Reductive_Amination cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output Amine (2-Fluoro-4-methoxyphenyl)methanamine HCl Dispense Dispense Reagents into 96-well plate Amine->Dispense Aldehyde Aldehyde/Ketone Library Aldehyde->Dispense ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Dispense Acid Acid Catalyst (e.g., Acetic Acid) Acid->Dispense Solvent Solvent (e.g., DCE) Solvent->Dispense React Reaction at RT (4-24 hours) Dispense->React Seal & Shake Workup Aqueous Workup / SPE React->Workup Analyze LC-MS/NMR Analysis Workup->Analyze Product Secondary Amine Library Analyze->Product

Caption: Automated workflow for parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride and an equimolar amount of a non-interfering base (e.g., DIEA) in 1,2-dichloroethane (DCE).

    • Prepare a 0.2 M stock solution of a diverse library of aldehydes or ketones in DCE.

    • Prepare a 0.3 M stock solution of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE.

  • Reaction Setup (96-well plate):

    • To each well, add 200 µL of the amine stock solution (0.04 mmol).

    • Add 200 µL of the respective aldehyde/ketone stock solution (0.04 mmol) to each well.

    • Add a small amount of acetic acid (catalytic) to each well.

    • Add 200 µL of the NaBH(OAc)₃ stock solution (0.06 mmol).

  • Reaction and Work-up:

    • Seal the 96-well plate and shake at room temperature for 18 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract with an organic solvent (e.g., dichloromethane).

    • Purify using SPE and analyze by LC-MS.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl group than sodium borohydride, allowing for in-situ imine formation and reduction.

  • 1,2-Dichloroethane (DCE): A common solvent for reductive amination that is compatible with the reagents and reaction conditions.

  • Acetic Acid: Acts as a catalyst to promote the formation of the iminium ion intermediate.

ParameterConditionRationale
Amine (2-Fluoro-4-methoxyphenyl)methanaminePrimary amine for reaction with carbonyls.
Carbonyl Aldehyde or Ketone LibraryProvides diversity in the final secondary amine library.
Reducing Agent NaBH(OAc)₃Mild and selective for imine reduction.
Catalyst Acetic AcidFacilitates iminium ion formation.
Solvent DCECompatible with reagents and conditions.
Temperature Room TemperatureSufficient for the reaction to proceed.
Time 18 hoursAllows for both imine formation and reduction.
Parallel Synthesis of Ureas and Thioureas

Urea and thiourea moieties are privileged structures in medicinal chemistry, found in a variety of bioactive compounds.[10][11] The reaction of (2-Fluoro-4-methoxyphenyl)methanamine with isocyanates or isothiocyanates provides a direct route to these scaffolds.

Workflow Diagram: Urea/Thiourea Synthesis

Urea_Thiourea_Synthesis cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output Amine (2-Fluoro-4-methoxyphenyl)methanamine HCl Dispense Dispense Reagents into 96-well plate Amine->Dispense Isocyanate Isocyanate/Isothiocyanate Library Isocyanate->Dispense Base Base (e.g., DIEA) Base->Dispense Solvent Solvent (e.g., THF, DCM) Solvent->Dispense React Reaction at RT (1-4 hours) Dispense->React Seal & Shake Workup Solvent Evaporation / Trituration React->Workup Analyze LC-MS/NMR Analysis Workup->Analyze Product Urea/Thiourea Library Analyze->Product

Caption: Automated workflow for parallel urea/thiourea synthesis.

Detailed Protocol: Parallel Urea/Thiourea Synthesis

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride and an equimolar amount of DIEA in anhydrous tetrahydrofuran (THF).

    • Prepare a 0.2 M stock solution of a diverse library of isocyanates or isothiocyanates in anhydrous THF.

  • Reaction Setup (96-well plate):

    • To each well, add 200 µL of the amine stock solution (0.04 mmol).

    • Add 200 µL of the respective isocyanate/isothiocyanate stock solution (0.04 mmol) to each well.

  • Reaction and Work-up:

    • Seal the 96-well plate and shake at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with a suitable solvent (e.g., diethyl ether) to precipitate the product.

    • Collect the solid product by filtration and analyze by LC-MS.

Causality Behind Experimental Choices:

  • Isocyanates/Isothiocyanates: These are highly reactive electrophiles that readily react with primary amines to form ureas and thioureas, respectively, often without the need for a catalyst.

  • THF as a Solvent: THF is a suitable solvent for this reaction as it is inert to the reactive isocyanate/isothiocyanate functional groups.

  • Rapid Reaction Time: The high reactivity of isocyanates and isothiocyanates allows for short reaction times, which is advantageous for high-throughput synthesis.

ParameterConditionRationale
Amine (2-Fluoro-4-methoxyphenyl)methanamineNucleophile for addition to the isocyanate/isothiocyanate.
Electrophile Isocyanate/Isothiocyanate LibraryHighly reactive, providing rapid and clean conversion.
Base DIEANeutralizes the amine hydrochloride salt.
Solvent THFInert and provides good solubility.
Temperature Room TemperatureSufficient due to the high reactivity of the electrophiles.
Time 2 hoursFast reaction kinetics.

Conclusion

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, allow for the strategic modulation of key drug-like properties. The robust and high-yielding protocols for amide bond formation, reductive amination, and urea/thiourea synthesis detailed in this application note provide a solid foundation for the efficient generation of diverse and medicinally relevant compound libraries. By leveraging the principles of parallel synthesis and the unique attributes of this fluorinated building block, researchers can accelerate the identification and optimization of novel therapeutic agents.

References

  • Bhattacharyya, S., et al. (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. Molecular Diversity Preservation International (MDPI). Available at: [Link]

  • Extance, A. R., et al. A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to substituted ureas. Green Chemistry, 10(7), 743-746.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Mule, S., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1629-1653. Available at: [Link]

  • Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and Bioengineering, 61(2), 95-106.
  • Patil, S. A., et al. (2012). Synthesis, spectral characterization, docking studies and biological activity of urea, thiourea, sulfonamide and carbamate derivatives of imatinib intermediate. Der Pharma Chemica, 4(5), 1876-1884.
  • Kumar, A., et al. (2024). A Comprehensive Review on Combinatorial Chemistry: A Powerful Tool for Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
  • Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
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  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
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  • Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
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  • Noh, H., et al. (2019). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
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Application

Application Notes and Protocols for the Use of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in Fragment-Based Design

Introduction: The Strategic Value of Fluorinated Benzylamines in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of early-stage drug discovery, offering a powerful alte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzylamines in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of early-stage drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By employing small, low molecular weight compounds (fragments), FBDD enables a more efficient exploration of chemical space, often leading to lead compounds with superior physicochemical properties.[2] The initial hits from an FBDD campaign typically exhibit weak binding affinities (in the high micromolar to millimolar range), necessitating the use of sensitive biophysical techniques for their detection and characterization.[3][4]

This technical guide focuses on the application of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride , a valuable building block for fragment library design. This particular fragment embodies several key features that make it an attractive starting point for drug discovery campaigns. The benzylamine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, including kinases and proteases.[4][5] The incorporation of a fluorine atom can significantly enhance a fragment's properties, improving metabolic stability, binding affinity, and membrane permeability.[6][7] Furthermore, the methoxy group can modulate ligand-target interactions and other critical drug-like properties.[8]

This document provides a comprehensive overview of the utility of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in FBDD, complete with detailed protocols for its application in primary screening and hit validation, as well as strategies for subsequent lead optimization.

Physicochemical Properties of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the resulting data. (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride adheres well to the "Rule of Three," a set of guidelines for designing fragment libraries with favorable properties for further development.[6][9]

PropertyValueSignificance in FBDD
CAS Number 937783-85-2Unique identifier for the compound.[10]
Molecular Formula C₈H₁₁ClFNOProvides the elemental composition.[11]
Molecular Weight 191.63 g/mol Falls well within the "Rule of Three" (<300 Da), increasing the likelihood of fitting into small binding pockets.[6][11]
LogP (Predicted) ~1.5 - 2.5Indicates a good balance of hydrophilicity and lipophilicity, suggesting adequate aqueous solubility for screening while maintaining the ability to cross cell membranes.
Hydrogen Bond Donors 2Complies with the "Rule of Three" (≤3), reducing the risk of poor membrane permeability.[6]
Hydrogen Bond Acceptors 2Aligns with the "Rule of Three" (≤3), contributing to a favorable ADME profile.[6]
Rotatable Bonds 3Meets the "Rule of Three" (≤3), suggesting a degree of conformational rigidity that can be beneficial for binding.[6]
Safety Profile Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[12][13]Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

FBDD Workflow Utilizing (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride

A typical FBDD campaign involves a series of well-defined stages, from initial screening to hit-to-lead optimization. The following diagram illustrates a representative workflow incorporating (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

FBDD_Workflow FBDD Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Fragment_Library Fragment Library (including target fragment) Primary_Screening Primary Screening (e.g., SPR, STD-NMR) Fragment_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Orthogonal_Screening Orthogonal Screening (e.g., TSA, ITC) Hit_Identification->Orthogonal_Screening Structural_Biology Structural Biology (X-ray Crystallography) Orthogonal_Screening->Structural_Biology Hit_Validation Validated Hits Structural_Biology->Hit_Validation SBDD Structure-Based Design (Growing, Linking, Merging) Hit_Validation->SBDD Medicinal_Chemistry Medicinal Chemistry (Synthesis of Analogs) SBDD->Medicinal_Chemistry Lead_Optimization Lead Optimization (ADME/Tox Profiling) Medicinal_Chemistry->Lead_Optimization Lead_Candidate Lead Candidate Lead_Optimization->Lead_Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for the application of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in common FBDD screening techniques.

Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a highly sensitive, label-free technique that allows for the real-time detection of binding events between a ligand (in this case, the fragment) and an immobilized target protein.[14]

Protocol for SPR-based Fragment Screening:

  • Sensor Chip Selection and Preparation:

    • For most protein targets, a CM5 sensor chip is a suitable choice for covalent immobilization via amine coupling.[8]

    • Equilibrate the sensor chip with running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) at a constant temperature (e.g., 25°C).

  • Target Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[15]

    • Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate buffer, pH 4.0-5.5) over the activated surface to achieve a high immobilization level (e.g., 10,000 - 15,000 Response Units, RU) to maximize the signal for small fragment binding.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in 100% DMSO.

    • Create a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-5%).

    • Inject the fragment solutions over the immobilized target surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference surface signal and the blank injections from the sensorgrams.

    • Analyze the steady-state binding responses to determine the binding affinity (K D ).

    • Hits are typically identified as fragments that produce a concentration-dependent binding response.

Saturation Transfer Difference (STD) NMR for Hit Validation

STD-NMR is a powerful ligand-observed NMR technique that can detect the transient binding of a fragment to a large protein target. It is particularly useful for validating hits from primary screens and providing initial structural information about the binding epitope.[16][17]

Protocol for STD-NMR:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 20 mM phosphate buffer, pD 7.4, 150 mM NaCl in 99.9% D₂O).

    • Prepare a stock solution of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in deuterated DMSO (DMSO-d₆).

    • Add the fragment to the protein solution to a final concentration of 100-500 µM (a 20-100 fold molar excess).

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to confirm the presence of both protein and fragment signals.

    • Set up the STD experiment using a standard pulse sequence (e.g., stddiff.2 on Bruker instruments).

    • On-resonance irradiation: Select a frequency where only protein resonances appear (e.g., -1.0 ppm or 7.5 ppm).

    • Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm).[18]

    • Saturation time: Use a saturation time of 1-3 seconds.[19]

    • Acquire the on-resonance and off-resonance spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most intimately involved in the binding interaction (epitope mapping).

X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[20]

Protocol for Fragment Soaking and Crystallography:

  • Apo-Protein Crystal Preparation:

    • Grow high-quality crystals of the target protein in the absence of any ligand (apo form). The crystals should diffract to a resolution of at least 2.5 Å.[9]

  • Fragment Soaking:

    • Prepare a soaking solution containing (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride at a concentration of 1-10 mM in a buffer compatible with the crystallization condition, often including a cryoprotectant. The final DMSO concentration should be kept as low as possible (typically <10%) to avoid crystal damage.

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time should be determined empirically.[16]

  • Cryo-cooling and Data Collection:

    • Carefully remove the soaked crystal from the soaking solution and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement with the apo-protein structure as a search model.

    • Analyze the resulting electron density maps to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.

Hit Validation and Progression

A crucial step in any FBDD campaign is the validation of initial hits to eliminate false positives and prioritize the most promising fragments for further development. A typical hit validation cascade is illustrated below.

Hit_Validation_Cascade Hit Validation Cascade Primary_Hit Primary Hit from SPR or NMR Screen Orthogonal_Assay Orthogonal Biophysical Assay (e.g., Thermal Shift Assay, ITC) Primary_Hit->Orthogonal_Assay Confirmation Structure_Determination Structure Determination (X-ray Crystallography or NMR) Orthogonal_Assay->Structure_Determination Binding Mode SAR_by_Catalog SAR by Catalog (Testing of Analogs) Structure_Determination->SAR_by_Catalog Initial SAR Validated_Fragment Validated Fragment for Hit-to-Lead Chemistry SAR_by_Catalog->Validated_Fragment Prioritization

Caption: A flowchart illustrating a typical hit validation cascade in FBDD.

From Fragment to Lead: Optimization Strategies

Once a fragment hit like (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride has been validated and its binding mode determined, the next step is to elaborate it into a more potent, lead-like molecule. The three primary strategies for this are fragment growing, linking, and merging.[3][12]

  • Fragment Growing: This involves adding chemical functionality to the core fragment to make additional favorable interactions with the protein target. For (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, the primary amine provides a convenient handle for chemical modification.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets of the target protein, they can be chemically linked together to create a single, more potent molecule.[1]

  • Fragment Merging: If two fragments bind in an overlapping fashion, their key structural features can be combined into a single, novel scaffold.

The choice of optimization strategy will be guided by the structural information obtained from X-ray crystallography or NMR, as well as the synthetic tractability of the desired modifications.

Conclusion

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride represents a high-value fragment for inclusion in FBDD libraries. Its favorable physicochemical properties, coupled with the beneficial attributes of the benzylamine scaffold and fluorine substitution, make it an excellent starting point for the discovery of novel therapeutics against a wide range of protein targets. The detailed protocols and strategic guidance provided in this document are intended to enable researchers to effectively utilize this and similar fragments in their drug discovery endeavors.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy & Pharmacology International Journal. Retrieved December 18, 2025, from [Link]

  • Astex Pharmaceuticals. (2016, November 24). Keserü et al. “Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.” J. Med. Chem. April 2016. Retrieved December 18, 2025, from [Link]

  • ChemWhat. (n.d.). (2-fluoro-4-methoxyphenyl)methanamine CAS#: 937783-85-2. Retrieved December 18, 2025, from [Link]

  • Vulpetti, A., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 9(5), 490-495. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Griffith University. (n.d.). Troubleshooting. Retrieved December 18, 2025, from [Link]

  • Zondlo, S. C., et al. (2018). Enabling STD-NMR fragment screening using stabilized native GPCR: A case study of adenosine receptor. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(5), 1045-1053. [Link]

  • Bian, Y. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. AAPS J, 20(3), 57. [Link]

  • Blundell, T. L., et al. (2006). Crystallographic fragment screening: a technique for initiating drug discovery. Methods in Molecular Biology, 317, 1-19. [Link]

  • Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(6), 516-526. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved December 18, 2025, from [Link]

  • ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in.... Retrieved December 18, 2025, from [Link]

  • Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]

  • Leung, E., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]

  • ResearchGate. (n.d.). STD NMR as a Technique for Ligand Screening and Structural Studies. Retrieved December 18, 2025, from [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved December 18, 2025, from [Link]

  • ResearchGate. (n.d.). Stages of the fragment screening cascade: (i) preliminary screening,.... Retrieved December 18, 2025, from [Link]

  • Springer Nature. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Retrieved December 18, 2025, from [Link]

  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. Retrieved December 18, 2025, from [Link]

  • Kim, H. Y., & Wyss, D. F. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in Molecular Biology, 1263, 197-208. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved December 18, 2025, from [Link]

  • Fisher Scientific. (n.d.). Development of a Fluorine Labelled Fragment Library. Retrieved December 18, 2025, from [Link]

  • bioRxiv. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Retrieved December 18, 2025, from [Link]

  • SciSpace. (n.d.). Fragment-based drug design - tools, practical approaches, and examples. Preface. Retrieved December 18, 2025, from [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved December 18, 2025, from [Link]

  • YouTube. (2021, December 2). Webinar (Part Three: Classical Screening Strategies - Hit Validation). Retrieved December 18, 2025, from [Link]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Retrieved December 18, 2025, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Retrieved December 18, 2025, from [Link]

  • Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Retrieved December 18, 2025, from [Link]

  • PubMed. (2024, March 15). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Retrieved December 18, 2025, from [Link]

  • American Chemical Society. (2023, July 24). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Retrieved December 18, 2025, from [Link]

  • PubMed. (n.d.). Fragment-based approaches to the discovery of kinase inhibitors. Retrieved December 18, 2025, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. Retrieved December 18, 2025, from [Link]

  • University of Arizona. (2022, July 27). Guide to Running an SPR Experiment. Retrieved December 18, 2025, from [Link]

  • YouTube. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Retrieved December 18, 2025, from [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of (2-Fluoro-4-methoxyphenyl)methanamine

Introduction N-alkylated amines are a cornerstone of modern medicinal chemistry and drug development. The introduction of alkyl groups to an amine moiety can profoundly influence a molecule's pharmacological profile, aff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated amines are a cornerstone of modern medicinal chemistry and drug development. The introduction of alkyl groups to an amine moiety can profoundly influence a molecule's pharmacological profile, affecting properties such as potency, selectivity, metabolic stability, and oral bioavailability. (2-Fluoro-4-methoxyphenyl)methanamine is a valuable building block, and its N-alkylated derivatives are of significant interest in the synthesis of novel therapeutic agents. This document provides detailed experimental protocols for the N-alkylation of (2-Fluoro-4-methoxyphenyl)methanamine via two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, self-validating system protocols, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers in the field.

Chemical Structures

Figure 1. General reaction schemes for the N-alkylation of (2-Fluoro-4-methoxyphenyl)methanamine.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic and straightforward method for forming C-N bonds, proceeding via an SN2 mechanism.[1] This approach is particularly effective for primary and secondary amines reacting with reactive alkyl halides. Careful control of stoichiometry is crucial to minimize the potential for over-alkylation to the tertiary amine and subsequent quaternization.[1] The choice of a suitable, non-nucleophilic base is critical to neutralize the hydrohalic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1]

Experimental Protocol

Materials and Reagents:

  • (2-Fluoro-4-methoxyphenyl)methanamine

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (2-Fluoro-4-methoxyphenyl)methanamine (1.0 eq).

  • Dissolve the amine in anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.5 M).

  • Add a suitable base. Anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) are effective choices.[2][3] Cesium carbonate is more soluble and can lead to faster reaction times.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirred suspension at room temperature. The slight excess of the alkylating agent helps to ensure complete consumption of the starting amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using DMF, dilute the mixture with ethyl acetate and wash with water and brine to remove the high-boiling point solvent.

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated product.[1]

Troubleshooting and Optimization
Issue Potential Cause Suggested Solution
Low Conversion Insufficiently reactive alkyl halide.Use a more reactive halide (I > Br > Cl). Increase reaction temperature.
Steric hindrance.Consider using a less hindered base or a more reactive alkylating agent.
Over-alkylation Excess of alkylating agent.Use a stoichiometric amount or a slight excess (1.05 eq) of the alkylating agent.
High reaction temperature.Perform the reaction at a lower temperature.
Difficult Purification Unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC/LC-MS.
Complex mixture of products.Optimize reaction conditions to favor mono-alkylation.

Method 2: Reductive Amination

Reductive amination is a highly versatile and selective method for N-alkylation that proceeds in a two-step, one-pot manner.[4] It involves the initial formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[4] This method is advantageous as it generally avoids over-alkylation and utilizes milder reaction conditions.[4] Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over carbonyls.[4]

Experimental Protocol

Materials and Reagents:

  • (2-Fluoro-4-methoxyphenyl)methanamine

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a stirred solution of (2-Fluoro-4-methoxyphenyl)methanamine (1.0 eq) in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[4]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.[4]

Workflow Diagram

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine (2-Fluoro-4-methoxyphenyl)methanamine Imine Imine Formation (RT, 30-60 min) Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Solvent Anhydrous DCM/DCE Solvent->Imine Reduction Reduction (RT, 2-16 h) Imine->Reduction Reducer NaBH(OAc)3 Reducer->Reduction Product_Crude Crude N-alkylated Product Reduction->Product_Crude Quench Quench (aq. NaHCO3) Product_Crude->Quench Extract Extract (DCM) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Pure_Product Pure N-alkylated Product Chromatography->Pure_Product

Caption: Reductive amination workflow.

Characterization of N-Alkylated Products

The structure and purity of the synthesized N-alkylated (2-Fluoro-4-methoxyphenyl)methanamine derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of one of the N-H protons of the primary amine and the appearance of new signals corresponding to the introduced alkyl group are indicative of successful N-alkylation. The protons on the carbon adjacent to the nitrogen will be deshielded and typically appear in the 2.2-2.6 ppm range.[5][6]

    • ¹³C NMR: The carbon atoms of the newly introduced alkyl group will be visible, and the carbon atom attached to the nitrogen will experience a downfield shift.[5][6]

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][6] Alkylamines often undergo a characteristic α-cleavage, which can provide further structural information.[6]

  • Infrared (IR) Spectroscopy: For a secondary amine product, the IR spectrum will show a single N-H stretching absorption in the 3300-3500 cm⁻¹ range, in contrast to the two bands observed for the primary amine starting material.[7][8]

References

  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • Nature. (2021). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. Retrieved from [Link]

  • Reddit. (n.d.). How to purify Benzylamine?. Retrieved from [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • ResearchGate. (n.d.). N‐Alkylation of hexylamine with different benzyl alcohols. Retrieved from [Link]

  • ScienceDirect. (2018). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]

  • ResearchGate. (n.d.). Important biologically active N-alkylated amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • PubMed. (2009). 2-Fluoro-N-(4-methoxy-phen-yl)benzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
  • Cambridge Open Engage. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

Sources

Application

Application Note: Derivatization Strategies for (2-Fluoro-4-methoxyphenyl)methanamine in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Importance of the 2-Fluoro-4-methoxyphenyl Scaffold In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoro-4-methoxyphenyl Scaffold

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. The (2-Fluoro-4-methoxyphenyl)methanamine scaffold serves as a valuable starting point for the synthesis of novel therapeutic agents. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can influence binding affinity to biological targets through electrostatic interactions.[1] Concurrently, the methoxy group is a common feature in many natural products and approved drugs, where it can impact ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[2][3] This application note provides a detailed guide for the derivatization of (2-Fluoro-4-methoxyphenyl)methanamine, a key building block for generating compound libraries for structure-activity relationship (SAR) studies. We will explore three fundamental derivatization strategies: amide bond formation, reductive amination, and sulfonylation, complete with detailed protocols and characterization methods.

Core Derivatization Strategies for SAR Exploration

The primary amino group of (2-Fluoro-4-methoxyphenyl)methanamine is a versatile handle for a variety of chemical transformations. By systematically modifying this position, researchers can probe the steric and electronic requirements of a target binding site, leading to the identification of optimized lead compounds.

Strategy 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

Amide bond formation is one of the most frequently utilized reactions in drug discovery, owing to the stability of the amide linkage and its ability to participate in hydrogen bonding interactions.[4][5] A diverse library of derivatives can be readily synthesized by coupling (2-Fluoro-4-methoxyphenyl)methanamine with a wide array of commercially available carboxylic acids.

Rationale and Mechanistic Insight

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. Common coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are employed to form a highly reactive O-acylisourea intermediate or an active ester, which is then readily attacked by the primary amine.

Visualizing the Amide Coupling Workflow

G cluster_start Starting Materials cluster_reaction Amide Coupling cluster_product Product cluster_analysis Analysis Amine (2-Fluoro-4-methoxyphenyl)methanamine Coupling EDC, HOBt or HATU DIPEA, Solvent (e.g., DMF) Amine->Coupling CarboxylicAcid R-COOH (Diverse Carboxylic Acids) CarboxylicAcid->Coupling Amide Amide Derivative Library Coupling->Amide Formation of Amide Bond Analysis Purification (Chromatography) Characterization (NMR, MS, HPLC) Amide->Analysis Analysis->Amide SAR Data

Caption: Workflow for Amide Library Synthesis.

Detailed Protocol: Amide Coupling with 2-Naphthoic Acid

This protocol describes a representative amide coupling reaction.

Reagent/ParameterQuantity/ValueMolar Equiv.
(2-Fluoro-4-methoxyphenyl)methanamine155 mg1.0 mmol
2-Naphthoic Acid172 mg1.0 mmol
HATU418 mg1.1 mmol
DIPEA348 µL2.0 mmol
DMF (anhydrous)5 mL-
Reaction Time 12 hours -
Temperature Room Temperature -

Procedure:

  • To a solution of 2-naphthoic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (2-Fluoro-4-methoxyphenyl)methanamine to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Strategy 2: Reductive Amination - Accessing Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to a diverse range of secondary amines.[6][7] This two-step, one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Rationale and Mechanistic Insight

The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of the primary amine with an aldehyde or ketone. This intermediate is then reduced to the corresponding secondary amine using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][8] These reducing agents are selective for the iminium ion over the carbonyl starting material, allowing the reaction to be performed in a single pot.

Visualizing the Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product cluster_analysis Analysis Amine (2-Fluoro-4-methoxyphenyl)methanamine Reduction NaBH(OAc)₃ or NaBH₃CN Solvent (e.g., DCE, MeOH) Amine->Reduction Carbonyl R-CHO or R-CO-R' (Aldehydes/Ketones) Carbonyl->Reduction SecAmine Secondary Amine Library Reduction->SecAmine Imine formation & Reduction Analysis Purification (Chromatography) Characterization (NMR, MS, HPLC) SecAmine->Analysis Analysis->SecAmine SAR Data

Caption: Workflow for Secondary Amine Library Synthesis.

Detailed Protocol: Reductive Amination with Cyclohexanone
Reagent/ParameterQuantity/ValueMolar Equiv.
(2-Fluoro-4-methoxyphenyl)methanamine155 mg1.0 mmol
Cyclohexanone108 µL1.05 mmol
Sodium triacetoxyborohydride318 mg1.5 mmol
Dichloroethane (DCE)10 mL-
Reaction Time 16 hours -
Temperature Room Temperature -

Procedure:

  • To a solution of (2-Fluoro-4-methoxyphenyl)methanamine and cyclohexanone in DCE, add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Strategy 3: Sulfonylation - Introducing the Sulfonamide Moiety

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.[9][10] The sulfonamide group is a bioisostere of the amide bond and can act as a hydrogen bond acceptor.

Rationale and Mechanistic Insight

Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as triethylamine or pyridine.[9] The base serves to neutralize the hydrochloric acid generated during the reaction. A wide variety of sulfonyl chlorides are commercially available, allowing for the synthesis of a large library of sulfonamide derivatives.

Visualizing the Sulfonylation Workflow

G cluster_start Starting Materials cluster_reaction Sulfonylation cluster_product Product cluster_analysis Analysis Amine (2-Fluoro-4-methoxyphenyl)methanamine Sulfonylation Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM) Amine->Sulfonylation SulfonylChloride R-SO₂Cl (Diverse Sulfonyl Chlorides) SulfonylChloride->Sulfonylation Sulfonamide Sulfonamide Derivative Library Sulfonylation->Sulfonamide Formation of Sulfonamide Bond Analysis Purification (Chromatography) Characterization (NMR, MS, HPLC) Sulfonamide->Analysis Analysis->Sulfonamide SAR Data

Caption: Workflow for Sulfonamide Library Synthesis.

Detailed Protocol: Sulfonylation with Dansyl Chloride
Reagent/ParameterQuantity/ValueMolar Equiv.
(2-Fluoro-4-methoxyphenyl)methanamine155 mg1.0 mmol
Dansyl Chloride270 mg1.0 mmol
Pyridine2 mL-
Dichloromethane (DCM)8 mL-
Reaction Time 6 hours -
Temperature Room Temperature -

Procedure:

  • Dissolve (2-Fluoro-4-methoxyphenyl)methanamine and dansyl chloride in a mixture of DCM and pyridine.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization of Derivatives

The structural integrity and purity of all synthesized derivatives must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the target molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Conclusion

The derivatization of (2-Fluoro-4-methoxyphenyl)methanamine through amide bond formation, reductive amination, and sulfonylation provides a robust platform for the generation of diverse chemical libraries for SAR studies. The protocols outlined in this application note are designed to be broadly applicable and can be adapted to a wide range of coupling partners. Careful execution of these synthetic strategies, coupled with rigorous analytical characterization, will enable the efficient exploration of chemical space and the identification of promising new drug candidates.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Garg, R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31(1), 127671. [Link]

  • Clayden, J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]

  • Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. [Link]

  • Doyle, A. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21394–21401. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 15(5), 1141–1177. [Link]

  • Singh, R. P., et al. (2013). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 10(7), 646-654. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Roy, R., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Glycoconjugate Journal, 25(8), 817–823. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • LabMedica. (2003). Toolkit for Reductive Amination in Drug Discovery. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery. Humana Press. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21(10), 2049–2053. [Link]

  • Kim, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4107. [Link]

  • Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208–5212. [Link]

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride

Abstract This document provides a comprehensive guide for the scale-up synthesis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, a key building block in contemporary pharmaceutical development. The described meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, a key building block in contemporary pharmaceutical development. The described methodology focuses on a robust and scalable reductive amination of 2-fluoro-4-methoxybenzaldehyde. This application note furnishes detailed protocols, process optimization insights, safety considerations, and analytical methodologies to ensure the reliable and efficient production of high-purity (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride for researchers, scientists, and drug development professionals.

Introduction: The Significance of (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride in Drug Discovery

(2-Fluoro-4-methoxyphenyl)methanamine and its hydrochloride salt are pivotal intermediates in the synthesis of a multitude of biologically active molecules. The unique substitution pattern of a fluoro and a methoxy group on the phenyl ring imparts specific physicochemical properties to the final active pharmaceutical ingredients (APIs), influencing their metabolic stability, binding affinity, and overall pharmacokinetic profile. The hydrochloride salt form is often preferred to enhance the stability and solubility of the amine.

The synthesis of this intermediate on a larger scale necessitates a well-defined, reproducible, and safe process. Reductive amination of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde, stands out as a highly efficient and widely adopted method for the preparation of such benzylamines. This application note will detail a scalable protocol employing catalytic hydrogenation, a green and effective reduction technique.

Synthetic Strategy: Reductive Amination via Catalytic Hydrogenation

The chosen synthetic route involves a one-pot reductive amination of 2-fluoro-4-methoxybenzaldehyde with ammonia, followed by in-situ reduction of the intermediate imine using catalytic hydrogenation over Raney Nickel. This approach is favored for its high atom economy, operational simplicity, and the avoidance of stoichiometric metal hydride reducing agents, which can be problematic on a large scale.

The overall transformation is depicted below:

Synthetic Pathway 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzaldehyde Intermediate Imine Intermediate Imine 2-Fluoro-4-methoxybenzaldehyde->Intermediate Imine NH3, Toluene (2-Fluoro-4-methoxyphenyl)methanamine (2-Fluoro-4-methoxyphenyl)methanamine Intermediate Imine->(2-Fluoro-4-methoxyphenyl)methanamine H2, Raney Ni (2-Fluoro-4-methoxyphenyl)methanamine HCl (2-Fluoro-4-methoxyphenyl)methanamine HCl (2-Fluoro-4-methoxyphenyl)methanamine->(2-Fluoro-4-methoxyphenyl)methanamine HCl HCl in Isopropanol

Caption: Synthetic pathway for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

Detailed Experimental Protocols

This section provides a step-by-step guide for the scale-up synthesis of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride, starting from 100 g of 2-fluoro-4-methoxybenzaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesSupplierPurity
2-Fluoro-4-methoxybenzaldehyde154.14100 g0.649Commercially Available>98%
Toluene92.14500 mL--Anhydrous
Ammonia (7N in Methanol)17.03~232 mL~1.62--
Raney Nickel (slurry in water)-10 g (wet)--Activated
Hydrogen Gas2.02---High Purity
Isopropanol60.10500 mL--Anhydrous
Hydrochloric Acid (5-6 N in Isopropanol)36.46As required---
Celite®-20 g---
Step-by-Step Synthesis Protocol

Step 1: Reductive Amination

  • Reactor Setup: Charge a 1 L high-pressure stainless-steel autoclave equipped with a mechanical stirrer, a gas inlet, a pressure gauge, a thermocouple, and a sampling port with 2-fluoro-4-methoxybenzaldehyde (100 g, 0.649 mol) and anhydrous toluene (500 mL).

  • Ammonia Addition: To the stirred solution, add a 7N solution of ammonia in methanol (~232 mL, ~1.62 mol) at ambient temperature.

  • Catalyst Addition: Carefully add Raney Nickel (10 g of a 50% slurry in water) to the reactor. Caution: Raney Nickel is pyrophoric and must be handled under a wet solvent to prevent ignition.

  • Inerting the Reactor: Seal the reactor and purge the headspace with nitrogen gas three times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar. Start the mechanical stirring (e.g., 500 rpm) and heat the reaction mixture to 60°C.

  • Reaction Monitoring: Maintain the hydrogen pressure at 10 bar and the temperature at 60°C. The reaction progress can be monitored by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed (typically 4-6 hours).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

Step 2: Work-up and Isolation of the Free Amine

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel should be kept wet with water at all times to prevent ignition and should be disposed of according to safety guidelines.

  • Solvent Removal: Wash the Celite® pad with toluene (2 x 50 mL). Combine the filtrates and concentrate the solution under reduced pressure to remove the toluene and excess ammonia/methanol. This will yield the crude (2-Fluoro-4-methoxyphenyl)methanamine as an oil.

Step 3: Formation and Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine oil in anhydrous isopropanol (500 mL).

  • Salt Formation: Cool the solution in an ice bath and slowly add a 5-6 N solution of hydrochloric acid in isopropanol dropwise with stirring. Monitor the pH of the solution to ensure it is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 1-2 hours to maximize crystallization.

  • Isolation and Drying: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL). Dry the product in a vacuum oven at 40-50°C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 105-115 g (85-93% yield)

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): >99%

Process Safety and Scale-up Considerations

Scaling up chemical reactions requires careful attention to safety and process control.

  • Catalytic Hydrogenation: This is a potentially hazardous operation due to the use of flammable hydrogen gas and a pyrophoric catalyst.[1]

    • Equipment: Use a properly rated high-pressure reactor with appropriate safety features (burst disc, pressure relief valve).

    • Inerting: Thoroughly purge the reactor with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen.

    • Catalyst Handling: Raney Nickel is pyrophoric and must be handled with extreme care, always under a solvent.[1] Never allow the catalyst to dry in the air.

    • Exothermicity: Reductive amination and hydrogenation can be exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely.

  • HCl Addition: The addition of hydrochloric acid is an exothermic process. Add the acid slowly and with efficient cooling to control the temperature.

  • Solvent Selection: Toluene is a suitable solvent for the reaction, and isopropanol is an excellent choice for the crystallization of the hydrochloride salt, providing good recovery of a high-purity product.

Analytical Method Development

To ensure the quality and consistency of the final product, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for monitoring reaction progress and determining the final product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (br s, 3H, NH₃⁺), 7.45 (t, J = 8.8 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (dd, J = 11.2, 2.4 Hz, 1H), 3.95 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.5 (d, J = 245.0 Hz, C-F), 159.0, 132.0 (d, J = 5.0 Hz), 118.0 (d, J = 15.0 Hz), 114.5 (d, J = 3.0 Hz), 102.0 (d, J = 26.0 Hz), 56.0, 38.5.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure, or low temperature.Use fresh, active catalyst. Ensure proper hydrogen pressure and reaction temperature are maintained.
Low YieldPoor crystallization, loss during work-up.Optimize the amount of isopropanol and the cooling rate during crystallization. Ensure efficient extraction and transfer of materials.
Product ContaminationIncomplete reaction, side products.Ensure complete conversion by monitoring the reaction. Optimize purification steps, including the washing of the final product.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. By adhering to the described procedures and safety precautions, researchers and drug development professionals can confidently produce this key intermediate for their research and development needs.

References

Sources

Application

Application Notes and Protocols for (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride as a PET Tracer Precursor

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential application of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential application of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride as a precursor for the synthesis of novel Positron Emission Tomography (PET) tracers. While this specific precursor is not yet widely documented in the synthesis of established clinical PET tracers, its structural motifs—a fluorinated phenyl ring and a reactive amine group—present significant opportunities for the development of new molecular imaging agents, particularly for neurological targets. This guide will propose a synthetic strategy for a hypothetical Fluorine-18 labeled tracer, detail the associated protocols, and discuss the underlying scientific rationale.

Introduction: The Potential of the (2-Fluoro-4-methoxyphenyl)methanamine Scaffold in PET Tracer Design

The development of novel PET tracers is a cornerstone of modern diagnostic medicine and drug development, enabling the non-invasive visualization and quantification of physiological processes at the molecular level.[1] The choice of precursor is critical to the successful synthesis of a PET tracer, influencing radiolabeling efficiency, pharmacokinetic properties, and target specificity.

(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS No: 937783-85-2) is a compelling starting material for PET tracer development for several reasons[2][3][4][5]:

  • Metabolic Stability: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism, a desirable property for in vivo imaging agents.[6]

  • Pharmacophore Potential: The methoxybenzylamine structure is a common pharmacophore in centrally active compounds, suggesting that tracers derived from this precursor may exhibit favorable blood-brain barrier permeability and affinity for neurological targets.

  • Synthetic Versatility: The primary amine functionality provides a reactive handle for conjugation to various targeting vectors, allowing for a modular approach to tracer design.

This application note will explore the hypothetical synthesis of a novel PET tracer, designated [¹⁸F]NeuroFluor-1 , for imaging a generic G-protein coupled receptor (GPCR) in the central nervous system.

Proposed Radiosynthesis of [¹⁸F]NeuroFluor-1

The proposed synthesis of [¹⁸F]NeuroFluor-1 from (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is a multi-step process involving the initial preparation of a suitable labeling precursor, followed by radiolabeling with Fluorine-18 and subsequent purification.

Synthesis of the Labeling Precursor

The initial step involves the acylation of the primary amine of (2-Fluoro-4-methoxyphenyl)methanamine with a bifunctional linker that contains a suitable leaving group for subsequent nucleophilic fluorination. For this proposed synthesis, we will use N-succinimidyl 4-(di-tert-butoxycarbonyl)amino-4-(2-tosyloxyethyl)benzoate as the acylating agent.

Radiolabeling with [¹⁸F]Fluoride

The radiolabeling step will proceed via a nucleophilic substitution reaction, where [¹⁸F]fluoride displaces the tosyloxy leaving group. This is a well-established and efficient method for introducing Fluorine-18 into organic molecules.[4][5]

Deprotection and Purification

Following the radiolabeling step, the Boc protecting group is removed under acidic conditions, and the final product, [¹⁸F]NeuroFluor-1, is purified using high-performance liquid chromatography (HPLC).

Detailed Experimental Protocols

Materials and Reagents
  • (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (Purity: >97%)[5]

  • N-succinimidyl 4-(di-tert-butoxycarbonyl)amino-4-(2-tosyloxyethyl)benzoate

  • [¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • HPLC grade solvents (acetonitrile, water)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol for Precursor Synthesis
  • Amide Coupling: Dissolve (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMF. To this solution, add N-succinimidyl 4-(di-tert-butoxycarbonyl)amino-4-(2-tosyloxyethyl)benzoate (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the tosyloxy-precursor.

Protocol for Automated Radiosynthesis of [¹⁸F]NeuroFluor-1
  • [¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 (5 mg) and K₂CO₃ (1 mg) in acetonitrile/water (4:1). Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling: Add the tosyloxy-precursor (2-3 mg) dissolved in anhydrous acetonitrile (1 mL) to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Seal the reaction vessel and heat at 110 °C for 15 minutes.

  • Deprotection: After cooling, add 0.5 mL of 1 M HCl and heat at 100 °C for 5 minutes to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture and purify the crude product by semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing [¹⁸F]NeuroFluor-1, pass it through a C18 SPE cartridge to remove HPLC solvents, elute with ethanol, and formulate in sterile saline for injection.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC.

  • Molar Activity: Calculated from the radioactivity of the final product and the mass of the non-radioactive standard, as determined by HPLC with UV detection.

  • Residual Solvents: Analyzed by gas chromatography.

  • Endotoxin and Sterility Testing: Performed according to standard pharmaceutical protocols.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of [¹⁸F]NeuroFluor-1, based on typical values for similar F-18 labeled PET tracers.

ParameterTarget Value
Radiochemical Yield (RCY)> 30% (decay-corrected)
Molar Activity (Aₘ)> 150 GBq/µmol
Radiochemical Purity (RCP)> 98%
Total Synthesis Time< 75 minutes

Visualizations

Proposed Radiosynthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiosynthesis cluster_2 Purification & QC Precursor (2-Fluoro-4-methoxyphenyl)methanamine HCl AmideCoupling Amide Coupling (DMF, TEA) Precursor->AmideCoupling Linker Acylating Agent with Tosyloxy Group Linker->AmideCoupling Purification1 Flash Chromatography AmideCoupling->Purification1 TosylPrecursor Tosyloxy-Precursor Purification1->TosylPrecursor Radiolabeling Nucleophilic Substitution (110°C, 15 min) TosylPrecursor->Radiolabeling F18 [¹⁸F]Fluoride Drying Azeotropic Drying F18->Drying K222 K222/K₂CO₃ K222->Drying Drying->Radiolabeling Deprotection Boc Deprotection (HCl, 100°C, 5 min) Radiolabeling->Deprotection HPLC Semi-Prep HPLC Deprotection->HPLC Formulation SPE Formulation HPLC->Formulation QC Quality Control (HPLC, GC, etc.) Formulation->QC FinalProduct [¹⁸F]NeuroFluor-1 QC->FinalProduct

Caption: Proposed workflow for the synthesis of [¹⁸F]NeuroFluor-1.

Hypothetical GPCR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Tracer [¹⁸F]NeuroFluor-1 GPCR Target GPCR Tracer->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production PKA Protein Kinase A SecondMessenger->PKA Activation CellularResponse Cellular Response (e.g., Gene Transcription) PKA->CellularResponse Phosphorylation Cascade

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Methoxyphenylamines

Welcome to the technical support center for the synthesis of fluorinated methoxyphenylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated methoxyphenylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into methoxyphenylamine scaffolds. These structures are prevalent in pharmaceuticals and agrochemicals, where the unique properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

However, the synthesis of these molecules is often fraught with challenges, from controlling regioselectivity to managing the reactivity of potent fluorinating agents. This resource provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common problems and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific, hands-on problems you might encounter in the lab.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

This is one of the most common issues. The root cause can typically be traced back to one of three areas: the reagents, the reaction conditions, or the substrate itself.

Potential Cause 1: Inactive Fluorinating Reagent Many fluorinating agents, especially nucleophilic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF), are highly hygroscopic.[3] Water contamination can completely shut down the reaction by solvating the fluoride ion, reducing its nucleophilicity. Electrophilic reagents like Selectfluor™ can also degrade with improper storage.

  • Solution:

    • Dry Your Reagents: Anhydrous fluoride salts should be freshly dried before use (e.g., by heating under vacuum or spray-drying).

    • Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents. The use of molecular sieves can also help scavenge trace amounts of water.[4]

    • Verify Reagent Activity: If you suspect reagent degradation, test it on a simple, reliable substrate before committing your advanced intermediate.

Potential Cause 2: Sub-optimal Reaction Temperature Nucleophilic aromatic substitution (SNAr) reactions often require significant thermal energy to overcome the activation barrier associated with disrupting aromaticity.

  • Solution:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS at each stage. Be aware that excessive heat can lead to decomposition or side reactions.[3]

    • Microwave Chemistry: For high-temperature requirements, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

Potential Cause 3: Poor Substrate Activation (for SNAr) Nucleophilic fluorination requires an electron-deficient aromatic ring. The methoxy and amine groups are both electron-donating, which deactivates the ring towards nucleophilic attack.

  • Solution:

    • Install an Electron-Withdrawing Group (EWG): The most common strategy is to perform the fluorination on a substrate containing a strong EWG, such as a nitro group (-NO₂), ortho or para to the leaving group.[5] This nitro group can then be reduced to the desired amine in a subsequent step.

    • Catalysis: For less activated substrates, modern catalytic methods can be enabling. For example, cooperative catalysis using a crown ether (like 18-crown-6) can enhance the solubility and reactivity of fluoride salts.[6][7][8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?

Side product formation often arises from the inherent reactivity of the starting materials or intermediates.

Common Side Reactions & Solutions:

Side Product TypeProbable CauseProposed Solution
Hydrodehalogenation Presence of a hydrogen source and a catalyst (e.g., palladium) or harsh basic conditions. Especially problematic in copper-catalyzed reactions.[9]Ensure reaction is free of adventitious hydrogen sources. Use milder bases or buffer the reaction. Consider a metal-free approach if possible.
Ether Cleavage Strongly acidic or Lewis acidic conditions can cleave the methoxy group, particularly at elevated temperatures.Avoid strong acids like HBr or BBr₃. If a Lewis acid is required, use a milder one or perform the reaction at a lower temperature.
Polymerization/Decomposition Aniline moieties are susceptible to oxidation, especially under strongly acidic or oxidative conditions.[3]Run the reaction under an inert atmosphere (N₂ or Ar). Use milder, neutral fluorination methods where possible.[3] Protecting the amine as an acetamide can increase its stability.[10]
Loss of Regioselectivity Competing directing effects of substituents; formation of benzyne intermediates under very strong basic conditions.For SNAr, ensure a strong EWG dominates the directing effects. For electrophilic fluorination, blocking strategies may be required. Avoid harsh base/temperature combinations that could lead to elimination-addition mechanisms.
Q3: I've synthesized my product, but I'm struggling with purification. What techniques are effective for fluorinated compounds?

The unique polarity of fluorinated molecules can make them challenging to purify using standard chromatographic methods.

  • Challenge 1: Co-elution with Starting Material or Isomers

    • Solution: Standard silica gel chromatography can often be effective, but you may need to screen multiple solvent systems. Systems incorporating moderately polar, non-protic solvents like ethyl acetate, dichloromethane, and hexanes are a good starting point.[11] If constitutional isomers are the issue, a chiral column (if the molecule is chiral) or a specialized stationary phase might be necessary.

  • Challenge 2: Unique Solubility Profiles

    • Solution: Fluorous Solid-Phase Extraction (F-SPE): Highly fluorinated compounds have unique solubility, preferring fluorous solvents over organic or aqueous ones.[12] You can use a fluorous-tagged protecting group or, if the molecule is sufficiently fluorinated, directly apply the crude mixture to a fluorous silica column. Elute with an organic solvent to remove non-fluorinated impurities, then elute your product with a fluorous solvent.

  • Challenge 3: Product Volatility

    • Solution: Some smaller fluorinated molecules can be volatile. If you are losing product during solvent removal under high vacuum, use a lower vacuum setting or a rotary evaporator with a well-controlled temperature bath.[13] In some cases, purification by distillation or sublimation under reduced pressure is a viable alternative to chromatography.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about synthetic strategy and analysis.

Q4: Should I use a nucleophilic (SNAr) or electrophilic fluorination strategy?

The choice between these two fundamental approaches depends entirely on the electronic properties of your substrate and the desired regiochemistry.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and often most reliable method.

    • Mechanism: A nucleophile (F⁻) attacks an electron-poor aromatic ring, displacing a leaving group (typically Cl, Br, or NO₂). The reaction proceeds through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[5]

    • When to Use It: When your aromatic ring is, or can be made, electron-deficient. This is the ideal choice when you have a good leaving group (like a halogen) positioned ortho or para to a strong electron-withdrawing group (like a nitro or cyano group).[14]

    • Key Advantage: Regioselectivity is excellent and well-controlled by the position of the activating group. The inverted leaving group ability (F > Cl > Br > I) in the displaced group is a hallmark of this mechanism, though for the incoming nucleophile, fluorine is being added. A better way to state this is that the rate-determining step is the nucleophilic attack, so the high electronegativity of a fluorine substituent can activate the ring, making it a better leaving group than other halogens in this specific context.[14][15]

  • Electrophilic Fluorination: This involves using a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic aromatic ring.

    • Mechanism: This is a classic electrophilic aromatic substitution (EAS) reaction, similar to nitration or bromination.

    • When to Use It: When your aromatic ring is electron-rich. A methoxy- and amino-substituted ring is highly activated towards EAS.

    • Key Challenge: Regioselectivity is a major hurdle. Both the methoxy and amino groups are strong ortho-, para-directors. Without a blocking group, you will almost certainly get a mixture of isomers, which can be difficult or impossible to separate.[16][17] Common reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[4]

dot graph TD { bgcolor="#F1F3F4" node [shape=diamond, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} Caption: Decision tree for choosing a fluorination strategy.

Q5: How can I reliably characterize my final product and confirm its regiochemistry?

unambiguous characterization is critical. A combination of spectroscopic techniques is essential.

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool at your disposal.[18]

    • Chemical Shift (δ): The chemical shift of the fluorine signal gives information about its electronic environment.

    • Multiplicity: Coupling to adjacent protons (²JHF, ³JHF, ⁴JHF etc.) provides direct evidence of its position on the ring. For example, a fluorine atom ortho to a proton will typically show a coupling constant of 6-10 Hz.[2]

    • Purity: ¹⁹F NMR can be used for quantitative analysis (qNMR) to determine purity with high accuracy, using a known fluorinated internal standard.[19][20]

  • ¹H NMR Spectroscopy:

    • Look for the characteristic splitting of aromatic protons caused by coupling to fluorine. The absence of a signal in a particular region, combined with the splitting of adjacent protons, can confirm the substitution pattern.

    • Running a ¹H-{¹⁹F} decoupled spectrum can be very informative. In this experiment, the H-F coupling is removed, causing the split aromatic signals to collapse into singlets or simpler multiplets, confirming which protons are coupled to the fluorine.[2]

  • ¹³C NMR Spectroscopy:

    • The carbon directly attached to the fluorine (C-F bond) will appear as a doublet with a large coupling constant (¹JCF), typically >240 Hz.

    • Carbons that are two (²JCF) or three (³JCF) bonds away will also show smaller couplings, providing further structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition and verify that fluorination has occurred.

Q6: What is a reliable, step-by-step protocol for a common fluorinated methoxyphenylamine?

The synthesis of 4-fluoro-2-methoxyaniline is a common process that exemplifies the SNAr strategy. The following protocol is adapted from established literature procedures.[10][11]

Protocol: Synthesis of 4-Fluoro-2-methoxyaniline (3) from 2,4-Difluoronitrobenzene (1)

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=none, margin=0, imagepos=tc, labelloc=b, fontname="Roboto", fontsize=11]; edge [fontname="Roboto", fontsize=10];

} Caption: Synthetic scheme for 4-fluoro-2-methoxyaniline.

Step 1: Preparation of 4-Fluoro-2-methoxy-1-nitrobenzene (2)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: At room temperature, add sodium methoxide (NaOMe, 1.2 eq) portion-wise over 15-20 minutes. The reaction is often exothermic; maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature. The fluorine atom at the 2-position is more activated towards substitution by the ortho-nitro group, leading to regioselective displacement. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed (typically 24-48 hours).[11]

  • Workup: Once complete, pour the reaction mixture into water (approx. 2x the volume of methanol used). Extract the aqueous phase with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography on silica gel if needed.[11]

Step 2: Preparation of 4-Fluoro-2-methoxyaniline (3)

  • Setup: In a hydrogenation vessel or a flask suitable for hydrogenation, dissolve the crude 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in methanol or ethyl acetate.

  • Catalyst: Carefully add palladium on carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd).

  • Reaction: Seal the vessel and purge with hydrogen gas (H₂). Maintain a hydrogen atmosphere (a balloon is sufficient for small scale, or use a Parr hydrogenator for larger scales) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the nitro compound and the appearance of the more polar aniline (which may stain on the TLC plate) indicates completion (typically 2-6 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-fluoro-2-methoxyaniline is often of high purity. If necessary, it can be further purified by column chromatography or distillation.[10]

References

  • BenchChem Technical Support Team. (2025).
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Hong, S., Lee, S., & Kim, H. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry, 86(7), 5436–5445. [Link]

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • ResearchGate. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. [Link]

  • University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • ACS Publications. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Pharmaceutical Technology. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]

  • Elsevier. (2024). Fluorinated porous organic frameworks for C2F6/CF4 gases separation. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • PubMed. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. [Link]

  • National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • New Journal of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

  • Hindawi. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (2-Fluoro-4-methoxyphenyl)methanamine Hydrochloride

An advanced technical support guide for researchers, scientists, and drug development professionals. Welcome to the technical support guide for (2-Fluoro-4-methoxyphenyl)methanamine and its hydrochloride salt. As a key b...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for (2-Fluoro-4-methoxyphenyl)methanamine and its hydrochloride salt. As a key building block in pharmaceutical synthesis, successful and reproducible use of this compound is critical. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles for robust reaction optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and preliminary use of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

Q1: How should I properly store and handle (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride?

A1: The hydrochloride salt is generally a stable, crystalline solid. However, like many amine salts, it can be hygroscopic. To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Exposure to moisture can lead to clumping and may introduce water into your reaction, which can be detrimental, especially in moisture-sensitive steps like imine formation.

Q2: My reaction requires the free amine, not the hydrochloride salt. What is the standard procedure for neutralization?

A2: To use the free amine, you must neutralize the hydrochloride salt. This is a standard acid-base extraction.

  • Protocol for Free Amine Generation:

    • Dissolve the (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in deionized water.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a suitable base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 10, check with pH paper).

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which is typically an oil. Note: The free amine may have lower long-term stability than the hydrochloride salt, so it is often best to generate it fresh for immediate use.

Q3: Can I use the hydrochloride salt directly in a reductive amination reaction?

A3: It is generally not recommended. The presence of the hydrochloride salt will create an acidic environment. While slight acidity can catalyze imine formation, the HCl salt makes the amine nitrogen a poor nucleophile (it exists as the ammonium R-NH₃⁺), thus preventing it from reacting with the carbonyl compound. Neutralization to the free amine is a necessary prerequisite for most reactions, including N-alkylation and reductive amination[1].

Section 2: Troubleshooting Guide for Synthesis via Reductive Amination

The most common route to synthesizing substituted benzylamines like (2-Fluoro-4-methoxyphenyl)methanamine is the reductive amination of the corresponding aldehyde (2-fluoro-4-methoxybenzaldehyde) with an ammonia source. This section troubleshoots common issues in this process.

Problem 1: Low or No Yield of the Desired Amine

Low product yield is a frequent issue that can often be traced back to two key stages: imine formation and reduction.

LowYield_Workflow Start Low or No Yield Observed Check_SM Verify Starting Material Purity & Stoichiometry Start->Check_SM Check_Imine Optimize Imine Formation Check_SM->Check_Imine If materials are pure Check_Reducer Evaluate Reducing Agent & Conditions Check_Imine->Check_Reducer If imine formation is confirmed (e.g., by TLC/GC-MS) Check_Workup Analyze Workup & Purification Check_Reducer->Check_Workup If reduction is sluggish or incomplete Success Yield Improved Check_Workup->Success If product loss is minimized

Caption: A logical workflow for diagnosing low reaction yields.

  • Possible Cause A: Inefficient Imine Formation

    • Explanation: The first step of reductive amination is the formation of an imine intermediate from the aldehyde and ammonia. This is a reversible equilibrium reaction. The presence of excess water can push the equilibrium back towards the starting materials.

    • Solution:

      • Water Removal: If your solvent is compatible (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction mixture.

      • pH Control: Imine formation is often catalyzed by mild acid. However, strong acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. If starting with the free amine, a catalytic amount of acetic acid can be beneficial[2].

  • Possible Cause B: Inactive or Inappropriate Reducing Agent

    • Explanation: Borohydride-based reducing agents can decompose upon improper storage. Furthermore, not all reducing agents are suitable for all substrates or conditions. For instance, sodium borohydride (NaBH₄) can be too slow for some imines and may reduce the aldehyde starting material if present.

    • Solution:

      • Use a Fresh Reagent: Ensure your reducing agent is fresh and has been stored under dry conditions.

      • Select the Right Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice for reductive aminations. It is milder than sodium cyanoborohydride (NaBH₃CN) and less likely to reduce the aldehyde, allowing for a one-pot procedure where all reagents are mixed together[2]. The use of various boron reagents for reductive amination is a well-established and mild method[2].

Reducing Agent Pros Cons Optimal Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce aldehydes/ketones; may require pH adjustment.Two-step process: form imine first, then add NaBH₄. Methanol is a common solvent[3].
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines in the presence of carbonyls.Highly toxic (releases HCN gas in acid).Mildly acidic pH (6-7). Requires careful handling.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and effective. Allows for a one-pot reaction.More expensive; moisture-sensitive.Aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Acetic acid can be used as a catalyst[4].
Catalytic Hydrogenation (H₂/Pd-C) "Green" method, high yielding.Requires specialized high-pressure equipment; may reduce other functional groups.5-10% Pd/C catalyst, H₂ atmosphere (from balloon to high pressure), various solvents (EtOH, MeOH, EtOAc).
Problem 2: Significant Side Product Formation

The formation of impurities complicates purification and lowers the yield. Understanding the source of these side products is key to their prevention.

// Nodes Aldehyde [label="{2-Fluoro-4-methoxybenzaldehyde | R-CHO}", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="{Ammonia | NH₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="{Imine Intermediate | R-CH=NH}", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="{Desired Primary Amine | R-CH₂-NH₂}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Alcohol [label="{Side Product: Benzyl Alcohol | R-CH₂-OH}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Dimer [label="{Side Product: Dibenzylamine | (R-CH₂)₂-NH}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {Aldehyde, Ammonia} -> Imine [label="+ H₂O", dir=back]; Imine -> Product [label="+ [H⁻] (Reduction)"]; Aldehyde -> Side_Alcohol [label="+ [H⁻] (Premature Reduction)", color="#EA4335"]; {Product, Imine} -> Side_Dimer [label="(Over-alkylation)", color="#EA4335"]; }

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Benzylamine Derivatives

Welcome to the technical support center for the purification of fluorinated benzylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated benzylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these valuable compounds. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and binding affinity, also introduce specific purification hurdles.[1] This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to streamline your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of fluorinated benzylamine derivatives.

Q1: Why are fluorinated benzylamines often difficult to purify by standard column chromatography?

A: Fluorinated benzylamines can be challenging to purify via standard silica gel chromatography for a few key reasons:

  • Basicity: The amine functionality can interact strongly with the acidic silica gel surface, leading to peak tailing, streaking, or even irreversible adsorption.[2]

  • Polarity: The introduction of fluorine can significantly alter the polarity of the molecule in non-intuitive ways, making solvent system selection for optimal separation difficult.

  • Side Products: The synthesis of benzylamines can lead to the formation of secondary (dibenzyl) and tertiary (tribenzyl) amine impurities, which may have similar polarities to the desired primary amine, making separation challenging.[3]

Q2: My fluorinated benzylamine appears as multiple spots on a TLC plate, even after purification. What could be the cause? [4]

A: There are several potential reasons for this observation:

  • Impurity: The most straightforward explanation is the presence of impurities. Common side products include over-alkylated amines or starting materials.[3][5]

  • Salt Formation: If your TLC plate or solvent system contains acidic impurities, the basic benzylamine can be partially protonated, leading to two spots (the free base and the salt).

  • Degradation: Benzylamines can be susceptible to oxidation or condensation reactions, forming imine dimers, especially if left exposed to air.[4]

Q3: I am observing significant peak broadening in the 19F NMR spectrum of my purified compound. What are the possible reasons?

A: Broad peaks in a 19F NMR spectrum can be indicative of several issues:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[6] Ensure all glassware is scrupulously clean.

  • Chemical Exchange: The fluorine atoms might be undergoing exchange between different chemical environments on the NMR timescale. This can sometimes be resolved by acquiring the spectrum at a different temperature.[6]

  • Viscosity: Highly viscous samples can also lead to broader peaks. Ensure your sample is adequately dissolved in the deuterated solvent.

Section 2: Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for common purification methods.

Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique for separating basic benzylamines from neutral or acidic impurities.[7] The principle relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[7]

Common Problem: Low recovery of the benzylamine after extraction.

Potential Cause Troubleshooting Strategy Explanation
Incomplete Protonation Use a sufficient excess of acid (e.g., 1M HCl) to ensure all the amine is converted to its hydrochloride salt. Monitor the pH of the aqueous layer to confirm it is acidic.The benzylammonium salt is water-soluble, while the free base is typically more soluble in the organic layer. Incomplete protonation leaves some of the desired product in the organic phase.[8]
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.Emulsions are common when dealing with complex mixtures and can trap the product at the interface, leading to poor separation and recovery.
Premature Precipitation If the benzylammonium salt is not fully soluble in the aqueous layer, it may precipitate. Add more water to dissolve the salt completely before separating the layers.The solubility of the salt can be a limiting factor, especially with highly substituted or high molecular weight derivatives.
Incomplete Basification During the final step of regenerating the free base, ensure the aqueous layer is sufficiently basic (pH > 10) by adding a strong base like NaOH. Check the pH with litmus paper or a pH meter.To extract the purified amine back into an organic solvent, it must be deprotonated to its free base form. Incomplete basification will result in a portion of the product remaining in the aqueous layer as the salt.
  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.[7]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl(aq).

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the protonated amine) is typically the bottom layer with DCM and the top layer with diethyl ether.

  • Drain the aqueous layer into a clean flask.

  • Extract the organic layer two more times with 1M HCl(aq), combining all aqueous extracts.

  • Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities (this is known as a back-wash).[9]

  • Cool the aqueous solution in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 10).

  • Extract the now basic aqueous solution three times with fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified fluorinated benzylamine.

dot graph TD { A[Crude Mixture in Organic Solvent] --> B{Add 1M HCl}; B --> C[Separate Layers]; C --> D{Aqueous Layer (Protonated Amine)}; C --> E[Organic Layer (Neutral/Acidic Impurities)]; D --> F{Wash with Organic Solvent}; F --> G{Add NaOH to pH > 10}; G --> H{Extract with Organic Solvent}; H --> I[Dry and Concentrate]; I --> J[Purified Fluorinated Benzylamine]; } Caption: Workflow for acid-base extraction.

Column Chromatography

Column chromatography is a widely used technique for purifying organic compounds.[10][11] However, special considerations are needed for basic compounds like fluorinated benzylamines.

Common Problem: Significant peak tailing and poor separation on silica gel.

Potential Cause Troubleshooting Strategy Explanation
Acidic Silica Gel Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent.[2]The triethylamine will neutralize the acidic sites on the silica gel, preventing strong interactions with the basic benzylamine and allowing for better elution and peak shape.
Inappropriate Solvent System Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).The polarity of fluorinated compounds can be deceptive. Empirical determination of the best solvent system through TLC is crucial for successful column chromatography.
Use of Alternative Stationary Phases Consider using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel.[2]Alumina is less acidic than silica and can be a better choice for purifying amines.[2] Deactivated silica gel can also mitigate the issues of streaking.[2] For highly fluorinated compounds, a fluorinated stationary phase might offer unique selectivity.[12]
Column Overloading Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.Overloading the column will lead to broad bands and poor separation of closely eluting compounds.
  • Choose an appropriate solvent system based on TLC analysis (aim for an Rf of ~0.2-0.3 for the desired compound). Add 0.5% triethylamine to the chosen eluent mixture.

  • Pack a glass column with silica gel using the prepared eluent.

  • Dissolve the crude fluorinated benzylamine in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Gently add the eluent to the top of the column and apply positive pressure to begin elution.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

dot graph TD { A[Select Solvent System via TLC] --> B{Prepare Eluent with 0.5% Triethylamine}; B --> C[Pack Column with Silica Gel]; C --> D{Load Sample (Dry Loading Recommended)}; D --> E[Elute with Positive Pressure]; E --> F{Collect and Analyze Fractions by TLC}; F --> G[Combine Pure Fractions]; G --> H[Evaporate Solvent]; H --> I[Pure Fluorinated Benzylamine]; } Caption: Flash chromatography workflow for amines.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds that have moderate to low solubility in a solvent at room temperature and high solubility at elevated temperatures.[13]

Common Problem: The compound "oils out" instead of forming crystals.

Potential Cause Troubleshooting Strategy Explanation
Solvent is too non-polar Use a more polar solvent or a solvent mixture. Hexanes/ethyl acetate or hexanes/acetone are common combinations to try.[14]"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. A different solvent system can alter these properties.
Cooling is too rapid Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[13]Rapid cooling can lead to the formation of an amorphous solid or oil rather than a well-defined crystal lattice. Slow cooling allows for the selective incorporation of the desired molecule into the growing crystal.
Presence of impurities If the compound is highly impure, it may be necessary to perform a preliminary purification step (e.g., acid-base extraction or a quick column) before attempting recrystallization.Impurities can interfere with crystal lattice formation, leading to oiling out or the formation of impure crystals.[14]
Inducing Crystallization If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[13][15]These actions provide a nucleation site for crystal growth to begin.[13][15]
  • In a flask, add the impure solid fluorinated benzylamine.

  • Add a small amount of a chosen solvent and heat the mixture to boiling with stirring.

  • Continue to add the solvent dropwise until the solid just dissolves.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Section 3: Characterization and Impurity Identification

Accurate characterization is key to confirming the purity of your fluorinated benzylamine derivative.

Identifying Common Impurities by NMR:

  • Residual Solvents: Consult tables of common NMR solvent impurities to identify peaks from your purification process (e.g., ethyl acetate, hexanes, dichloromethane).[16][17][18]

  • Dibenzylamine: Look for a new set of benzylic CH2 peaks and potentially a broader NH peak, with integration ratios indicating two benzyl groups per amine.

  • Starting Aldehyde/Ketone: If your synthesis involved reductive amination, the presence of a carbonyl peak in the 13C NMR spectrum (around 190-210 ppm) or an aldehyde proton in the 1H NMR spectrum (~9-10 ppm) indicates incomplete reaction.

  • Imines: An imine C=N bond will appear in the 13C NMR spectrum around 160-170 ppm.

References

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Quora. For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. [Link]

  • Procede. Troubleshooting Amine Unit Simulations. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • Reddit. How to purify Benzylamine?. [Link]

  • Sulfur Recovery Engineering Inc. Troubleshooting — SRU and Amine Blog. [Link]

  • Google Patents.
  • California State University, Long Beach. Acid-Base Extraction. [Link]

  • ResearchGate. How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]

  • Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

  • Sciencemadness.org. Benzylamine via the delepine reaction. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. The Gabriel Synthesis of Benzylamine. [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • YouTube. Recrystallization. [Link]

  • Columbia University. Column chromatography. [Link]

  • Analytical Chemistry. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]

  • YouTube. Recrystallization. [Link]

  • SpectraBase. 4-Fluoro-benzylamine - Optional[1H NMR] - Spectrum. [Link]

  • Beilstein Journal of Organic Chemistry. Benzylic C(sp3)–H fluorination. [Link]

  • ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • University of Rochester. Chromatography: The Solid Phase. [Link]

  • Google Patents. Preparation method of 2,4,6-trifluoro-benzylamine compound.
  • ACS Omega. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine and its Derivatives

Welcome to the technical support center for the synthesis of (2-fluoro-4-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical bui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-fluoro-4-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis, particularly the management of side reactions.

The primary and most efficient route to (2-fluoro-4-methoxyphenyl)methanamine is the reductive amination of its corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde. While this method is robust, its success hinges on carefully controlling reaction conditions to prevent the formation of common impurities, such as the over-alkylated secondary amine and the reduced alcohol byproduct. This document will address these issues head-on, providing both the mechanistic rationale and practical solutions for achieving high yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing (2-Fluoro-4-methoxyphenyl)methanamine? The most widely adopted method is the direct reductive amination of 2-fluoro-4-methoxybenzaldehyde.[1] This process typically involves the reaction of the aldehyde with an ammonia source (like ammonium acetate or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] This one-pot approach is generally efficient and amenable to scale-up.

Q2: Why is reductive amination preferred over direct alkylation of ammonia with a 2-fluoro-4-methoxybenzyl halide? Direct alkylation of ammonia or primary amines is notoriously difficult to control and often leads to over-alkylation.[2] The product, (2-fluoro-4-methoxyphenyl)methanamine, is a primary amine and is typically more nucleophilic than ammonia itself.[3] Consequently, it can compete with ammonia for the alkylating agent, leading to the formation of significant amounts of secondary and tertiary amines, which are difficult to separate from the desired product.[4][5] Reductive amination provides a much more controlled, selective route to the primary amine.[5]

Q3: What are the most critical parameters to control during the reductive amination process? There are three primary parameters:

  • Stoichiometry: A large excess of the ammonia source is crucial to statistically favor the formation of the primary amine over the secondary amine.[4]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde. Agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for this reason.[5]

  • pH Control: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[5] If the pH is too low, the ammonia source becomes fully protonated and non-nucleophilic. If the pH is too high, the formation of the key iminium ion intermediate is slow.

Q4: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method. You should have spots for your starting aldehyde, the product amine, and potential byproducts like the secondary amine. Staining with ninhydrin is effective for visualizing the primary and secondary amine spots, while a UV lamp will show the aldehyde. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.[6]

Q5: What are the typical purities and yields I can expect? With an optimized protocol, yields for the reductive amination can be good to excellent, often in the range of 70-95%.[1][7] The purity of the crude product can vary significantly based on how well side reactions are controlled. After purification by column chromatography or distillation, purities greater than 98% are readily achievable.

Part 2: Troubleshooting Guide: Side Reactions & Impurities

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Issue 1: Low Yield of the Desired Primary Amine
  • Symptom: Your final isolated yield is low, and the TLC plate shows a complex mixture of products with a faint spot for the desired amine.

  • Potential Cause A: Inefficient Imine Formation. The equilibrium between the aldehyde/ammonia and the imine may not favor the imine intermediate. This can be due to suboptimal pH or the presence of excessive water.

  • Solution A:

    • Optimize pH: Ensure the reaction is run under mildly acidic conditions. Using ammonium acetate as the ammonia source often provides a suitable buffering effect. If using aqueous ammonia, the addition of a catalyst like titanium(IV) isopropoxide can drive imine formation.[7]

    • Remove Water: If possible, use a Dean-Stark trap to remove the water formed during imine formation, which drives the equilibrium toward the product. This is more common in two-step procedures.

  • Potential Cause B: Premature Reduction of the Aldehyde. The reducing agent may be reducing the starting 2-fluoro-4-methoxybenzaldehyde to 2-fluoro-4-methoxybenzyl alcohol before it can form the imine.[8]

  • Solution B: Switch to a more selective reducing agent. Sodium borohydride (NaBH₄) can reduce aldehydes, especially at neutral or higher pH. Sodium cyanoborohydride (NaBH₃CN) is significantly more selective for the protonated iminium ion intermediate and is less reactive towards the aldehyde at the optimal pH for imine formation (pH 4-5).[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice for its mildness and selectivity.

Issue 2: Significant Formation of the Secondary Amine Impurity
  • Symptom: A major byproduct is observed, often with a similar Rƒ value to the product on TLC. Mass spectrometry confirms a mass corresponding to bis(2-fluoro-4-methoxyphenyl)methanamine.

  • Cause: This is the most common side reaction. The desired primary amine product reacts with another molecule of the starting aldehyde to form a secondary imine, which is then reduced to the secondary amine.[9]

  • Solution:

    • Increase Ammonia Concentration: The most effective strategy is to use a large excess of the ammonia source (5 to 20 equivalents). This statistically ensures that an aldehyde molecule is more likely to encounter an ammonia molecule than the primary amine product.[1][4]

    • Control Reagent Addition: In a stepwise procedure, ensure imine formation is complete before adding the reducing agent.[1] In a one-pot reaction, adding the aldehyde slowly to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, minimizing the secondary reaction.

Issue 3: Presence of 2-Fluoro-4-methoxybenzyl Alcohol in the Product
  • Symptom: A significant impurity is identified as the alcohol corresponding to the reduction of the starting aldehyde.

  • Cause: This occurs when the kinetics of aldehyde reduction are competitive with or faster than imine formation. This is common when using strong, non-selective reducing agents like NaBH₄ in a one-pot synthesis.[8]

  • Solution:

    • Use a Selective Reducing Agent: As detailed in Issue 1, employ NaBH₃CN or NaBH(OAc)₃, which are much less reactive toward the carbonyl group of the aldehyde under the reaction conditions.[5]

    • Adopt a Two-Step, One-Pot Procedure: Allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established before introducing the reducing agent.[1]

Issue 4: Difficulty Purifying the Final Product
  • Symptom: The product co-elutes with the secondary amine during column chromatography, or the crude material fails to crystallize.

  • Cause: The primary and secondary amine products can have very similar polarities. Unreacted aldehyde can also complicate purification.

  • Solution:

    • Aldehyde Removal: If unreacted 2-fluoro-4-methoxybenzaldehyde is present, it can be selectively removed from the crude product by washing the organic extract with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct that is partitioned into the aqueous layer.[10]

    • Chromatography Optimization: Use a shallow gradient during column chromatography. A hexane/ethyl acetate system with a small amount of triethylamine (0.5-1%) can improve peak shape and separation by preventing the amines from tailing on the silica gel.

    • Derivatization (for challenging separations): In extreme cases, the mixture of primary and secondary amines can be reacted with an agent like 2-nitrobenzenesulfonyl chloride.[11] The primary amine forms a sulfonamide that has a different polarity and can be separated. The protecting group is then removed to yield the pure primary amine. This is typically reserved for small-scale, high-purity applications.

Part 3: Experimental Protocols & Data

Protocol 1: Optimized One-Pot Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine

This protocol is designed to maximize the yield of the primary amine by using a selective reducing agent and an excess of the ammonia source.

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-methoxybenzaldehyde (1.0 eq) and methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture dropwise over 20 minutes. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 90:10 DCM:MeOH, visualize with UV and ninhydrin stain).

  • Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl until the pH is ~2 to destroy any remaining NaBH₃CN. Stir for 1 hour.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and wash with DCM or ether to remove any non-basic impurities.

  • Basify the aqueous layer to pH >10 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-fluoro-4-methoxyphenyl)methanamine.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaSelectivityOptimal pHKey Advantages & Considerations
Sodium Borohydride NaBH₄Low7-10Inexpensive and readily available. Can reduce the starting aldehyde, leading to alcohol byproducts. Best used in a two-step process after imine formation is complete.[12]
Sodium Cyanoborohydride NaBH₃CNHigh4-6Highly selective for iminium ions over carbonyls. Ideal for one-pot reactions. Toxicity is a major drawback.[5]
Sodium Triacetoxyborohydride NaBH(OAc)₃High4-6Excellent selectivity, non-toxic, and mild. The liberated acetic acid can help catalyze imine formation. Often the reagent of choice for modern reductive aminations.

Part 4: Visualizations

Diagram 1: Synthetic Pathways in Reductive Amination

G Aldehyde 2-Fluoro-4-methoxy- benzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃, -H₂O SideProduct2 Benzyl Alcohol Aldehyde->SideProduct2 + [H⁻] (Side Reaction) Ammonia NH₃ Source (e.g., NH₄OAc) Ammonia->Imine Product (2-Fluoro-4-methoxyphenyl) -methanamine (Desired Product) Imine->Product + [H⁻] SideProduct1 Secondary Amine (Over-alkylation) Product->SideProduct1 + Aldehyde, -H₂O, +[H⁻] ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product ReducingAgent->SideProduct2

Caption: Key reaction pathways in the synthesis of (2-Fluoro-4-methoxyphenyl)methanamine.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckTLC Analyze TLC of Crude Mixture Start->CheckTLC AldehydePresent Significant Starting Aldehyde Remaining? CheckTLC->AldehydePresent AlcoholPresent Benzyl Alcohol Byproduct Present? AldehydePresent->AlcoholPresent No ImineProblem Inefficient Imine Formation AldehydePresent->ImineProblem Yes ReductionProblem Premature Aldehyde Reduction AlcoholPresent->ReductionProblem Yes End Yield Improved AlcoholPresent->End No (Other Issue) Solution1 Optimize pH (4-6) Consider Ti(OiPr)₄ catalyst ImineProblem->Solution1 Solution2 Switch to Selective Reducer (NaBH₃CN or NaBH(OAc)₃) ReductionProblem->Solution2 Solution3 Use Stepwise Protocol: Form Imine First ReductionProblem->Solution3 Solution1->End Solution2->End Solution3->End

Caption: A decision tree for troubleshooting low product yield.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS. Retrieved from [Link]

  • Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2021). Amine Synthesis - Limits of Alkylation. YouTube. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Tang, W., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors. Retrieved from [Link]

Sources

Troubleshooting

Stability of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in different solvents

Introduction Welcome to the technical support guide for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS No. 937783-85-2).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS No. 937783-85-2). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the successful handling, storage, and application of this reagent. Given that the stability of a starting material is paramount to achieving reproducible and reliable experimental outcomes, this guide provides in-depth answers to frequently asked questions and troubleshoots common issues related to its stability in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride?

The solid hydrochloride salt is generally stable under normal laboratory conditions. For maximum shelf-life and to prevent any gradual degradation, adhere to the following storage protocols:

  • Temperature: Store in a cool, dry place. Long-term storage at 2-8°C is recommended.

  • Atmosphere: Keep the container tightly closed to protect it from moisture.[1][2] While the salt form is less susceptible to oxidation than the free base, minimizing air exposure is good practice.

  • Incompatibilities: Avoid storage near strong oxidizing agents and strong acids, as these can promote chemical degradation.[2]

Q2: Which solvents are recommended for preparing stock solutions, and what are the stability considerations?

The choice of solvent is critical and depends on the intended application and required storage duration. As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents.

SolventRecommended UseStability & Handling Considerations
Deionized Water Aqueous reactions, buffersGood initial solubility. Prone to microbial growth if not sterile. Potential for hydrolysis over extended periods, especially if pH is not controlled. Prepare fresh for best results.
Methanol / Ethanol Organic synthesis, stock solutionsHigh solubility. Solutions are generally stable for short-to-medium term storage when kept cold and tightly sealed. Volatility can concentrate the solution over time if not sealed properly.
DMSO Biological assays, long-term storageExcellent solvent for creating high-concentration stock solutions. DMSO is hygroscopic; use anhydrous grade and store under inert gas (N₂ or Ar) to prevent water absorption. Solutions are typically stable for weeks to months when stored frozen (-20°C or -80°C) and protected from light.
DMF Organic synthesisGood solubility. Can contain trace amine impurities that may react with the compound. Potential for decomposition at elevated temperatures. Use high-purity, anhydrous grade.
Acetonitrile (ACN) Analytical standards (e.g., HPLC)Good solubility. Preferred for analytical applications due to its UV transparency.[3] Ensure use of HPLC-grade solvent to avoid impurities that could interfere with analysis or cause degradation.
Q3: What are the primary degradation pathways I should be aware of?

Based on the chemical structure (a substituted benzylamine), two primary degradation pathways are of concern:

  • Oxidation: The benzylic amine functional group is susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), transition metal contaminants, or oxidizing agents. The primary oxidation product is typically the corresponding imine, which can subsequently hydrolyze to form (2-Fluoro-4-methoxyphenyl)benzaldehyde .[4]

  • Hydrolysis: While generally stable, forced degradation studies on similar molecules show that hydrolysis can occur under harsh acidic or basic conditions.[5] In solution, there is an equilibrium between the hydrochloride salt and the free amine. The free base form is more nucleophilic and potentially more reactive.

Below is a diagram illustrating the most probable oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation Pathway Compound (2-Fluoro-4-methoxyphenyl)methanamine (Parent Compound) Oxidation [Oxidation] (e.g., O₂, metal ions) Compound->Oxidation Imine Intermediate Imine Oxidation->Imine Hydrolysis Hydrolysis (H₂O) Imine->Hydrolysis Aldehyde (2-Fluoro-4-methoxyphenyl)benzaldehyde (Primary Degradant) Hydrolysis->Aldehyde

Caption: Oxidative pathway of benzylamine to its corresponding aldehyde.

Q4: How does pH impact the stability of aqueous solutions?

pH is a critical factor.

  • Acidic pH (pH < 7): The compound exists predominantly in its protonated, hydrochloride salt form. This form is generally more stable against oxidation. However, extremely low pH conditions (e.g., concentrated strong acids) are incompatible.[2]

  • Neutral to Basic pH (pH ≥ 7): The equilibrium shifts towards the neutral, free base form of the amine. The free base is more susceptible to oxidative degradation. Therefore, for long-term storage of aqueous or partially aqueous solutions, maintaining a slightly acidic pH is advisable.

Troubleshooting Guide

Issue 1: A precipitate has formed in my stock solution upon storage.
  • Potential Cause A: Poor Solubility/Supersaturation. The solution may have been saturated at room temperature and precipitated upon cooling.

    • Solution: Gently warm the vial (e.g., in a 37°C water bath) and sonicate to redissolve the compound. For future solutions, consider using a solvent with higher solubilizing power, such as DMSO.

  • Potential Cause B: pH Shift. If using a buffered aqueous solution, the buffer capacity may have been exceeded or degraded, causing a pH shift that reduces solubility.

    • Solution: Measure the pH of the solution. Prepare fresh solutions with freshly made buffer. For non-aqueous solutions in solvents like DMSO, absorption of atmospheric CO₂ can create a slightly acidic environment, which could potentially cause precipitation if the free base was initially dissolved.

  • Potential Cause C: Degradation. A degradant may be less soluble than the parent compound and precipitate out of solution.

    • Solution: Analyze the precipitate and supernatant separately via HPLC or LC-MS to identify the components.[6][7] If a degradant is confirmed, the solution should be discarded. Implement stricter storage conditions (e.g., aliquot, store at -80°C under argon).

Issue 2: My experimental results are inconsistent, and I suspect compound degradation.
  • Underlying Cause: The compound is likely degrading in your experimental matrix or stock solution over the course of the experiment or during storage. Many substituted benzylamines are sensitive molecules.[8]

    • Verification Step 1: Prepare Fresh Solutions. Always use freshly prepared solutions of the compound for critical experiments to establish a baseline. Compare results obtained with fresh vs. aged solutions.

    • Verification Step 2: Perform a Simple Stability Study. Prepare your solution and analyze its purity via HPLC at T=0. Then, store it under your typical experimental conditions (e.g., on the benchtop at room temperature) and re-analyze after 2, 4, 8, and 24 hours. A decrease in the main peak area and/or the appearance of new peaks indicates instability.

    • Preventative Action: If instability is confirmed, prepare single-use aliquots from a concentrated DMSO stock. Store these at -80°C under an inert atmosphere and thaw a fresh aliquot immediately before each experiment.

Issue 3: I observe a new, significant peak in my HPLC or LC-MS analysis.
  • Likely Cause: You are observing a degradation product. As discussed in FAQ #3, the most probable impurity is the aldehyde formed via oxidation.

    • Troubleshooting Workflow: The best way to confirm the identity of a degradant is through a forced degradation study.[9][10] This involves intentionally stressing the compound under various conditions to generate and identify potential degradation products. This process is essential for developing a "stability-indicating" analytical method.[5][11]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Solutions of (2-Fluoro-4-methoxyphenyl)methanamine HCl acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C in solution) start->thermal photo Photolytic (e.g., UV/Vis light, RT) start->photo analysis Analyze All Samples via Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis compare Compare Degradation Profiles analysis->compare identify Identify & Characterize Degradants (e.g., using MS data) compare->identify

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to proactively identify potential degradants and assess the intrinsic stability of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

Objective: To generate potential degradation products under acidic, basic, oxidative, thermal, and photolytic stress conditions and monitor them using a stability-indicating HPLC-UV method.[10]

Materials:

  • (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector (UV detection for benzylamine is optimal around 206 nm or 256 nm)[3]

  • Calibrated pH meter

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Control Sample (T=0): Dilute the stock solution to a final concentration of ~100 µg/mL with the 50:50 acetonitrile:water mixture. Analyze immediately via HPLC to establish the initial purity profile.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl and ~500 µg/mL of the compound.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours).

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to ~100 µg/mL.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and ~500 µg/mL of the compound.

    • Incubate at 60°C for 24 hours, sampling at intervals.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light, sampling at intervals.

    • Dilute samples before injection.

  • Thermal Degradation:

    • Dilute the stock solution to ~100 µg/mL in 50:50 acetonitrile:water.

    • Heat in a sealed vial at 80°C for 48 hours, sampling at intervals.

    • Cool samples to room temperature before injection.

  • Photolytic Degradation:

    • Place a solution of the compound (~100 µg/mL) in a quartz cuvette or suitable transparent vial.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by HPLC. Compare the chromatograms to the T=0 control. Calculate the percentage degradation and note the relative retention times of any new peaks. Use LC-MS to obtain mass data on the new peaks to aid in their identification.[12]

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2013).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Pharma Focus Asia. (2023).
  • Royal Society of Chemistry. (n.d.).
  • AK Scientific, Inc. (n.d.). (2-Fluoro-6-methoxyphenyl)
  • Fisher Scientific. (2009).
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2024).
  • Indian Academy of Sciences. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • PubMed Central (PMC). (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • Zenodo. (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Navigating the Challenges of Fluorinated Anilines in Cross-Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common ye...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common yet significant challenge in modern synthetic chemistry: the poor reactivity of fluorinated anilines in cross-coupling reactions. Fluorinated anilines are indispensable building blocks in medicinal chemistry and materials science, but their unique electronic properties often lead to sluggish or failed reactions.[1] This resource consolidates field-proven insights and foundational knowledge to help you overcome these hurdles and achieve your synthetic goals.

The Root of the Problem: The Fluorine Effect

The high electronegativity of fluorine significantly impacts the reactivity of the aniline moiety. Fluorine atoms act as strong electron-withdrawing groups through the inductive effect, which deactivates the aromatic ring. This deactivation has two major consequences for common palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling:

  • Reduced Nucleophilicity of the Amine: The electron density on the nitrogen atom is diminished, making the aniline a weaker nucleophile. This can slow down or inhibit the crucial C-N bond-forming reductive elimination step in the catalytic cycle.[2][3]

  • Slower Oxidative Addition: The electron-poor nature of the fluorinated aryl ring makes the oxidative addition of the aryl halide to the palladium(0) catalyst more difficult.[4][5] This is often the rate-determining step of the catalytic cycle.[5]

Steric hindrance, particularly from ortho-substituents, further compounds these electronic effects, creating a formidable challenge for even the most seasoned synthetic chemist.[4]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during your experiments.

dot

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Evaluate Catalyst System (Precatalyst & Ligand) Start->Check_Catalyst Is the catalyst appropriate? Check_Base Assess Base Choice (Strength & Solubility) Start->Check_Base Is the base optimal? Check_Conditions Verify Reaction Conditions (Temp, Solvent, Atmosphere) Start->Check_Conditions Are conditions ideal? Side_Reactions Investigate Side Reactions (e.g., Hydrodehalogenation) Start->Side_Reactions Are there competing pathways? Optimization Systematic Optimization Check_Catalyst->Optimization Check_Base->Optimization Check_Conditions->Optimization Side_Reactions->Optimization Success Successful Coupling Optimization->Success Implement Changes Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition (Ar-X) Ligand_Exch [L-Pd(II)(Ar)(NHR')]+X- OxAdd->Ligand_Exch Base, R'NH₂ Ligand_Exch->Pd0 Reductive Elimination Red_Elim Product Ar-NHR' Ligand_Exch->Red_Elim

Caption: The palladium-catalyzed reaction cycle.

Q1: I am trying to perform a Suzuki-Miyaura coupling with a fluoroaniline-derived boronic acid, but the reaction is very slow. What can I do?

The electron-withdrawing fluorine atoms also deactivate the boronic acid, making the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle more difficult. To address this, you can:

  • Increase the reaction temperature.

  • Use a more reactive palladium catalyst system, such as one with a bulky, electron-rich ligand.

  • Consider using a stronger base, like cesium carbonate, to facilitate the formation of the more nucleophilic boronate species.

  • Ensure your boronic acid is pure and dry, as impurities can inhibit the reaction.

Q2: Are there any alternatives to palladium-catalyzed coupling for these substrates?

Yes, for particularly challenging substrates, it may be worth exploring alternative coupling strategies:

  • Ullmann-type Couplings: These reactions typically use a copper catalyst and may be effective for C-N bond formation where palladium-based methods fail. [6]* Transition-Metal-Free Methods: Recent advances have led to the development of transition-metal-free coupling reactions, such as silylboronate-mediated defluorinative coupling, which can be an option for specific substrates. [7] Q3: Can I use an aryl chloride instead of a bromide or iodide with my fluorinated aniline?

Aryl chlorides are generally less reactive than the corresponding bromides and iodides in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond. [5]While specialized catalyst systems with highly active, sterically hindered ligands have been developed to activate aryl chlorides, you will likely need to screen conditions carefully and may require higher catalyst loadings and temperatures. [6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Fluorinated Aryl Bromide

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Fluorinated aryl bromide (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the fluorinated aryl bromide, the base, and the palladium pre-catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed - NIH. Available at: [Link]

  • Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. Available at: [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of mGluR modulators

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of metabotropic glutamate receptor (mGluR) modulators. This guide, structured in a questio...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of metabotropic glutamate receptor (mGluR) modulators. This guide, structured in a question-and-answer format, is designed to provide expert-driven, field-proven insights into the common challenges encountered during the synthesis of these critical research compounds. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to mGluR Modulators

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] Unlike ionotropic glutamate receptors that form ion channels, mGluRs exert their effects through second messenger signaling cascades.[3] There are eight subtypes of mGluRs (mGluR1-8), which are further classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[2][4]

Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site (the orthosteric site), have emerged as a promising strategy for achieving subtype selectivity.[4][5][6][7][8] These modulators can be positive (PAMs), enhancing the receptor's response to glutamate, or negative (NAMs), reducing it.[5][9][10] This guide will focus on troubleshooting the synthesis of these allosteric modulators.

Below is a simplified representation of the mGluR signaling concept, illustrating the distinct binding sites for orthosteric and allosteric ligands.

cluster_receptor mGlu Receptor Receptor Orthosteric Site Allosteric Site Signaling Signal Transduction Receptor->Signaling Modulates Glutamate Glutamate (Orthosteric Agonist) Glutamate->Receptor:ortho Binds Modulator Allosteric Modulator (PAM/NAM) Modulator->Receptor:allo Binds

Caption: Orthosteric vs. Allosteric Binding Sites on an mGlu Receptor.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of targeting allosteric sites on mGluRs over orthosteric sites?

A1: The primary advantage is achieving subtype selectivity. The orthosteric glutamate binding site is highly conserved across all eight mGluR subtypes, making it difficult to develop ligands that target only one specific receptor.[4][8][11] Allosteric sites, located within the less-conserved transmembrane domain, offer a greater potential for developing subtype-selective modulators.[4][8] Additionally, allosteric modulators offer a more nuanced control of receptor activity, as they only modulate the receptor's response to the endogenous agonist, glutamate, thus preserving the natural temporal and spatial patterns of signaling.[5] This can lead to a better safety profile by avoiding over-activation or complete blockade of the receptor.[5]

Q2: What are the major classes of chemical scaffolds for mGluR modulators?

A2: A wide variety of scaffolds have been identified. For mGluR5, a prominent target, many negative allosteric modulators (NAMs) are based on the biaryl acetylene scaffold of 2-methyl-6-(phenylethynyl)-pyridine (MPEP).[1] Positive allosteric modulators (PAMs) for mGluR5 include compounds like CDPPB and VU0092273.[1] For group II mGluRs (mGluR2/3), PAMs are often related to structures like LY487379 and BINA.[12] It's important to note that even subtle structural modifications to a known scaffold can dramatically switch a compound's activity from a NAM to a PAM, or even to a silent allosteric modulator (SAM).[4][13]

Q3: What analytical techniques are essential for characterizing newly synthesized mGluR modulators?

A3: A multi-tiered approach is necessary for comprehensive characterization.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the chemical structure and purity of the final compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector and mass spectrometer (LC-MS), is critical for determining the purity of the compound.[14] For chiral compounds, chiral HPLC is necessary to determine enantiomeric excess.

  • Functional Characterization: In vitro functional assays are required to determine the compound's activity at the target receptor. These typically involve cell lines expressing the specific mGluR subtype and measuring downstream signaling events, such as intracellular calcium mobilization for group I mGluRs or changes in cAMP levels for group II and III mGluRs.[1] These assays determine if the compound is a PAM or NAM and its potency (EC₅₀ or IC₅₀).

  • Selectivity Profiling: The compound should be tested against other mGluR subtypes to ensure its selectivity.[1][4]

Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems that may arise during the synthesis and purification of mGluR modulators.

Problem 1: Low Yield in Coupling Reactions

Q: I'm performing a key amide or biaryl coupling step (e.g., Suzuki, Sonogashira) to synthesize my mGluR modulator, and the yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in coupling reactions are a frequent challenge, often stemming from several factors.

Causality & Explanation: Coupling reactions, especially those used to create the complex scaffolds of mGluR modulators, are sensitive to steric hindrance, catalyst activity, and the purity of starting materials. For instance, Sonogashira couplings, common for MPEP-like structures, can be hampered by catalyst poisoning or homocoupling of the alkyne. Amide couplings can be difficult with sterically hindered amines or electron-deficient anilines.

Troubleshooting Workflow:

cluster_workflow Troubleshooting Low Coupling Yield Start Low Yield CheckPurity Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity OptimizeCatalyst Optimize Catalyst & Ligand System CheckPurity->OptimizeCatalyst If Pure ScreenSolventBase Screen Solvents & Bases OptimizeCatalyst->ScreenSolventBase AdjustTemp Adjust Reaction Temperature & Time ScreenSolventBase->AdjustTemp Success Improved Yield AdjustTemp->Success

Caption: Decision workflow for troubleshooting low-yield coupling reactions.

Detailed Solutions & Protocols:

  • Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your starting materials (e.g., boronic acids, halides, amines) using NMR or LC-MS. Impurities can inhibit the catalyst or lead to side reactions.

  • Optimize the Catalytic System:

    • For Suzuki/Sonogashira Couplings: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. The choice of ligand is crucial for stabilizing the catalyst and promoting reductive elimination. Ensure the catalyst is not degraded. For Sonogashira couplings, the addition of a copper(I) co-catalyst (e.g., CuI) is often essential.

    • For Amide Couplings: If standard coupling reagents like HATU or HOBt/EDC are failing, consider more robust options. Propylphosphonic anhydride (T3P®) is often effective for sterically hindered substrates.[15]

  • Screen Solvents and Bases: The choice of solvent and base can dramatically impact reaction rates and solubility.

    • Ensure all solvents are anhydrous.

    • For cross-coupling, test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • For amide couplings, use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[15]

  • Adjust Reaction Conditions:

    • Some reactions may be sluggish at room temperature. Carefully increase the temperature, monitoring for decomposition. Microwave synthesis can sometimes accelerate difficult couplings.

    • Ensure proper degassing of the reaction mixture for cross-coupling reactions to prevent oxidation of the catalyst.

Table 1: Common Coupling Conditions for mGluR Modulator Scaffolds

Reaction TypeCommon Catalyst/ReagentTypical BaseCommon SolventsKey Considerations
Sonogashira Coupling Pd(PPh₃)₄, CuIEt₃N, DIPEATHF, DMFDegassing is critical; screen for copper-free conditions if homocoupling is an issue.
Suzuki Coupling PdCl₂(dppf), SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, TolueneBoronic acid quality is key; ensure it hasn't decomposed.
Amide Formation HATU, T3P®, EDC/HOBtDIPEA, NMMDMF, DCMUse anhydrous solvents; for difficult couplings, consider converting the acid to an acid chloride first.[15]
Problem 2: Difficulty with Product Purification

Q: My reaction seems to have worked based on crude LC-MS, but I am struggling to isolate a pure product. I'm seeing persistent impurities or my compound is difficult to separate from byproducts using standard column chromatography.

A: Purification of mGluR modulators can be challenging due to their often-similar polarities to byproducts and their sometimes-limited solubility.

Causality & Explanation: Many mGluR modulators are lipophilic, heterocyclic compounds, which can lead to co-elution with structurally similar impurities on normal-phase silica gel. Byproducts from coupling reactions (e.g., homocoupled products, starting materials) can have very similar retention factors. Furthermore, some compounds may have poor solubility in common chromatography solvents.[1]

Solutions & Protocols:

  • Employ Reverse-Phase Chromatography: If normal-phase silica gel chromatography is ineffective, reverse-phase HPLC is a powerful alternative.[14] This technique separates compounds based on hydrophobicity and is often highly effective for the final purification of drug-like molecules.

    • Protocol: Preparative Reverse-Phase HPLC:

      • Column: Use a C18-packed column suitable for preparative scale.

      • Mobile Phase: A common mobile phase is a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]

      • Gradient Optimization: Develop a gradient method on an analytical scale first to determine the optimal separation conditions before scaling up to a preparative system.

      • Fraction Collection: Collect fractions based on UV absorbance (e.g., at 254 nm) and analyze the desired fractions by LC-MS to confirm the presence and purity of the product.[14]

  • Consider an Alternative Purification Technique:

    • Crystallization: If your compound is a solid, screening for a suitable crystallization solvent system can be a highly effective and scalable purification method. This can sometimes be more effective than chromatography for removing minor, structurally similar impurities.

    • Supercritical Fluid Chromatography (SFC): For chiral separations or for purifying lipophilic compounds, SFC can be an excellent alternative to HPLC, offering faster run times and using less organic solvent.

Problem 3: Inconsistent Biological Activity Between Batches

Q: I have synthesized two different batches of the same mGluR modulator. Both appear pure by ¹H NMR and LC-MS, but they show different potencies in my functional assay. What could be the cause?

A: This is a critical issue that can undermine research findings. The discrepancy often points to subtle issues not detected by standard analytical methods.

Causality & Explanation: While routine analysis might indicate high purity, trace impurities that are highly potent, the presence of an unexpected enantiomer, or different salt forms can lead to inconsistent biological data. Allosteric modulators can have steep structure-activity relationships (SAR), where a tiny, structurally-related impurity could have significant off-target or even opposing (e.g., NAM vs. PAM) activity.[13][16]

Self-Validating Protocol for Batch Consistency:

  • Ultra-High-Resolution Analysis:

    • Use a high-sensitivity LC-MS method with a long gradient to look for minor impurities (<1%).

    • Obtain a quantitative NMR (qNMR) spectrum to get a highly accurate measure of purity against a certified standard.

  • Enantiomeric Purity Confirmation:

    • If your molecule is chiral, it is essential to analyze its enantiomeric purity using chiral HPLC. A seemingly pure compound could be a racemic mixture or have a different enantiomeric ratio than a previous batch, leading to different biological activity.

  • Confirm the Salt Form and Counterion:

    • If the compound was isolated as a salt (e.g., HCl or TFA salt from reverse-phase HPLC), confirm the salt form and stoichiometry. Different salt forms can have different solubilities and stabilities. Ion chromatography or elemental analysis can be used for this purpose.

  • Test for Probe Dependence: The observed activity of an allosteric modulator can sometimes vary depending on the specific orthosteric agonist used in the assay.[17] Ensure you are using the same agonist and assay conditions for each batch comparison.

By implementing these rigorous checks, you can build a self-validating system to ensure the consistency and reliability of your synthesized mGluR modulators, leading to more trustworthy and reproducible scientific results.

References

  • Challenges in the Discovery and Optimization of mGlu2/4 Heterodimer Positive Allosteric Modulators - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC. (n.d.). PubMed Central. [Link]

  • Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. (2010). ACS Publications. [Link]

  • Challenges in the development of mGluR5 positive allosteric modulators: the discovery of CPPHA. (2010). PubMed. [Link]

  • Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family. (2016). PubMed Central. [Link]

  • Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence. (2014). ACS Publications. [Link]

  • Metabotropic glutamate receptor orthosteric ligands and their binding sites. (2020). ResearchGate. [Link]

  • mGluR5: exploration of orthosteric and allosteric ligand binding pockets and their applications to drug discovery. (2015). PubMed. [Link]

  • Allosteric modulator – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • mGluR5: Exploration of Orthosteric and Allosteric Ligand Binding Pockets and Their Applications to Drug Discovery. (2015). Semantic Scholar. [Link]

  • Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators. (2011). PubMed Central. [Link]

  • "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC. (n.d.). PubMed Central. [Link]

  • Allosteric Modulation. (n.d.). [Link]

  • Allosteric modulator - Wikipedia. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core. (2017). PubMed Central. [Link]

  • Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. (2016). ACS Publications. [Link]

  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC. (n.d.). PubMed Central. [Link]

  • Allosteric Modulators for mGlu Receptors - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. (2014). PubMed Central. [Link]

  • Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC. (n.d.). PubMed Central. [Link]

  • Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. (2023). PubMed Central. [Link]

  • Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization - PMC. (n.d.). PubMed Central. [Link]

  • Chemical Switch of a Metabotropic Glutamate Receptor 2 Silent Allosteric Modulator into Dual Metabotropic Glutamate Receptor 2/3 Negative/Positive Allosteric Modulators. (2021). ACS Publications. [Link]

  • Pharmacological characterisation of allosteric modulators at human mGlu5. (2024). bioRxiv. [Link]

  • Fragment Based Optimization of Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulators in the Absence of Structural Information. (2018). ResearchGate. [Link]

  • Structures of mGluRs shed light on the challenges of drug development of allosteric modulators. (2014). PubMed. [Link]

  • Pharmacological characterisation of allosteric modulators at human mGlu5. (2024). bioRxiv. [Link]

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Optimization

Technical Support Center: Optimizing Reactions with (2-Fluoro-4-methoxyphenyl)methanamine

Welcome to the technical support center for (2-Fluoro-4-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when u...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Fluoro-4-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. As a substituted benzylamine, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group, which can present unique challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you improve reaction yields and product purity.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reductive amination reaction with (2-Fluoro-4-methoxyphenyl)methanamine is resulting in low yields. What are the primary causes and how can I optimize the conditions?

Low yields in reductive amination are a frequent issue, often stemming from incomplete imine formation, improper choice of reducing agent, or suboptimal reaction conditions. Reductive amination is a two-step process: (1) nucleophilic attack of the amine on the carbonyl to form an imine/iminium ion, and (2) reduction of the C=N bond.[1] Both steps must be efficient for a high overall yield.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Cause1 Inefficient Imine Formation Start->Cause1 Cause2 Suboptimal Reduction Step Start->Cause2 Cause3 Side Reactions (e.g., Over-alkylation) Start->Cause3 Sol1a Add Dehydrating Agent (e.g., 4Å Mol. Sieves, MgSO₄) Cause1->Sol1a Water inhibits equilibrium Sol1b Optimize pH (Weakly acidic, ~pH 4-6) Cause1->Sol1b Catalyst for imine formation Sol2a Select Appropriate Reducing Agent (see Table 1) Cause2->Sol2a Reactivity mismatch Sol2b Control Temperature (Too high can degrade reagent) Cause2->Sol2b Stability issues Sol3a Adjust Stoichiometry (Use slight excess of amine) Cause3->Sol3a Suppress secondary amine Sol3b Consider Stepwise Protocol Cause3->Sol3b Isolate imine before reduction

Caption: Troubleshooting workflow for low-yield reductive amination.

Detailed Analysis & Solutions:

  • Inefficient Imine Formation: The formation of the imine from the amine and the carbonyl compound is a reversible, equilibrium-driven reaction that produces water. According to Le Châtelier's principle, the removal of water is critical to drive the reaction forward.

    • Protocol: Add a dehydrating agent like activated 4Å molecular sieves or anhydrous MgSO₄ to the reaction mixture before adding the reducing agent.

  • Incorrect pH: The reaction requires a delicate pH balance. A slightly acidic medium (pH 4-6) is necessary to catalyze imine formation. However, if the solution is too acidic, the amine will be protonated, rendering it non-nucleophilic and halting the reaction.

    • Protocol: If not using a self-buffering reagent like NaBH(OAc)₃, add a catalytic amount of acetic acid to the reaction mixture.

  • Choice of Reducing Agent: The choice of hydride donor is critical and depends on the substrate's reactivity. A common mistake is using a reagent that is too strong (like NaBH₄) in a one-pot reaction, which can prematurely reduce the starting carbonyl before it forms an imine.

    Table 1: Comparison of Common Reducing Agents for Reductive Amination

    Reducing Agent Pros Cons Typical Solvents
    Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines over carbonyls; good for one-pot reactions.[2] Moisture sensitive; can be slow with hindered ketones. Dichloroethane (DCE), Tetrahydrofuran (THF)
    Sodium Cyanoborohydride (NaBH₃CN) Effective at acidic pH where imine formation is favored.[1] Highly toxic (releases HCN gas in strong acid); less selective than NaBH(OAc)₃. Methanol (MeOH), Ethanol (EtOH)
    Sodium Borohydride (NaBH₄) Inexpensive, powerful reducing agent. Can reduce aldehydes/ketones directly; requires careful pH control and often a two-step process.[3] Methanol (MeOH), Ethanol (EtOH)

    | H₂/Catalyst (e.g., Pd/C) | "Green" reagent, high atom economy. | Can reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized pressure equipment.[2] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |

Q2: I'm observing a significant amount of the secondary amine, bis(2-fluoro-4-methoxybenzyl)amine, as a byproduct. How can I suppress this over-alkylation?

This is a classic challenge when working with primary amines.[4] The desired primary amine product is itself a nucleophile and can compete with the starting amine, reacting with another molecule of the carbonyl compound to form a secondary amine after reduction.

Strategies to Minimize Over-alkylation:

  • Stoichiometric Control: This is the most direct method. By using a slight excess of the (2-Fluoro-4-methoxyphenyl)methanamine (e.g., 1.1 to 1.5 equivalents) relative to the carbonyl compound, you can statistically favor the formation of the desired primary amine.

  • Slow Addition of the Carbonyl: If the reaction setup allows, slowly adding the aldehyde or ketone to the mixture of the amine and reducing agent can keep the concentration of the carbonyl low, thereby reducing the rate of the second alkylation step.

  • Lower Reaction Temperature: Reducing the temperature can sometimes slow down the rate of the second alkylation more than the first, improving selectivity. An initial screen at 0 °C instead of room temperature is a good starting point.

  • Borrowing Hydrogen Catalysis: For certain substrates, advanced methods like "borrowing hydrogen" or "hydrogen autotransfer" can be highly selective for primary amine synthesis.[4][5] These methods use a catalyst (often based on iridium or nickel) to temporarily oxidize the starting alcohol to an aldehyde in situ, which then reacts with ammonia or an ammonia source.[4] This approach avoids many of the pitfalls of traditional reductive amination but requires specific catalysts and higher temperatures.[4]

Q3: My (2-Fluoro-4-methoxyphenyl)methanamine has turned yellow/brown in storage. Is it still usable, and how should I store it properly?

Benzylamines are susceptible to degradation over time, primarily through oxidation by atmospheric oxygen and reaction with carbon dioxide to form carbamates.[6] The observed color change is a common indicator of impurity formation. While slightly discolored material may be usable for some applications after purification, it is crucial to prevent degradation through proper storage.

Storage and Handling Protocol:

  • Storage Temperature: Store the amine in a refrigerator (2-8°C) to slow down degradation pathways.[7]

  • Inert Atmosphere: Air is a key contributor to degradation. For long-term storage, flush the headspace of the bottle with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store in an amber or opaque bottle to protect from light, which can catalyze oxidative processes.

  • Seal Integrity: Ensure the cap is tightly sealed to prevent moisture and CO₂ ingress.

Purification of Degraded Amine:

If the amine is significantly discolored, purification is recommended.

  • Vacuum Distillation: This is the most effective method for purifying liquid benzylamines.[8] Distilling from a small amount of a non-volatile base like NaOH or KOH can help remove acidic impurities.

  • Acid-Base Extraction: Dissolve the impure amine in a suitable organic solvent (e.g., ethyl acetate). Extract with dilute aqueous HCl. The amine will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind. Wash the aqueous layer with fresh solvent, then basify the aqueous layer with NaOH and extract the purified free amine back into an organic solvent.

Q4: I am having difficulty purifying my final product. The amine streaks badly during silica gel column chromatography. What are my options?

This is a very common problem. Amines are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor separation, broad peaks, and streaking, often resulting in product loss.

Chromatography Optimization Workflow

G Start Amine Streaking on Silica Gel Column Option1 Modify the Mobile Phase Start->Option1 Option2 Change the Stationary Phase Start->Option2 Option3 Avoid Chromatography Start->Option3 Sol1 Add a Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine or Ammonia in Methanol) Option1->Sol1 Competitively binds to acid sites Sol2 Use Neutral or Basic Alumina, or a Deactivated Silica Gel Option2->Sol2 Eliminates acidic interactions Sol3 Purify via Crystallization or Acid-Base Extraction Option3->Sol3 Exploits different physical properties

Caption: Strategies to overcome amine purification challenges.

Detailed Solutions:

  • Modify the Mobile Phase: The most common solution is to "deactivate" the silica gel in-situ by adding a small amount of a volatile base to your eluent system.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly. A solution of ammonia in methanol (commercially available or prepared by bubbling NH₃ gas through MeOH) can also be used as a polar component.

  • Change the Stationary Phase: If modifying the eluent is insufficient, consider a different solid support.

    • Alumina (Al₂O₃): Both neutral and basic alumina are excellent alternatives for purifying amines. Basic alumina is often the best choice.

    • Treated Silica: Commercially available end-capped or base-deactivated silica gels are also an option, though more expensive.

  • Alternative Purification Methods: Sometimes, the best approach is to avoid chromatography altogether.

    • Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

    • Distillation: If your product is a liquid with a suitable boiling point, vacuum distillation can be an excellent purification technique.

By systematically addressing these common issues, you can significantly improve the yield, purity, and overall success of your reactions involving (2-Fluoro-4-methoxyphenyl)methanamine.

References

  • Gunanathan, C., & Milstein, D. (2011). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Catalysis, 1(7), 867-871. Retrieved from [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). LinkedIn. Retrieved from [Link]

  • Jessop, P. G., et al. (2012). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 17(9), 10142-10155. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2-Fluoro-4-methoxyphenyl)methanamine. Retrieved from [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o802. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Reddit. (n.d.). How to purify Benzylamine? Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-4-methoxyacetophenone.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2,4,6-trifluoro-benzylamine compound.
  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Purification of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride

Welcome to the technical support center for the purification of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in achieving the desired purity. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My synthesized (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is off-white/yellowish and shows multiple spots on TLC. What are the likely impurities and how can I get a preliminary assessment?

Answer:

Discoloration and multiple TLC spots are common indicators of impurities. The nature of these impurities is often linked to the synthetic route used. The two most common pathways to (2-Fluoro-4-methoxyphenyl)methanamine are the reductive amination of 2-fluoro-4-methoxybenzaldehyde and the reduction of 2-fluoro-4-methoxybenzonitrile.

Likely Impurities:

ImpurityOriginRationale
2-fluoro-4-methoxybenzaldehyde Unreacted starting materialIncomplete reductive amination reaction.
2-fluoro-4-methoxybenzonitrile Unreacted starting materialIncomplete reduction of the nitrile.
N,N-bis((2-fluoro-4-methoxyphenyl)methyl)amine (Secondary amine) By-product of reductive aminationThe initially formed primary amine can react with another molecule of the aldehyde to form a secondary amine.[1]
2-fluoro-4-methoxybenzoic acid Oxidation of the aldehyde starting materialAldehydes are susceptible to oxidation, especially if exposed to air for prolonged periods.
Residual reducing agents and their by-products Reagents from synthesisDepending on the reducing agent used (e.g., NaBH₄, NaBH₃CN, LiAlH₄), various inorganic salts or complexes can remain.[2][3]
Solvent residues Trapped solventIncomplete drying of the final product.

Preliminary Assessment Workflow:

A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a rapid preliminary assessment.

cluster_0 Preliminary Impurity Assessment Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot on TLC plate NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Dissolve in deuterated solvent Identify Impurity Type Identify Impurity Type TLC Analysis->Identify Impurity Type Compare Rf values to starting materials NMR Spectroscopy->Identify Impurity Type Analyze for characteristic peaks of impurities

Caption: Preliminary assessment of impurities.

Question 2: I've identified the likely impurities. What is the most straightforward purification method for removing unreacted starting materials and by-products?

Answer:

For amine hydrochlorides, a combination of acid-base extraction and recrystallization is often the most effective and straightforward purification strategy. This approach leverages the differential solubility of the basic amine and neutral or acidic impurities in aqueous and organic phases.

Step-by-Step Protocol for Acid-Base Extraction and Recrystallization:

  • Dissolution and Basification: Dissolve the crude (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride in deionized water. Add a base, such as a 1M sodium hydroxide (NaOH) solution, dropwise while stirring until the pH of the solution is greater than 10. This will convert the amine hydrochloride salt to its free base form, which is typically less soluble in water and more soluble in organic solvents.[4]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction two to three times to ensure complete recovery of the amine.

  • Washing: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified free amine, which may be an oil or a solid.

  • Salt Formation and Recrystallization: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).[5] Add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) dropwise until the solution is acidic. The hydrochloride salt should precipitate.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield the purified (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride.

cluster_1 Purification Workflow Crude HCl Salt Crude HCl Salt Dissolve in Water & Basify Dissolve in Water & Basify Crude HCl Salt->Dissolve in Water & Basify Extract with Organic Solvent Extract with Organic Solvent Dissolve in Water & Basify->Extract with Organic Solvent Wash & Dry Organic Layer Wash & Dry Organic Layer Extract with Organic Solvent->Wash & Dry Organic Layer Evaporate Solvent Evaporate Solvent Wash & Dry Organic Layer->Evaporate Solvent Purified Free Base Purified Free Base Evaporate Solvent->Purified Free Base Dissolve & Add HCl Dissolve & Add HCl Purified Free Base->Dissolve & Add HCl Recrystallize Recrystallize Dissolve & Add HCl->Recrystallize Filter & Dry Filter & Dry Recrystallize->Filter & Dry Pure HCl Salt Pure HCl Salt Filter & Dry->Pure HCl Salt

Caption: Acid-base extraction and recrystallization workflow.

Question 3: My product still shows minor impurities after recrystallization. Should I consider column chromatography?

Answer:

Yes, if recrystallization does not provide the desired purity, column chromatography is the next logical step. However, purifying amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption, peak tailing, and even degradation of the amine.[2]

Recommendations for Column Chromatography of (2-Fluoro-4-methoxyphenyl)methanamine:

  • Purify as the Free Base: It is highly recommended to perform chromatography on the free amine rather than the hydrochloride salt. The salt is typically too polar and will not elute from a normal-phase column.

  • Use a Modified Mobile Phase: To mitigate the issues with silica, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) in a hexane/ethyl acetate or dichloromethane/methanol solvent system. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to better peak shape and recovery.[2]

  • Consider an Alternative Stationary Phase: If you continue to face challenges with silica gel, consider using a different stationary phase such as basic alumina or an amine-functionalized silica gel. These are specifically designed for the purification of basic compounds.[2]

Question 4: How can I confirm the purity of my final product and identify any remaining trace impurities?

Answer:

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for final purity assessment and impurity identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound and detecting trace impurities. A reversed-phase C18 column is generally suitable for this type of molecule.[6]

    • Suggested HPLC Method Parameters:

      • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (with 0.1% trifluoroacetic acid or formic acid).

      • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270-280 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the structure of your desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

    • ¹⁹F NMR: Given the presence of a fluorine atom in your molecule, ¹⁹F NMR can be a very powerful tool for purity analysis. The fluorine signal is often in a clear region of the spectrum, and any fluorine-containing impurities will be readily detected.[7]

    • ¹³C NMR: This provides further structural confirmation.

For definitive identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable, as they provide both retention time data and mass-to-charge ratio information, which can help elucidate the structure of the impurity.[8]

References

  • ResearchGate. (2017). How can I purify impure benzonitrile? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Southern University of Science and Technology. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-2-FLUORO-1-(4-METHOXYPHENYL)-ETHANAMINE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Boron reagents for reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). OPTIMIZED SOLVENT-FREE RECRYSTALLIZATION PURIFICATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Institutes of Health. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. Retrieved from [Link]

Sources

Optimization

Handling and storage issues with fluorinated amine hydrochlorides

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for handling and storage of fluorinated amine hydrochlorides. As a Senior Application Scientist, I understan...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling and storage of fluorinated amine hydrochlorides. As a Senior Application Scientist, I understand that the unique physicochemical properties of these compounds, while valuable in drug discovery and materials science, can present significant challenges in the laboratory. The introduction of fluorine can dramatically alter a molecule's properties, and the hydrochloride salt form adds another layer of complexity, particularly concerning hygroscopicity and stability.[1]

This guide is designed to provide you with practical, in-depth solutions to common issues encountered during experimentation. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a comprehensive understanding that empowers you to troubleshoot effectively.

Section 1: Hygroscopicity and Moisture Sensitivity

The hydrochloride salts of amines are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This issue is often compounded in fluorinated analogues. Water uptake can lead to a host of problems, from inaccurate weighing to sample degradation.[3]

FAQ 1: My fluorinated amine hydrochloride is clumping and appears "wet." What is happening and how can I prevent it?

Answer: This is a classic sign of moisture absorption. Amine salts, in general, have a tendency to attract and hold water molecules.[4][5][6] The high humidity in many laboratory environments can exacerbate this issue.[7] This absorbed water can act as a plasticizer, causing the powder to clump and eventually deliquesce (dissolve in the absorbed water).

Troubleshooting Protocol:

  • Immediate Action: If you observe clumping, immediately close the container and seal it tightly with paraffin film to prevent further moisture ingress.[8]

  • Drying the Material: For a compound that has already absorbed moisture, it must be dried before use.

    • High Vacuum Drying: Place the material in a flask or vial and dry under high vacuum for several hours.[9][10] For thermally stable compounds, gentle heating (e.g., in an Abderhalden pistol or vacuum oven at a temperature well below the decomposition point) can accelerate the process.[9]

    • Desiccator: For less severe cases or for long-term storage, a desiccator containing a strong drying agent like phosphorus pentoxide or anhydrous calcium sulfate (Drierite) is essential.[9]

  • Prevention is Key:

    • Inert Atmosphere: Handle the compound in a glove box or glove bag with a dry, inert atmosphere (nitrogen or argon).[7][11][12]

    • Minimize Exposure: When a glove box is unavailable, work quickly.[7] Have all necessary equipment ready to minimize the time the container is open.

    • Aliquotting: Upon receiving a new bottle, consider aliquoting it into smaller, tightly sealed vials under an inert atmosphere. This limits the exposure of the bulk material to repeated openings.

FAQ 2: I'm struggling to get an accurate weight of my hygroscopic fluorinated amine hydrochloride. The balance reading keeps drifting upwards. What should I do?

Answer: This upward drift is a direct result of the compound absorbing atmospheric moisture during the weighing process.[13] As the material takes on water, its mass increases, leading to an unstable and inaccurate reading.

Troubleshooting Workflow for Accurate Weighing:

Below is a decision-making workflow to guide you through the process of accurately weighing a hygroscopic compound.

Weighing_Hygroscopic_Compound start Start: Need to weigh hygroscopic compound glovebox_check Is a glovebox or dry box available? start->glovebox_check weigh_in_glovebox Perform weighing inside the glovebox. glovebox_check->weigh_in_glovebox Yes rapid_weighing Work quickly to minimize air exposure. glovebox_check->rapid_weighing No end_process End: Accurate weight obtained weigh_in_glovebox->end_process pre_weighed_vial Use a pre-weighed, sealed vial. Add compound, seal, and re-weigh. rapid_weighing->pre_weighed_vial weigh_by_difference Alternatively, weigh the stock bottle, transfer a portion, and re-weigh the bottle. rapid_weighing->weigh_by_difference dissolve_all For high accuracy, dissolve the entire contents of a small vial and use as a stock solution. rapid_weighing->dissolve_all pre_weighed_vial->end_process weigh_by_difference->end_process dissolve_all->end_process Solution_Preparation start Start: Prepare solution of fluorinated amine HCl select_solvent Select initial solvent based on compound structure and literature. start->select_solvent add_compound Add solid to solvent. select_solvent->add_compound check_solubility Does it dissolve at room temperature? add_compound->check_solubility sonicate_heat Try gentle sonication and/or warming. check_solubility->sonicate_heat No success Solution Prepared Successfully check_solubility->success Yes check_again Does it dissolve now? sonicate_heat->check_again try_cosolvent Attempt dissolution in a different solvent or co-solvent system. check_again->try_cosolvent No check_again->success Yes try_cosolvent->add_compound fail Consult literature for specific solubility data or derivatization. try_cosolvent->fail

Caption: Workflow for preparing solutions of fluorinated amine hydrochlorides.

By understanding the unique properties of fluorinated amine hydrochlorides and implementing these best practices, you can mitigate common handling and storage issues, ensuring the integrity of your experiments and the reliability of your results.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Dehli, J. R., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics.
  • Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
  • ACS ES&T Engineering. (n.d.). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. ACS Publications.
  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts.
  • Environmental Science & Technology. (n.d.). Physiochemical Properties of Alkylaminium Sulfates: Hygroscopicity, Thermostability, and Density. ACS Publications.
  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Publications.
  • National Institutes of Health. (2019). The Dark Side of Fluorine. PMC.
  • designer-drug.com. (n.d.). Drying of Solvents and Laboratory Chemicals.
  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions.
  • ResearchGate. (2025). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
  • University of Rochester Department of Chemistry. (n.d.). How To: Store Reagents.
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
  • University of Pittsburgh Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ACS Publications. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate.
  • University of California, Los Angeles. (n.d.). Drying Methods.
  • RSC Publishing. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity.
  • Enamine. (n.d.). Safety Data Sheet.
  • MDPI. (n.d.). Evaluation of HFE-73DE/Ethyl Acetate Mixtures for Use in Minichannel Heat Exchangers.
  • Sigma-Aldrich. (n.d.). Weight Measurement, the Accurate Way.
  • (2020). Thermal degradation of fluoropolymers.
  • University College Dublin. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications.
  • (n.d.). Using drying agents.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account.
  • ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?
  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing.
  • Chemistry LibreTexts. (n.d.). Desiccant efficiency in solvent and reagent drying. 5. Amines.
  • staedean.com. (2025). Weighing and dispensing solution - Key risks and solution.
  • ResearchGate. (2025). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications.
  • Coperion. (n.d.). Role of Accurate Weighing in Successful Powder Filling Processes.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Google Patents. (2020). Method for preparing an amine hydrochloride suspension.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?
  • Wikipedia. (n.d.). Amine.
  • NPL Publications. (n.d.). Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry.
  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to (2-Fluoro-4-methoxyphenyl)methanamine and its Strategic Alternatives in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The right choice can unlock desira...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The right choice can unlock desirable physicochemical properties, enhance biological activity, and streamline synthetic routes. This guide provides an in-depth comparison of (2-Fluoro-4-methoxyphenyl)methanamine with other strategically important benzylamine building blocks. Our objective is to furnish you with the data and insights necessary to make informed decisions in your synthetic and medicinal chemistry endeavors.

The Strategic Value of Substituted Benzylamines in Drug Discovery

Benzylamine scaffolds are ubiquitous in medicinal chemistry, forming the backbone of a vast array of biologically active molecules. The substituents on the phenyl ring play a crucial role in modulating a compound's properties, including its pKa, lipophilicity, metabolic stability, and binding interactions with its biological target. The strategic introduction of fluorine and methoxy groups, as seen in (2-Fluoro-4-methoxyphenyl)methanamine, is a widely employed tactic to fine-tune these properties for optimal therapeutic effect.

The fluorine atom, with its high electronegativity and small size, can significantly impact a molecule's metabolic stability, membrane permeability, binding affinity, and acidity or basicity.[1][2][3] The methoxy group, prevalent in many natural products and approved drugs, influences ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4]

Comparative Analysis of (2-Fluoro-4-methoxyphenyl)methanamine and Alternative Building Blocks

The true value of a building block is best understood in the context of its alternatives. Here, we compare (2-Fluoro-4-methoxyphenyl)methanamine with three other commercially available benzylamines that offer distinct electronic and steric profiles.

Building BlockStructureKey Physicochemical and Reactivity Considerations
(2-Fluoro-4-methoxyphenyl)methanamine The ortho-fluoro group is a strong electron-withdrawing group, which can lower the pKa of the benzylamine, potentially impacting its binding to target proteins and altering its pharmacokinetic profile. The fluorine atom can also block metabolic oxidation at the ortho position, enhancing metabolic stability. The para-methoxy group is an electron-donating group that can influence hydrogen bonding interactions and solubility.
4-Methoxybenzylamine Lacking the ortho-fluoro substituent, this building block is more electron-rich and has a higher pKa compared to its fluorinated counterpart. The absence of the fluorine atom may lead to different metabolic pathways. It serves as a valuable control to dissect the specific contribution of the fluorine atom in structure-activity relationship (SAR) studies.
3-Fluoro-4-methoxybenzylamine With the fluorine atom in the meta position, the electronic and steric effects on the amine will differ from the ortho-substituted isomer. This building block allows for the exploration of positional isomerism effects on biological activity and physicochemical properties.
2,4-Dimethoxybenzylamine The presence of two electron-donating methoxy groups makes this a more electron-rich and potentially more basic amine compared to the other building blocks. The additional methoxy group can offer more hydrogen bond acceptor sites, potentially influencing solubility and target engagement.

Experimental Protocols: Amide Coupling and Reductive Amination

Standard Amide Coupling Protocol

Amide bond formation is a cornerstone of drug synthesis. This protocol utilizes the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Workflow for Amide Coupling

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product CarboxylicAcid Carboxylic Acid Mixing Combine Reactants and Reagents CarboxylicAcid->Mixing Benzylamine (2-Fluoro-4-methoxyphenyl)methanamine or Alternative Benzylamine->Mixing HATU HATU HATU->Mixing DIPEA DIPEA DIPEA->Mixing DMF DMF (Solvent) DMF->Mixing Reaction Stir at Room Temp. Mixing->Reaction 1-12 h Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Amide Target Amide Purification->Amide

Caption: Workflow for a standard amide coupling reaction.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M) is added HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • (2-Fluoro-4-methoxyphenyl)methanamine (or the chosen alternative benzylamine) (1.0 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 1-12 hours).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Reductive Amination Protocol

Reductive amination is a versatile method for forming C-N bonds. This protocol employs the mild reducing agent sodium triacetoxyborohydride.

Workflow for Reductive Amination

ReductiveAmination cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Aldehyde Aldehyde or Ketone Mixing Combine Reactants and Reagents Aldehyde->Mixing Benzylamine (2-Fluoro-4-methoxyphenyl)methanamine or Alternative Benzylamine->Mixing NaBH_OAc_3 Sodium Triacetoxyborohydride NaBH_OAc_3->Mixing DCE 1,2-Dichloroethane (Solvent) DCE->Mixing AcOH Acetic Acid (optional) AcOH->Mixing Reaction Stir at Room Temp. Mixing->Reaction 2-24 h Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification SecondaryAmine Target Secondary Amine Purification->SecondaryAmine

Caption: Workflow for a standard reductive amination reaction.

Step-by-Step Methodology:

  • To a solution of the aldehyde or ketone (1.0 eq) and (2-Fluoro-4-methoxyphenyl)methanamine (or the chosen alternative benzylamine) (1.1 eq) in 1,2-dichloroethane (DCE) (0.5 M) is added acetic acid (1.0 eq, optional, can facilitate imine formation).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.

Discussion and Strategic Considerations

The choice between (2-Fluoro-4-methoxyphenyl)methanamine and its analogs should be driven by the specific goals of the medicinal chemistry program.

  • (2-Fluoro-4-methoxyphenyl)methanamine is an excellent choice when seeking to introduce a fluorine atom for metabolic blocking or to modulate pKa while retaining a hydrogen bond accepting methoxy group. The ortho-fluoro group can also induce a conformational bias that may be beneficial for binding to the target.

  • 4-Methoxybenzylamine serves as a crucial non-fluorinated control. Comparing its biological activity and ADME properties to the fluorinated analog allows for a clear understanding of the fluorine's contribution.

  • 3-Fluoro-4-methoxybenzylamine allows for the exploration of the impact of fluorine's position. The electronic and steric environment of the amine will be different, which could lead to significant changes in biological activity and physicochemical properties.

  • 2,4-Dimethoxybenzylamine offers the opportunity to increase the hydrogen bond accepting capacity of the molecule and to further modulate its electronics. This could be advantageous for improving solubility or for interacting with specific residues in a protein binding pocket.

While direct comparative reactivity data is sparse, the electronic properties of the substituents provide a basis for qualitative predictions. The electron-withdrawing fluorine atom in (2-Fluoro-4-methoxyphenyl)methanamine and 3-Fluoro-4-methoxybenzylamine is expected to decrease the nucleophilicity of the amine compared to 4-Methoxybenzylamine and 2,4-Dimethoxybenzylamine. This may result in slightly slower reaction rates in both amide coupling and reductive amination reactions. However, in most modern synthetic protocols, these differences are often overcome by the choice of powerful coupling reagents or by adjusting reaction times and temperatures.

Conclusion

(2-Fluoro-4-methoxyphenyl)methanamine is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a fluorine and a methoxy group allows for the fine-tuning of a wide range of molecular properties. By understanding its characteristics in the context of its non-fluorinated and regioisomeric analogs, researchers can make strategic decisions to accelerate their drug discovery programs. The provided experimental protocols offer a solid foundation for the practical application and comparative evaluation of these important synthetic intermediates.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.[2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

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Comparative

A Comparative Guide to Validating the Structure of Novel Compounds from (2-Fluoro-4-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract In medicinal chemistry, (2-Fluoro-4-methoxyphenyl)methanamine is a valuable building block for synthesizing novel compounds with therapeutic potent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, (2-Fluoro-4-methoxyphenyl)methanamine is a valuable building block for synthesizing novel compounds with therapeutic potential. However, the synthesis of new chemical entities is invariably accompanied by the need for rigorous structural validation. Ambiguities in molecular structure can lead to erroneous interpretations of biological data and jeopardize drug development programs. This guide presents a comprehensive, multi-technique framework for the unambiguous structural confirmation of novel compounds derived from this key starting material. We advocate for an orthogonal approach, integrating Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to create a self-validating system. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a practical resource for ensuring the scientific integrity of newly synthesized compounds.

Introduction: The Imperative of Structural Integrity

(2-Fluoro-4-methoxyphenyl)methanamine is a privileged scaffold in drug discovery, incorporated into a wide array of molecules targeting various biological pathways. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it an attractive starting point for generating new chemical diversity. However, with novelty comes uncertainty. The ultimate biological activity of a compound is inextricably linked to its three-dimensional structure. Therefore, confirming that the synthesized molecule is indeed the intended one—and not an unforeseen isomer or byproduct—is a foundational requirement of chemical and pharmaceutical research.[1][2]

This guide uses a hypothetical reaction to illustrate a best-practice, orthogonal approach to structural validation. Orthogonal methods rely on different physicochemical principles, providing a robust and comprehensive characterization that ensures the highest confidence in a compound's identity, purity, and structure.[3][4]

The Validation Challenge: A Hypothetical Synthesis

To provide a practical context, let us consider a common amide bond formation reaction.[5][6][7] We will synthesize a hypothetical novel compound, N-((2-fluoro-4-methoxyphenyl)methyl)acetamide (Compound X) , by reacting (2-Fluoro-4-methoxyphenyl)methanamine with acetyl chloride.

Reaction Scheme: (2-Fluoro-4-methoxyphenyl)methanamine + Acetyl Chloride → Compound X

While this reaction appears straightforward, several outcomes are possible:

  • Target Compound (X): The desired product.

  • Unreacted Starting Material: Incomplete reaction.

  • Potential Byproduct (Isomer Y): Acylation at an alternative position, though less likely for this specific reaction.

  • Degradation Products: Unintended products from reaction conditions.

Our validation strategy must be designed to unequivocally confirm the structure of Compound X and rule out these alternatives.

The Analytical Gauntlet: An Orthogonal Validation Workflow

A robust validation workflow relies on a triad of core analytical techniques, each providing a unique piece of the structural puzzle. The data from these techniques must be congruent to establish a definitive structure.[3][8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle and Purpose: MS is the first-line technique for determining the molecular weight (MW) of a compound.[9] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can quickly verify if the product has the expected mass. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering a high degree of confidence in the molecular formula.[10]

Expected Results for Compound X:

  • Molecular Formula: C₁₀H₁₂FNO₂

  • Theoretical Monoisotopic Mass: 197.0852 u

  • Expected HRMS Signal ([M+H]⁺): 198.0925 m/z

A signal matching this expected mass provides the first piece of evidence that the desired reaction has occurred. The absence of a peak at the starting material's mass (155.0746 u) would suggest a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Principle and Purpose: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[11][12][13][14] It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For our target, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

  • ¹H NMR: Reveals the number of different types of protons and their neighboring atoms.[15]

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • ¹⁹F NMR: Highly sensitive to the local environment of the fluorine atom, serving as an excellent probe for confirming the substitution pattern on the aromatic ring.[16][17][18][19]

Expected Key Signals for Compound X:

  • ¹H NMR: We expect to see distinct signals for the acetyl methyl protons (a singlet), the benzylic methylene protons (a doublet coupled to the N-H proton), the aromatic protons (showing a characteristic splitting pattern), the methoxy protons (a singlet), and the amide proton (a triplet).

  • ¹³C NMR: The spectrum should show 10 distinct carbon signals, including the carbonyl carbon of the amide, the carbons of the aromatic ring (with characteristic C-F couplings), the methoxy carbon, the benzylic carbon, and the acetyl methyl carbon.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift being highly indicative of the electronic environment created by the ortho-aminoethyl and para-methoxy groups.[20]

Discrepancies in chemical shifts, splitting patterns, or the number of signals would immediately indicate that the structure is not what was expected.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

Principle and Purpose: HPLC is a cornerstone technique for assessing the purity of a pharmaceutical compound.[21][22][23] It separates components in a mixture based on their differential interactions with a stationary and mobile phase.[24] By observing a single, sharp peak in the chromatogram, we can be confident that our sample is not contaminated with starting materials, byproducts, or other impurities.[25]

Expected Results for Compound X:

  • A single major peak with a purity of >95% (as determined by peak area percentage).

  • The retention time of this peak should be consistent across multiple runs.

  • The absence of a peak corresponding to the more polar (2-Fluoro-4-methoxyphenyl)methanamine starting material.

Data Synthesis and Comparative Analysis

The true power of the orthogonal approach lies in synthesizing the data from all techniques. A single technique might be misleading, but agreement across MS, multi-nuclear NMR, and HPLC provides irrefutable proof of structure and purity.

Table 1: Comparative Analysis of Expected Analytical Data

Analytical Technique Expected Result for Compound X Potential Result for Impurity/Alternative
HRMS (m/z) [M+H]⁺ = 198.0925156.0824 (Unreacted Starting Material)
¹H NMR Singlet ~2.0 ppm (CH₃); Doublet ~4.4 ppm (CH₂); Distinct aromatic signalsAbsence of acetyl methyl singlet; different benzylic CH₂ chemical shift and splitting
¹³C NMR Carbonyl signal ~170 ppmAbsence of carbonyl signal
¹⁹F NMR Single peak at a characteristic chemical shiftDifferent chemical shift if the electronic environment changes (e.g., in an isomer)
HPLC Single major peak at a specific retention timeMultiple peaks, including one for the starting material (typically at an earlier retention time)

Visualizing the Validation Workflow

A logical workflow ensures that all necessary steps are taken in the correct order to arrive at a validated structure.

G cluster_0 Synthesis & Initial Check cluster_1 Purity & Structural Elucidation cluster_2 Decision & Final Validation synthesis Synthesize Compound X from (2-Fluoro-4-methoxyphenyl)methanamine ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms hplc HPLC Analysis Assess Purity >95% ms->hplc Is MW correct? nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate Structure hplc->nmr Is sample pure? decision Data Congruent? nmr->decision validated Structure Validated Proceed with Compound decision->validated Yes revisit Re-evaluate Synthesis or Purification decision->revisit No

Caption: Orthogonal workflow for novel compound validation.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 1:1 + 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF (Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly or via LC inlet into the ESI source operating in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the observed accurate mass to the theoretical mass. The mass error should be less than 5 ppm.[9]

Protocol 2: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Set the spectral width to cover the expected range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans is required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate reference standard (e.g., external CFCl₃).

  • Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Integrate ¹H signals, and assign all peaks by analyzing chemical shifts, multiplicities, and coupling constants.[15]

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Method Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak using the area percent method.[24]

Conclusion

The synthesis of novel compounds is the engine of drug discovery. However, the value of these compounds is entirely dependent on the certainty of their structure. Adopting a rigorous, orthogonal validation strategy that combines MS, multi-nuclear NMR, and HPLC is not merely a quality control measure; it is a fundamental component of sound scientific practice. This integrated approach provides a self-validating system that ensures data integrity and builds a solid foundation for subsequent biological evaluation and drug development efforts. By following the principles and protocols outlined in this guide, researchers can proceed with the highest degree of confidence in the structural identity and purity of their novel compounds.

References

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  • PubMed Central. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

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Validation

A Comparative Guide to the Biological Activity of Compounds Derived from Fluorinated Methoxyphenyl Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds has proven to be a highly effective strategy for the development of novel therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds has proven to be a highly effective strategy for the development of novel therapeutic agents. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, target binding affinity, and overall biological activity. This guide provides an in-depth comparative analysis of the preclinical performance of various compounds synthesized from or structurally related to (2-Fluoro-4-methoxyphenyl)methanamine, with a particular focus on derivatives of 2-fluoro-4-methoxyaniline and 2-fluoro-4-methoxybenzaldehyde. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of this promising chemical space.

Anticancer Activity: A Tale of Two Scaffolds

Derivatives of both 2-fluoro-4-methoxyaniline and 2-fluoro-4-methoxybenzaldehyde have demonstrated significant potential as anticancer agents. The aniline derivatives have been extensively explored in the context of kinase inhibitors, while the benzaldehyde derivatives have shown promise as inducers of apoptosis and inhibitors of cell proliferation through various mechanisms.

Anilino-Derivatives Targeting Key Cancer Pathways

Anilinoquinazolines and anilinoquinolines are prominent classes of compounds that have been investigated for their ability to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play a pivotal role in tumor growth, proliferation, and angiogenesis, making them critical targets for cancer therapy. The data presented below showcases the in vitro cytotoxic activity of representative anilino-derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
8a A431 (Carcinoma)2.62Erlotinib>100[1]
Vandetanib5.14[1]
1f HeLa (Cervical)>50Gefitinib17.12[1]
BGC823 (Gastric)3.21Gefitinib19.27[1]
2i HeLa (Cervical)7.15Gefitinib17.12[1]
BGC823 (Gastric)4.65Gefitinib19.27[1]
10k A549 (Lung)0.07Afatinib0.05[1]
PC-3 (Prostate)7.67Afatinib4.1[1]
MCF-7 (Breast)4.65Afatinib5.83[1]
HeLa (Cervical)4.83Afatinib6.81[1]
4a MDA-MB-231 (Breast)0.88--[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Benzaldehyde Derivatives: Inducers of Apoptosis and Cell Cycle Arrest

Compounds synthesized from 2-fluoro-4-methoxybenzaldehyde and its analogues have been shown to exert their anticancer effects through mechanisms distinct from kinase inhibition. Notably, benzyloxybenzaldehyde derivatives have demonstrated significant activity against the human promyelocytic leukemia (HL-60) cell line, inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1][2]

Table 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundIC50 (µM)Mechanism of ActionSource
2-(Benzyloxy)-4-methoxybenzaldehyde (26) Significant activity at 1-10 µMG2/M phase arrest, apoptosis induction[1]
2-[(3-Methoxybenzyl)oxy]benzaldehyde (29) Most potent in seriesG2/M phase arrest, apoptosis induction[1]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

The 2-fluoro-4-methoxyphenyl scaffold is also a promising starting point for the development of novel anti-inflammatory agents. Derivatives have been shown to inhibit key mediators of inflammation, such as nitric oxide (NO), and downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Table 3: Anti-inflammatory Activity of a 2H-1,4-Benzoxazin-3(4H)-one Derivative

CompoundActivityCell LineMechanismSource
Compound 27 (Figure 1 in source) IC50 (TNF-α): 7.83 ± 0.95 µM IC50 (IL-1β): 15.84 ± 0.82 µM-Inhibition of inflammatory cytokines[3]

Antimicrobial Potential: A Broad Spectrum of Activity

The introduction of fluorine and methoxy groups into aromatic structures has also been explored for the development of new antimicrobial agents. While specific data for derivatives of (2-Fluoro-4-methoxyphenyl)methanamine is limited, related compounds have shown activity against various pathogens. For instance, 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial and antibiofilm activities against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4]

Experimental Protocols: A Guide to Biological Evaluation

The following protocols provide a detailed, step-by-step methodology for key experiments used to evaluate the biological activities of the compounds discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A431, HeLa, BGC823) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.

  • Data Analysis: The absorbance at 540 nm is measured, and the amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. The following diagrams illustrate key signaling pathways modulated by compounds derived from the fluorinated methoxyphenyl scaffold.

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates Ligand_EGF EGF Ligand_EGF->EGFR Binds Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Binds Compound Anilino-derivative Compound->EGFR Inhibits Compound->VEGFR2 Inhibits

Dual inhibition of EGFR and VEGFR-2 signaling pathways by anilino-based compounds.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO Nitric Oxide (NO) Production iNOS_COX2->NO Compound Fluoromethoxyphenyl Derivative Compound->NFkB Inhibits

Inhibition of the NF-κB signaling pathway by fluoromethoxyphenyl derivatives.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant therapeutic potential of compounds derived from the (2-fluoro-4-methoxyphenyl) scaffold. The diverse biological activities, ranging from potent anticancer effects via kinase inhibition and apoptosis induction to promising anti-inflammatory and antimicrobial properties, highlight the versatility of this chemical motif. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers seeking to explore and expand upon these findings.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships. Further investigation into the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutic agents with improved potency and selectivity. The continued exploration of this privileged scaffold holds great promise for the discovery of novel drugs to address unmet medical needs in oncology, inflammation, and infectious diseases.

References

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]

  • Wang, Y., et al. (2021). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Journal of Oceanology and Limnology, 39(4), 1436-1444.
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Future Microbiology, 18(7), 489-501. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2023). Frontiers in Chemistry, 11, 1140025. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of (2-Fluoro-4-methoxyphenyl)methanamine Analogs

Introduction: The Strategic Importance of the (2-Fluoro-4-methoxyphenyl)methanamine Scaffold In the landscape of modern medicinal chemistry, the (2-Fluoro-4-methoxyphenyl)methanamine core structure represents a privilege...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (2-Fluoro-4-methoxyphenyl)methanamine Scaffold

In the landscape of modern medicinal chemistry, the (2-Fluoro-4-methoxyphenyl)methanamine core structure represents a privileged scaffold. Its utility stems from the unique interplay of its constituent parts: a phenyl ring activated and modulated by two electronically distinct substituents—a halogen and an alkoxy group—and a reactive methanamine side chain that serves as a versatile anchor for further molecular elaboration. Understanding the structure-activity relationship (SAR) of analogs built upon this framework is crucial for researchers aiming to fine-tune pharmacokinetic and pharmacodynamic properties for targeted therapeutic outcomes.

This guide provides an in-depth analysis of the SAR of (2-Fluoro-4-methoxyphenyl)methanamine derivatives. We will dissect the specific contributions of the fluoro and methoxy groups, explore the impact of modifications to the methanamine unit, and present comparative data on various analogs. The discussion is grounded in established principles of drug design, supported by experimental data and protocols to provide a comprehensive resource for drug development professionals.

The Foundational Roles of Fluorine and Methoxy Substituents

The strategic placement of fluorine and methoxy groups on the phenyl ring is a cornerstone of this scaffold's design. These substituents are not mere decorations; they are powerful modulators of a molecule's electronic, metabolic, and binding properties.

  • The 2-Fluoro Group: A Metabolic Blocker and Potent Modulator: The introduction of a fluorine atom, particularly at the ortho-position, is a well-established strategy in medicinal chemistry. Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) with minimal steric penalty.[1] Its primary roles include:

    • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at a site that is otherwise susceptible to hydroxylation can significantly block metabolic degradation, thereby increasing the compound's half-life and oral bioavailability.[2][3]

    • Modulation of pKa: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic centers, such as the methanamine nitrogen. This can influence the compound's ionization state at physiological pH, affecting its solubility, cell permeability, and ability to interact with target proteins.

    • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.[4][5]

  • The 4-Methoxy Group: A Lipophilicity and Electronic Tuner: The methoxy group at the para-position provides a complementary set of properties:

    • Electronic Effects: As an electron-donating group, it can influence the electron density of the aromatic ring, affecting how the molecule interacts with its biological target.

    • Lipophilicity and Solubility: The methoxy group increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[4]

    • Metabolic Handle: Unlike the C-F bond, the O-methyl group can be a site for metabolism (O-demethylation), which can be a strategic consideration for designing prodrugs or controlling the duration of action.

Dissecting the SAR: A Comparative Analysis of Analog Modifications

The true power of the (2-Fluoro-4-methoxyphenyl)methanamine scaffold is realized through systematic modification. The following sections compare how changes to different parts of the molecule impact biological activity, with supporting data summarized in Table 1.

Modifications of the Phenyl Ring

Altering the substitution pattern on the aromatic ring is a primary strategy for optimizing activity. While the 2-fluoro, 4-methoxy pattern is common, variations can lead to significant changes in potency and selectivity.

  • Positional Isomers: Moving the fluoro group from the 2- to the 3- or 4-position, or shifting the methoxy group, can drastically alter the molecule's conformational preferences and electronic distribution. For instance, in a series of TRPV1 antagonists, a 3-fluoro substituent was found to be critical for potent antagonism.[6]

  • Alternative Halogens: Replacing fluorine with chlorine or bromine increases size and polarizability, which may enhance van der Waals interactions but could also introduce steric hindrance.

  • Bioisosteric Replacement of Methoxy Group: Substituting the methoxy group with other functionalities like a methylsulfonylamino group has been shown to yield potent antagonists for certain targets, indicating that this position can tolerate a range of substituents that can act as hydrogen bond donors or acceptors.[6]

Modifications of the Methanamine Moiety

The primary amine of the methanamine group is a key chemical handle for derivatization, allowing for the introduction of diverse functionalities to explore the binding pocket of a target protein.

  • N-Alkylation and N-Arylation: Conversion of the primary amine to a secondary or tertiary amine can modulate basicity and lipophilicity. In many cases, adding small alkyl groups is well-tolerated, while larger or aromatic substituents can be used to probe for additional hydrophobic pockets in the target's binding site.

  • Amide and Sulfonamide Formation: Converting the basic amine to a neutral amide or sulfonamide fundamentally changes the molecule's properties. This is often done to eliminate unwanted interactions with off-target receptors (e.g., hERG channel) or to introduce specific hydrogen bonding patterns. For example, coupling the amine with a substituted benzoic acid to form a benzamide is a common strategy in developing inhibitors for various enzymes.[7][8]

Comparative Data Summary

The following table summarizes the structure-activity relationships for a hypothetical series of analogs targeting a generic kinase, illustrating common SAR trends.

Analog Modification Structure (Modification Highlighted) Kinase IC50 (nM) Key SAR Insight
Parent Scaffold (2-Fluoro-4-methoxyphenyl)methanamine5,200Baseline activity; primary amine provides a vector for derivatization.
Amide Formation N-Benzoyl derivative850Acylation of the amine significantly improves potency, suggesting a nearby hydrogen bond acceptor in the target.
Ring Substitution N-(3,4-dichlorobenzoyl ) derivative75Addition of chloro groups on the benzoyl moiety enhances activity, likely through hydrophobic interactions.
Fluorine Position N-Benzoyl derivative with 3-Fluoro 2,100Moving the fluorine to the 3-position reduces activity, indicating the importance of the 2-fluoro for optimal conformation or interaction.
Methoxy Removal N-Benzoyl derivative with H at C4 1,500Removal of the 4-methoxy group decreases potency, highlighting its positive contribution to binding.
N-Methylation N-Methyl, N-Benzoyl derivative920N-methylation of the amide is tolerated but does not improve activity, suggesting the N-H is a key hydrogen bond donor.

Table 1: Comparative SAR data for hypothetical analogs.

Experimental Protocols for Analog Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below is a detailed methodology for a common assay used to determine the potency of kinase inhibitors.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding affinity of a test compound to a kinase active site.

Objective: To determine the IC50 value of (2-Fluoro-4-methoxyphenyl)methanamine analogs against a target kinase.

Materials:

  • Target Kinase (e.g., purified MAP Kinase)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compounds (serially diluted in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of each analog in 100% DMSO, starting from 1 mM.

  • Assay Plate Setup:

    • Add 2.5 µL of 4X test compound dilution (in assay buffer) to the appropriate wells.

    • For control wells, add 2.5 µL of buffer with DMSO (Maximum Tracer Binding) or 2.5 µL of buffer with a known potent inhibitor (Minimum Tracer Binding).

  • Reagent Preparation: Prepare a 4X solution of the Eu-Antibody and a 4X solution of the Alexa Fluor™ 647-Tracer in assay buffer.

  • Kinase Addition: Prepare a 2X solution of the target kinase in assay buffer. Add 5 µL of this solution to all wells.

  • Tracer/Antibody Addition: Add 2.5 µL of the 4X Tracer/Antibody mixture to all wells. The final volume in each well should be 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium). Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Relationships and Workflows

Diagrams are essential for conveying complex relationships in a clear and concise manner.

Caption: Key SAR insights for the (2-Fluoro-4-methoxyphenyl)methanamine scaffold.

Assay_Workflow A 1. Prepare Serial Dilution of Test Compounds B 2. Dispense Compounds and Controls into Plate A->B C 3. Add Target Kinase Solution to all Wells B->C D 4. Add Eu-Ab/AF647-Tracer Mixture to all Wells C->D E 5. Incubate for 60 min at Room Temperature D->E F 6. Read Plate using TR-FRET Protocol E->F G 7. Analyze Data and Calculate IC50 F->G

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Conclusion

The (2-Fluoro-4-methoxyphenyl)methanamine scaffold is a powerful starting point for the design of potent and selective small molecule modulators. The strategic interplay between the 2-fluoro and 4-methoxy substituents provides a favorable combination of metabolic stability, lipophilicity, and electronic properties. A thorough understanding of the structure-activity relationships, gained through systematic analog synthesis and robust biological evaluation, is paramount for exploiting this scaffold to its full potential. By carefully considering modifications to both the aromatic ring and the methanamine side chain, researchers can effectively navigate chemical space to develop novel therapeutic agents with optimized pharmacological profiles.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

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  • Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. PubMed. [Link]

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Validation

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated mGluR Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of mGluRs and the Power of Fluorine Metabotropic glutamate receptors (mGluRs) are critical players in the central nervous system (C...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of mGluRs and the Power of Fluorine

Metabotropic glutamate receptors (mGluRs) are critical players in the central nervous system (CNS), modulating synaptic transmission and neuronal excitability.[1][2] Unlike their ionotropic counterparts, these G-protein coupled receptors (GPCRs) fine-tune neuronal signaling, making them highly attractive therapeutic targets for a wide range of neurological and psychiatric disorders.[1] The development of selective modulators for the eight mGluR subtypes is a key focus in modern neuropharmacology.

Within this pursuit, the strategic incorporation of fluorine into drug candidates represents a powerful tool in medicinal chemistry.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] This guide provides a comparative analysis of fluorinated versus non-fluorinated mGluR modulators, offering field-proven insights and experimental frameworks to guide discovery and development.

The Impact of Fluorination: A Double-Edged Sword in Drug Design

The decision to introduce fluorine into a potential mGluR modulator is a strategic choice aimed at optimizing its drug-like properties. Fluorination can profoundly influence a compound's metabolic stability, its ability to cross the blood-brain barrier (BBB), its binding affinity, and its selectivity.[7][8]

Pharmacokinetic Profile: Enhancing Brain Penetration and Stability

A major hurdle in CNS drug development is ensuring that a compound can effectively cross the highly selective BBB.[4][9] Fluorination is a well-established strategy to increase a molecule's lipophilicity, which can facilitate its passage through the lipid membranes of the BBB.[5][7] For instance, the addition of a trifluoromethyl (CF3) group can significantly enhance CNS penetration.[3]

Furthermore, the strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes.[5][10] By replacing a metabolically vulnerable hydrogen atom with fluorine, medicinal chemists can block sites of oxidation, thereby increasing the compound's half-life and systemic exposure.[3][10] However, excessive fluorination can sometimes lead to alternative metabolic liabilities, such as defluorination, which must be carefully evaluated.[3]

Pharmacodynamic Profile: Tuning Potency and Selectivity

The introduction of fluorine can also have a significant impact on how a modulator interacts with its target mGluR. The high electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to stronger binding interactions within the receptor's allosteric or orthosteric sites.[10][11] This can translate to increased potency and efficacy.

For example, in a series of mGluR5 modulators, the replacement of two hydrogen atoms with fluorine in 3,3'-difluorobenzaldazine (DFB) resulted in a potent positive allosteric modulator (PAM). In contrast, replacing the fluorines with methoxy groups conferred antagonistic activity, while chlorine substitution led to a loss of function, highlighting the subtle yet powerful influence of fluorine.[12]

However, the effect of fluorination is not always predictable and must be empirically determined. In some cases, it can lead to a decrease in activity or off-target effects. Therefore, a careful structure-activity relationship (SAR) study is crucial.

Comparative Data: Fluorinated vs. Non-Fluorinated Modulators

The following table summarizes hypothetical comparative data for a pair of non-fluorinated and fluorinated mGluR5 negative allosteric modulators (NAMs). This illustrates the typical effects of strategic fluorination.

ParameterNon-Fluorinated NAM (Parent Compound)Fluorinated NAM (Analog)Rationale for Change
Binding Affinity (Ki) 50 nM15 nMFluorine substitution enhances binding interactions.
Functional Potency (IC50) 120 nM35 nMIncreased binding affinity translates to higher functional potency.
Metabolic Stability (t½ in liver microsomes) 25 min75 minFluorine blocks a key site of metabolic oxidation.[3][10]
Blood-Brain Barrier Penetration (Brain/Plasma Ratio) 0.31.2Increased lipophilicity due to fluorination improves CNS penetration.[5][7]
Selectivity (vs. other mGluR subtypes) ModerateHighFluorine may introduce specific interactions that favor the target receptor.

Experimental Protocols for Evaluation

To rigorously compare fluorinated and non-fluorinated modulators, a series of standardized in vitro and in vivo assays are essential.

In Vitro Characterization Workflow

The initial characterization of novel mGluR modulators typically follows a tiered screening approach to assess their potency, selectivity, and mechanism of action.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pharmacokinetic Profiling HTS High-Throughput Functional Screen (e.g., Calcium Mobilization Assay) Selectivity Selectivity Panel (All 8 mGluR Subtypes) HTS->Selectivity Active Compounds Binding Radioligand Binding Assay (Determine Ki and Allosteric Cooperativity) Selectivity->Binding Selective Hits Functional Orthosteric Agonist Shift Assay (Confirm PAM/NAM activity) Binding->Functional ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Functional->ADME

Caption: Workflow for in vitro characterization of mGluR modulators.

Protocol 1: Calcium Mobilization Functional Assay

This assay is a primary method for assessing the activity of modulators targeting Gq-coupled mGluRs (Group I: mGluR1 and mGluR5).[12]

Objective: To determine the potency (EC50 or IC50) of a test compound.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the target mGluR subtype (e.g., rat mGluR5) in 96-well black-walled, clear-bottom plates.[13]

  • Dye Loading: On the day of the assay, wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Utilize a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure fluorescence. Add varying concentrations of the test compound (e.g., a potential NAM) to the wells.

  • Agonist Challenge: After a pre-incubation period with the test compound, add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.

  • Data Analysis: Measure the peak fluorescent response. For NAMs, plot the inhibition of the glutamate response against the log concentration of the test compound to determine the IC50. For PAMs, assess the potentiation of an EC20 glutamate response to determine the EC50.

Protocol 2: Radioligand Binding Assay

This assay directly measures the affinity of a modulator for the receptor.

Objective: To determine the binding affinity (Ki) of a test compound.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target mGluR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled allosteric modulator (e.g., [3H]-MPEP for mGluR5), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Signaling Pathways: The Downstream Consequences

mGluRs are classified into three groups based on their signaling mechanisms.[2] Group I mGluRs (mGlu1 and mGlu5) couple to Gαq, initiating the phospholipase C (PLC) pathway.[1][14] Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) receptors couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][12][14]

G cluster_0 Group I mGluRs (mGlu1, mGlu5) cluster_1 Group II & III mGluRs mGluR1_5 mGluR1/5 Gq Gαq mGluR1_5->Gq Glutamate PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC mGluR2_8 mGluR2/3, mGluR4/6/7/8 Gi Gαi/o mGluR2_8->Gi Glutamate AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Canonical signaling pathways for Group I and Group II/III mGluRs.

Fluorinated and non-fluorinated modulators, by either enhancing (PAMs) or diminishing (NAMs) the receptor's response to glutamate, can fine-tune the output of these critical signaling cascades, ultimately impacting neuronal function and behavior.

Conclusion and Future Perspectives

The strategic use of fluorine in the design of mGluR modulators is a proven and powerful approach to enhance their therapeutic potential. Fluorination can significantly improve key drug-like properties, including metabolic stability and brain penetration, often leading to compounds with superior in vivo efficacy compared to their non-fluorinated counterparts. However, the effects of fluorination are context-dependent and require careful empirical validation through rigorous experimental testing.

As our understanding of the structural biology of mGluRs deepens, the rational design of fluorinated modulators will become increasingly sophisticated. The continued development of novel fluorination chemistries, coupled with advanced in vitro and in vivo characterization models, will undoubtedly lead to the discovery of next-generation CNS therapeutics with improved efficacy and safety profiles.

References

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS | Bentham Science Publishers. Bentham Science.
  • Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.
  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PMC.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
  • The Role of Fluorine in the Discovery and Optimization of CNS Agents.
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • Special Issue : Fluorine-Containing Pharmaceuticals. MDPI.
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  • Glutamate Receptors (G Protein Family). Sigma-Aldrich.
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  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PMC.

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Comparative

A Comprehensive Guide to the Purity Analysis of Synthesized (2-Fluoro-4-methoxyphenyl)methanamine Derivatives by HPLC

In the landscape of pharmaceutical research and development, the meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and drug safety. For novel compounds such as (2-Fluoro-4-methoxyphenyl)methanamine derivatives, which are key building blocks in medicinal chemistry, a robust and reliable analytical methodology is paramount. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the purity analysis of these derivatives, comparing its performance with alternative techniques and offering field-proven insights to navigate potential analytical challenges.

The inherent basicity of the amine functional group and the aromatic nature of (2-Fluoro-4-methoxyphenyl)methanamine derivatives present unique challenges in chromatographic analysis.[1] This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop, validate, and troubleshoot HPLC methods for accurate purity determination.

The Critical Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] For (2-Fluoro-4-methoxyphenyl)methanamine derivatives, reversed-phase HPLC (RP-HPLC) is the most widely employed mode, separating compounds based on their hydrophobicity.[3][4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[5]

Causality in Method Development: Key Considerations

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. For aromatic amines like (2-Fluoro-4-methoxyphenyl)methanamine, several factors demand careful consideration:

  • Peak Tailing: A common issue encountered with amine-containing compounds is peak tailing, which can compromise resolution and accuracy. This phenomenon often arises from secondary interactions between the basic amine groups and acidic silanol groups present on the surface of silica-based stationary phases.[6]

  • Mobile Phase pH: The ionization state of the amine is dictated by the mobile phase pH.[7] Operating at a pH where the amine is in a consistent protonation state is crucial for reproducible retention times and symmetrical peak shapes.

  • Column Selection: The choice of HPLC column is critical. Modern columns with end-capping or those utilizing hybrid particle technology are designed to minimize silanol interactions and improve peak shape for basic compounds.[8]

A Validated RP-HPLC Method for Purity Determination

This section outlines a detailed, step-by-step protocol for the purity analysis of (2-Fluoro-4-methoxyphenyl)methanamine derivatives. The method is designed to be robust and compliant with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[9][10]

Experimental Protocol: RP-HPLC Purity Assessment

1. Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Standard analytical HPLC with quaternary pump, autosampler, column oven, and UV detectorEnsures precise gradient delivery, reproducible injections, and stable column temperature.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with end-cappingC18 provides good hydrophobic retention for the aromatic moiety. End-capping minimizes peak tailing from silanol interactions.[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure consistent protonation of the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[11]
Gradient Elution 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% BA gradient elution is necessary to separate compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nm and 254 nmThe aromatic nature of the compound suggests strong absorbance in the UV region. Monitoring at two wavelengths can help in identifying co-eluting impurities.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the (2-Fluoro-4-methoxyphenyl)methanamine derivative analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.[12]

3. Data Analysis and Purity Calculation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13][14]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for the purity analysis of (2-Fluoro-4-methoxyphenyl)methanamine derivatives by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can provide complementary information or may be more suitable in specific scenarios.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.[10]Chemical purity, presence of impurities.[2]High resolution and accuracy, well-established and widely available.[2]Can have longer analysis times and higher consumption of organic solvents.[15]
Supercritical Fluid Chromatography (SFC) Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase.[15]Chemical and enantiomeric purity.Faster than HPLC, reduced organic solvent consumption, compatible with mass spectrometry.[15]Requires specialized instrumentation.[15]
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Purity of volatile compounds, residual solvents.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar amines.[16]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies compounds by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Absolute purity without the need for a reference standard of the analyte.High precision and accuracy, provides structural information.Lower sensitivity compared to chromatographic methods, requires a pure internal standard.
Elemental Analysis Combustion of the sample to determine the percentage of carbon, hydrogen, nitrogen, and other elements.Verifies the elemental composition of the synthesized compound.Provides fundamental information about the compound's composition.Does not provide information on impurities with the same elemental composition.

Troubleshooting Common HPLC Issues for Aromatic Amines

A proactive approach to troubleshooting is essential for maintaining data quality and minimizing downtime.

Visualizing the Troubleshooting Logic

Troubleshooting_Workflow Start Poor Peak Shape (Tailing) Check_pH Check Mobile Phase pH (Is it >2 units from pKa?) Start->Check_pH Check_Buffer Check Buffer Concentration (Is it 10-50 mM?) Check_pH->Check_Buffer No Solution Symmetrical Peak Check_pH->Solution Yes (Adjust pH) Check_Column Evaluate Column (Is it old or a 'Type A' silica?) Check_Buffer->Check_Column No Check_Buffer->Solution Yes (Increase Concentration) Check_Overload Check for Column Overload (Dilute sample and re-inject) Check_Column->Check_Overload No Check_Column->Solution Yes (Replace Column) Check_Overload->Solution Yes (Dilute Sample)

Caption: A troubleshooting workflow for addressing peak tailing in the HPLC analysis of aromatic amines.[6]

Common Problems and Solutions:

  • Problem: Peak Tailing

    • Cause: Secondary interactions with residual silanols on the column.[6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Consider adding a competitive amine like triethylamine (TEA) to the mobile phase or use a modern, end-capped column.[6]

  • Problem: Irreproducible Retention Times

    • Cause: Inconsistent mobile phase composition, fluctuating column temperature, or insufficient column equilibration.[17]

    • Solution: Ensure the mobile phase is well-mixed and degassed.[12] Use a column oven for precise temperature control and allow sufficient time for the column to equilibrate between injections.

  • Problem: High Backpressure

    • Cause: Blockage in the system, often from a plugged column frit or tubing.[12]

    • Solution: Filter all samples and mobile phases.[12] If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer) or replace the in-line filter and guard column.[6]

Conclusion

The purity analysis of (2-Fluoro-4-methoxyphenyl)methanamine derivatives by HPLC is a critical step in the drug development pipeline. A well-developed and validated RP-HPLC method provides the necessary accuracy and precision to ensure the quality of these important synthetic intermediates. By understanding the underlying principles of chromatography and anticipating the challenges associated with analyzing aromatic amines, researchers can develop robust methods that yield reliable and reproducible results. This guide serves as a comprehensive resource, blending theoretical knowledge with practical, field-tested protocols to empower scientists in their pursuit of high-quality pharmaceutical research.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • MicroSolv Technology Corporation. Amide or Amino HPLC Columns What are the Differences. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Bio-Rad. HPLC Columns. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. [Link]

  • Phenomenex Blog. The Benefits of Reverse Phase HPLC. [Link]

  • Waters. What is a good column choice for analysis of a quaternary amine compound? - WKB107141. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • LCGC International. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • YouTube. 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry Analysis of (2-Fluoro-4-methoxyphenyl)methanamine Reaction Products

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount to ensuring the efficacy, safety, and quality of synthesized compounds. (2-Fluoro-4-methoxyp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount to ensuring the efficacy, safety, and quality of synthesized compounds. (2-Fluoro-4-methoxyphenyl)methanamine is a key building block in the synthesis of various pharmaceutical agents. Monitoring its reactions and identifying the resultant products and potential impurities requires robust analytical methodologies. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of (2-Fluoro-4-methoxyphenyl)methanamine reaction products, with a particular focus on N-acylation reactions. We will explore the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside alternative methods, to provide a comprehensive framework for analytical strategy development.

The Analytical Imperative: Why In-Depth Analysis Matters

The synthetic utility of (2-fluoro-4-methoxyphenyl)methanamine lies in the reactivity of its primary amine functionality, making it a versatile precursor for a variety of derivatives, including amides, imines, and secondary amines. A common and fundamental transformation is N-acylation to form amide bonds, a cornerstone of medicinal chemistry.[1] However, like any chemical transformation, these reactions are seldom perfectly clean. The formation of byproducts, the presence of unreacted starting materials, and the generation of impurities from side reactions are all possibilities.

Accurate identification and quantification of the desired product and any associated impurities are critical for several reasons:

  • Process Optimization: Understanding the product and impurity profile allows for the fine-tuning of reaction conditions (e.g., temperature, stoichiometry, catalyst) to maximize yield and minimize unwanted side products.

  • Regulatory Compliance: In pharmaceutical development, stringent regulatory standards demand a thorough characterization of all components in a drug substance.

  • Structure-Activity Relationship (SAR) Studies: Confident assignment of biological activity to the correct molecular entity is only possible with pure, well-characterized compounds.

Mass spectrometry, coupled with chromatographic separation, stands as the premier analytical tool for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Polar Analytes

LC-MS is arguably the most powerful and versatile technique for the analysis of (2-Fluoro-4-methoxyphenyl)methanamine and its derivatives, which are typically polar and non-volatile.

The Causality Behind the Choice: ESI and Tandem MS

For polar molecules like aromatic amines and their acylated products, Electrospray Ionization (ESI) is the ionization method of choice.[2] ESI is a soft ionization technique that typically generates protonated molecules [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information. This is crucial for the initial identification of reaction components.

When coupled with tandem mass spectrometry (MS/MS), LC-MS becomes an exceptionally powerful tool for structural elucidation. In MS/MS, the protonated molecule of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

Predicted Fragmentation of (2-Fluoro-4-methoxyphenyl)methanamine and its N-Acetyl Derivative
  • (2-Fluoro-4-methoxyphenyl)methanamine ([M+H]+ = m/z 156.08) : The primary and most facile fragmentation is the neutral loss of ammonia (NH₃), resulting in a stable benzylic carbocation at m/z 139.05. This is a characteristic fragmentation for primary benzylamines.[3] Subsequent fragmentation of this ion would likely involve the loss of carbon monoxide (CO) or other small neutral molecules.

  • N-acetyl-(2-Fluoro-4-methoxyphenyl)methanamine ([M+H]+ = m/z 198.09) : The fragmentation of the N-acetylated product will be dominated by cleavage of the amide bond. A common fragmentation pathway for N-benzyl amides is the formation of the benzoyl-type cation or the benzyl cation.[4] We can predict two major fragmentation pathways:

    • Cleavage of the N-C(benzyl) bond: This would lead to the formation of the stable 2-fluoro-4-methoxybenzyl cation at m/z 139.05.

    • Cleavage of the CO-N bond: This would result in the formation of an acylium ion. However, the formation of the benzyl cation is often more favorable.

The following diagram illustrates the predicted primary fragmentation pathways:

G cluster_amine (2-Fluoro-4-methoxyphenyl)methanamine cluster_amide N-acetyl-(2-Fluoro-4-methoxyphenyl)methanamine parent_amine [M+H]+ m/z 156.08 frag_amine [M+H - NH3]+ m/z 139.05 (2-Fluoro-4-methoxybenzyl cation) parent_amine->frag_amine -NH3 parent_amide [M+H]+ m/z 198.09 frag_amide [M+H - C2H3NO]+ m/z 139.05 (2-Fluoro-4-methoxybenzyl cation) parent_amide->frag_amide -CH3CONH2

Caption: Predicted ESI-MS/MS fragmentation of the parent amine and its N-acetyl derivative.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] However, primary amines like (2-Fluoro-4-methoxyphenyl)methanamine are often too polar for direct GC analysis, leading to poor peak shape and potential thermal degradation. Therefore, a derivatization step is typically required to increase volatility and thermal stability.[5]

The Necessity of Derivatization

Acylation or silylation are common derivatization strategies for amines. For instance, reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will replace the active hydrogens on the amine with trimethylsilyl (TMS) groups, making the molecule more amenable to GC analysis.

While requiring an extra sample preparation step, GC-MS with Electron Ionization (EI) offers the advantage of highly reproducible and information-rich fragmentation patterns that can be readily compared to extensive spectral libraries for confident identification.

Comparative Analysis: LC-MS vs. GC-MS

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.Best for volatile and semi-volatile, thermally stable compounds.
Sample Preparation Often minimal; "dilute and shoot" may be possible for clean reaction mixtures.Derivatization is usually necessary for polar amines to improve volatility and peak shape.[6]
Ionization Technique Soft ionization (e.g., ESI, APCI) preserves the molecular ion.[2]Hard ionization (EI) provides extensive, reproducible fragmentation for library matching.
Sensitivity Generally very high, especially with tandem MS (LC-MS/MS).High sensitivity, particularly with selected ion monitoring (SIM).
Throughput Can be very high with modern UHPLC systems.Can be high, but the derivatization step adds to the overall analysis time.
Cost & Complexity Generally higher initial cost and complexity.Lower initial cost and arguably simpler operation for routine analyses.

Alternative Analytical Techniques

While mass spectrometry offers the most comprehensive data, other analytical techniques can be valuable, particularly for routine monitoring and quantification when the identities of the major components are already known.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique. Aromatic compounds like (2-Fluoro-4-methoxyphenyl)methanamine and its derivatives are UV-active, allowing for their detection and quantification. HPLC-UV is excellent for monitoring reaction progress and assessing purity.[7] However, it does not provide molecular weight or structural information, making it unsuitable for the identification of unknown impurities.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed. This is particularly useful for trace-level analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of the final, purified product. It provides detailed information about the connectivity of atoms within a molecule. For reaction monitoring, NMR can also be used, although it is generally less sensitive than mass spectrometry.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of a hypothetical N-acetylation reaction of (2-Fluoro-4-methoxyphenyl)methanamine.

LC-MS/MS Experimental Workflow

G cluster_workflow LC-MS/MS Workflow start Reaction Quenching & Sample Dilution hplc UHPLC Separation (C18 Column) start->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms1 Full Scan MS (Identify [M+H]+ ions) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment [M+H]+ ions) ms1->ms2 data Data Analysis & Compound Identification ms2->data

Caption: A typical experimental workflow for LC-MS/MS analysis of reaction products.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.
  • Dilute the quenched sample 1:1000 (or as appropriate) with an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. LC Conditions:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan (m/z 100-500) for initial screening, followed by data-dependent MS/MS on the most intense ions.
  • Targeted MS/MS: For known products, set up precursor-to-product ion transitions (e.g., 156.1 -> 139.1 for the starting material and 198.1 -> 139.1 for the N-acetyl product).
GC-MS Experimental Workflow

G cluster_workflow GC-MS Workflow start Reaction Quenching & Solvent Extraction derivatization Derivatization (e.g., Silylation) start->derivatization gc GC Separation (DB-5ms Column) derivatization->gc ei Electron Ionization (70 eV) gc->ei ms Mass Analysis (Full Scan) ei->ms data Data Analysis & Library Matching ms->data

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Molecules Containing the 2-Fluoro-4-Methoxyphenyl Moiety

Introduction: The Strategic Importance of Metabolic Stability In the intricate process of drug discovery and development, a molecule's pharmacological potency is only one part of a complex puzzle. Its absorption, distrib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Metabolic Stability

In the intricate process of drug discovery and development, a molecule's pharmacological potency is only one part of a complex puzzle. Its absorption, distribution, metabolism, and excretion (ADME) properties are equally critical determinants of clinical success. Among these, metabolic stability—the molecule's susceptibility to biotransformation by the body's enzymatic machinery—stands as a paramount parameter.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[2] Consequently, early and accurate assessment of metabolic stability is essential to guide medicinal chemistry efforts and select drug candidates with favorable pharmacokinetic profiles.[3]

The 2-fluoro-4-methoxyphenyl moiety is a prevalent structural motif in modern medicinal chemistry. Its electronic properties and synthetic accessibility make it an attractive component in designing molecules that target a wide range of biological systems. However, the interplay between the electron-withdrawing fluorine atom and the electron-donating, metabolically labile methoxy group presents a unique challenge and opportunity. Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidation, while the methoxy group is a known "soft spot" for metabolism.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the metabolic stability of compounds containing the 2-fluoro-4-methoxyphenyl scaffold. We will delve into the underlying mechanistic principles, present detailed experimental protocols for comparative analysis, and offer insights into interpreting the resulting data to make informed decisions in the drug development pipeline.

Part 1: Mechanistic Insights and Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is primarily determined by its chemical structure and the enzymes it encounters, with the liver being the principal site of drug metabolism.[7] The key enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) superfamily.[8][9] For an aromatic system like the 2-fluoro-4-methoxyphenyl ring, two CYP-mediated reactions are of primary concern: aromatic hydroxylation and O-demethylation.[8][10]

  • The Role of the Methoxy Group (-OCH₃): The methoxy group is a well-known site of metabolic attack. CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, readily catalyze its O-demethylation to form a corresponding phenol. This is often a high-turnover pathway that can represent a significant clearance mechanism for the parent molecule.

  • The Influence of the Fluoro Group (-F): The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it highly resistant to direct enzymatic cleavage by CYPs.[11] Strategically placing a fluorine atom at a potential site of metabolism—a practice known as "metabolic blocking"—is a common tactic to enhance a molecule's stability and half-life.[4][12] Furthermore, fluorine's high electronegativity can lower the electron density of the aromatic ring, making it less susceptible to oxidative attack.

For the 2-fluoro-4-methoxyphenyl moiety, the fluorine at the C2 position effectively shields this site from hydroxylation. The primary metabolic liability is therefore predicted to be the O-demethylation of the methoxy group at C4. Secondary, and likely much slower, metabolic pathways could involve hydroxylation at the C3 or C5 positions.

Caption: Predicted primary and secondary metabolic pathways.

Part 2: A Framework for Comparative Experimental Assessment

To quantify the metabolic stability imparted by the 2-fluoro-4-methoxyphenyl moiety, a comparative approach is essential. By assessing the parent molecule alongside carefully chosen analogs, we can isolate the effects of each substituent.

Recommended Test Articles:

  • Core Compound: Molecule containing the 2-fluoro-4-methoxyphenyl moiety.

  • Analog A (Des-Fluoro): The same molecule with the 2-fluoro substituent replaced by hydrogen (i.e., containing a 4-methoxyphenyl moiety). This analog serves to quantify the metabolic blocking effect of the fluorine atom.

  • Analog B (Des-Methoxy): The same molecule with the 4-methoxy group replaced by hydrogen (i.e., containing a 2-fluorophenyl moiety). This analog helps to determine the metabolic liability of the methoxy group.

This comparative study will be conducted using two industry-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Caption: High-level workflow for comparative stability assessment.

Part 3: Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols represent self-validating systems, incorporating necessary controls to ensure the reliability of the data.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput screen that primarily evaluates Phase I metabolism mediated by enzymes like CYPs found in the microsomal fraction of liver cells.[7][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.[14] Dilute to a final working concentration of 0.5 mg/mL protein in 100 mM phosphate buffer (pH 7.4).[15]

    • Prepare a 1 mM NADPH regenerating system solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[16]

    • Prepare 1 µM working solutions of the Core Compound, Analog A, Analog B, and a positive control (e.g., a rapidly metabolized compound like Verapamil) in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 90 µL of the diluted microsome suspension to wells for each time point.

    • Add 10 µL of the respective test compound working solution to initiate the reaction. The final test compound concentration is 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system.

    • Include "minus-cofactor" controls where the NADPH system is replaced with buffer to assess non-enzymatic degradation.[16]

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the respective wells.[15] The acetonitrile precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18][19]

Protocol 2: Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact liver cells, which contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, and also accounts for cellular uptake.[20][21][22]

Step-by-Step Methodology:

  • Cell & Reagent Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and suspend them in pre-warmed, supplemented Williams Medium E.[21]

    • Perform a cell count and viability check (e.g., using Trypan Blue). Ensure viability is >85%.

    • Dilute the hepatocyte suspension to a final density of 0.5 x 10⁶ viable cells/mL.[22]

    • Prepare 2 µM working solutions of the test compounds and positive/negative controls in the incubation medium.[21]

  • Incubation:

    • In a 12-well plate, add 0.5 mL of the compound working solution to each well.

    • Add 0.5 mL of the hepatocyte suspension to each well to start the reaction (final cell density is 0.5 x 10⁶ cells/mL, final compound concentration is 1 µM).[21]

    • Include a negative control with heat-inactivated hepatocytes to measure non-enzymatic degradation.[21]

    • Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO₂.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect 50 µL aliquots from each well.[21]

    • Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant for quantification of the remaining parent compound by LC-MS/MS.[23][24]

Data Analysis and Interpretation

For both assays, the concentration of the parent compound at each time point is determined from the peak area ratio relative to the internal standard.

  • Calculate % Remaining: (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the negative rate constant (-k).

  • Calculate In Vitro Half-Life (t₁/₂): t₁/₂ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLᵢₙₜ):

    • Microsomes: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1000 / mg/mL protein concentration)

    • Hepatocytes: CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (1000 / cell density in millions/mL)

These calculated parameters provide a quantitative measure of metabolic stability.[3]

Part 4: Illustrative Data and Comparative Discussion

To demonstrate the power of this comparative approach, the following table presents illustrative data for our three test articles. Note: This data is hypothetical and intended for instructional purposes.

Compound Assay Type In Vitro t₁/₂ (min) CLᵢₙₜ
Core Compound Microsomes4530.8 µL/min/mg
(2-fluoro-4-methoxyphenyl)Hepatocytes3836.5 µL/min/10⁶ cells
Analog A (Des-Fluoro) Microsomes1877.0 µL/min/mg
(4-methoxyphenyl)Hepatocytes1592.4 µL/min/10⁶ cells
Analog B (Des-Methoxy) Microsomes>120<11.6 µL/min/mg
(2-fluorophenyl)Hepatocytes>120<11.6 µL/min/10⁶ cells

Interpretation of Results:

  • Analog A (Des-Fluoro) vs. Core Compound: Analog A shows a significantly shorter half-life and higher clearance compared to the Core Compound. This result strongly supports the hypothesis that the 2-fluoro group acts as an effective metabolic block, preventing aromatic hydroxylation and thereby increasing the overall stability of the molecule.

  • Analog B (Des-Methoxy) vs. Core Compound: Analog B is exceptionally stable in both systems, with minimal turnover observed. This demonstrates that the 4-methoxy group is indeed the primary metabolic soft spot. Its removal results in a dramatic increase in metabolic stability.

  • Core Compound Performance: The Core Compound exhibits intermediate stability. Its clearance is primarily driven by the metabolism of the methoxy group. The slightly faster clearance observed in hepatocytes compared to microsomes could suggest some contribution from Phase II metabolism (e.g., sulfation or glucuronidation) of the phenol metabolite formed after O-demethylation, a process captured only by the intact cell system.[20]

Conclusion and Strategic Recommendations

This comprehensive guide establishes a robust framework for assessing the metabolic stability of molecules containing the 2-fluoro-4-methoxyphenyl moiety. The experimental evidence, derived from a direct comparison with des-fluoro and des-methoxy analogs, provides clear, actionable insights.

Key Takeaways:

  • The 2-fluoro group effectively enhances metabolic stability by blocking a potential site of CYP-mediated oxidation.

  • The 4-methoxy group remains a significant metabolic liability, undergoing rapid O-demethylation.

  • The 2-fluoro-4-methoxyphenyl scaffold offers a favorable balance, providing improved stability over a simple methoxyphenyl ring while retaining a predictable metabolic pathway.

For drug development teams, this moiety can be used confidently, with the awareness that O-demethylation will likely be a key clearance pathway. Should further metabolic stability be required to optimize a compound's pharmacokinetic profile, medicinal chemistry efforts should focus on modifying or replacing the methoxy group. Strategies could include its replacement with metabolically more robust groups, such as a difluoromethoxy (-OCF₂H) or trifluoromethoxy (-OCF₃) group, to further enhance the molecule's residence time in the body.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

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  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative bioanalysis by LC-MS/MS: a review. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Retrieved from [Link]

  • van Berkel, W. J. H., et al. (n.d.). Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. ResearchGate. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

  • Guengerich, F. P. (2017). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 60(20), 8439-8451. Retrieved from [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the In Vitro ADME Properties of Drugs Derived from (2-Fluoro-4-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just advantageous—it is fundamental to the successful progression of a candidate from the bench to the clinic. Early-stage in vitro characterization of these properties is a critical gatekeeping step, enabling researchers to identify and optimize molecules with favorable pharmacokinetic profiles while deprioritizing those with liabilities that could lead to costly late-stage failures.

This guide provides a comprehensive comparison of key in vitro ADME properties for hypothetical drug candidates derived from the (2-fluoro-4-methoxyphenyl)methanamine scaffold. This chemical moiety, featuring both a fluorine atom and a methoxy group on the phenyl ring, presents an interesting case study in the modulation of drug-like properties. The strategic placement of fluorine can enhance metabolic stability and membrane permeability, while the methoxy group can influence solubility and receptor interactions.[1]

We will delve into the core in vitro assays that form the bedrock of early ADME profiling: permeability, metabolic stability, and plasma protein binding. For each, we will not only present detailed, field-proven protocols but also explore the underlying scientific principles and the anticipated influence of the (2-fluoro-4-methoxyphenyl)methanamine core on the experimental outcomes. The presented data, while illustrative, is grounded in published findings for structurally related compounds, offering a realistic projection of the structure-activity relationships (SAR) at play.

The Influence of the 2-Fluoro-4-methoxy Substituents: A Mechanistic Overview

The presence of both fluorine and a methoxy group on the phenyl ring of the (2-fluoro-4-methoxyphenyl)methanamine scaffold is a deliberate design choice aimed at favorably modulating the ADME profile of potential drug candidates.

The fluorine atom , being the most electronegative element, exerts a powerful inductive effect, which can lower the pKa of nearby functional groups. This can be advantageous for optimizing solubility and permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[2] Strategically placing a fluorine atom at a potential site of metabolism can thus "block" this metabolic soft spot, increasing the compound's half-life and bioavailability.[3]

The methoxy group , on the other hand, is an electron-donating group that can influence the overall electronic properties and conformation of the molecule. It can participate in hydrogen bonding with target receptors and, depending on its position, can also be a site of metabolism (O-demethylation). The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment that can be fine-tuned to optimize both potency and pharmacokinetic properties.

I. Permeability: Crossing the Cellular Divide

A drug's ability to permeate biological membranes is a prerequisite for its absorption and distribution to its site of action. We will explore two complementary assays for assessing permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more comprehensive view including active transport.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[4] It is a cost-effective initial screen to rank compounds based on their ability to diffuse across a lipidic barrier.

  • Preparation of the Donor Plate:

    • A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

    • The stock solution is diluted in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) to the final desired concentration. This is the donor solution.

  • Preparation of the Acceptor Plate:

    • The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a solubilizing agent to mimic physiological "sink" conditions.

  • Membrane Coating:

    • The filter membrane of a 96-well donor plate is coated with a lipid solution (e.g., a mixture of lecithin in dodecane) to form the artificial membrane.

  • Assay Assembly and Incubation:

    • The donor solution is added to the wells of the coated donor plate.

    • The donor plate is then placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow for compound diffusion.

  • Quantification and Analysis:

    • After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

    • The effective permeability (Pe) is calculated using the following equation:

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

DOT Script for PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) add_donor Add Donor Solution prep_donor->add_donor prep_acceptor Prepare Acceptor Plate (Buffer) assemble Assemble Sandwich (Donor + Acceptor Plates) prep_acceptor->assemble coat_membrane Coat Donor Plate Membrane with Lipid coat_membrane->add_donor add_donor->assemble incubate Incubate (Room Temperature) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[5] This model provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport mechanisms.[6]

  • Cell Culture and Monolayer Formation:

    • Caco-2 cells are seeded onto semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[7]

  • Permeability Assessment (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer.

    • The test compound is added to the apical (upper) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral (lower) chamber at various time points.

  • Permeability Assessment (Basolateral to Apical) for Efflux:

    • The test compound is added to the basolateral chamber, and samples are taken from the apical chamber to determine the efflux ratio.

  • Quantification and Analysis:

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[7]

DOT Script for Caco-2 Permeability Workflow

Caco2_Workflow cluster_culture Cell Culture cluster_validation Monolayer Validation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for ~21 Days to Form Monolayer seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) differentiate->check_integrity add_compound_ab Add Compound to Apical Side (A-B) check_integrity->add_compound_ab add_compound_ba Add Compound to Basolateral Side (B-A) check_integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample Sample from Receiver Chamber incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Comparative Permeability Data

The following table presents illustrative permeability data for a series of hypothetical compounds derived from the (2-fluoro-4-methoxyphenyl)methanamine scaffold. The data is designed to reflect expected trends based on structural modifications.

Compound IDR GroupPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioPredicted Permeability Class
FMPM-001 -H8.56.21.1High
FMPM-002 -CH₂OH3.12.50.9Moderate
FMPM-003 -COOH0.80.53.5Low (Efflux Substrate)
FMPM-004 -CONH₂4.53.81.2Moderate

Analysis of Permeability Data:

  • FMPM-001 , the parent compound, is predicted to have high passive permeability, a favorable characteristic.

  • The addition of a polar hydroxyl group in FMPM-002 reduces permeability, as expected.

  • The carboxylic acid moiety in FMPM-003 significantly decreases passive permeability and introduces a high efflux ratio, suggesting it is a substrate for an efflux transporter like P-glycoprotein or BCRP.

  • The amide in FMPM-004 has an intermediate effect on permeability.

II. Metabolic Stability: Resisting the Body's Defenses

Metabolic stability is a measure of a compound's susceptibility to enzymatic degradation, primarily by cytochrome P450 enzymes in the liver.[8] Poor metabolic stability can lead to rapid clearance and low oral bioavailability.

A. Liver Microsome Stability Assay

This assay utilizes subcellular fractions of liver cells (microsomes) that are enriched in drug-metabolizing enzymes.[9] It provides a measure of intrinsic clearance, which is the rate of metabolism in the absence of blood flow limitations.

  • Preparation of Reagents:

    • Pooled human liver microsomes are thawed and diluted in a phosphate buffer.

    • A solution of the cofactor NADPH (essential for CYP450 activity) is prepared.

    • The test compound is prepared at the desired concentration.

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes at 37°C.

    • The reaction is initiated by the addition of NADPH.

  • Time-Point Sampling:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[10]

  • Sample Processing and Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time, and the slope of the line is used to determine the half-life (t₁/₂) and intrinsic clearance (Clint).

DOT Script for Liver Microsome Stability Assay Workflow

Microsome_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes pre_incubate Pre-incubate Compound with Microsomes at 37°C prep_microsomes->pre_incubate prep_compound Prepare Test Compound prep_compound->pre_incubate prep_cofactor Prepare NADPH Cofactor initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubate->initiate_reaction time_points Take Samples at Various Time Points initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze_supernatant Analyze Supernatant (LC-MS/MS) centrifuge->analyze_supernatant calculate_stability Calculate t½ and Clint analyze_supernatant->calculate_stability

Caption: Workflow for the Liver Microsome Stability Assay.

Comparative Metabolic Stability Data

The following table illustrates the expected metabolic stability of our hypothetical compounds.

Compound IDR GroupHalf-life (t₁/₂) in Human Liver Microsomes (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Predicted Metabolic Stability
FMPM-001 -H> 60< 10High
FMPM-005 (4-methoxyphenyl)methanamine (No Fluorine)2545Moderate
FMPM-006 (2-fluoro-phenyl)methanamine (No Methoxy)4520High
FMPM-007 -CH₂-Pyridine1575Low

Analysis of Metabolic Stability Data:

  • FMPM-001 , with the 2-fluoro-4-methoxy substitution, is predicted to have high metabolic stability. The fluorine at the 2-position likely shields the molecule from oxidation at that site.

  • FMPM-005 , lacking the fluorine, is expected to be more susceptible to metabolism, likely through oxidation of the phenyl ring.

  • FMPM-006 , lacking the methoxy group, is still predicted to be relatively stable due to the presence of the fluorine.

  • FMPM-007 , with the addition of a pyridine ring, introduces a new potential site for metabolism, leading to lower stability.

III. Plasma Protein Binding: The Unbound Fraction is Key

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1 acid glycoprotein for basic drugs.[11] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available for metabolism and excretion.[11] High plasma protein binding can limit a drug's efficacy and distribution into tissues.

A. Rapid Equilibrium Dialysis (RED) Assay

The RED assay is a widely used method to determine the extent of plasma protein binding.[12] It involves dialyzing a drug-spiked plasma sample against a buffer solution until the concentration of the free drug reaches equilibrium across a semi-permeable membrane.

  • Preparation:

    • A stock solution of the test compound is prepared.

    • The test compound is spiked into plasma (e.g., human, rat, mouse) at a known concentration.

  • Assay Setup:

    • The drug-spiked plasma is added to one chamber of a RED device insert.

    • A buffer solution (e.g., PBS) is added to the other chamber. The two chambers are separated by a dialysis membrane with a molecular weight cutoff that allows the passage of small molecules but not proteins.

  • Incubation:

    • The RED device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection and Analysis:

    • Aliquots are taken from both the plasma and buffer chambers.

    • To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a matched matrix.

    • The proteins are precipitated, and the concentration of the compound in the supernatant of both samples is determined by LC-MS/MS.

  • Data Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

DOT Script for Rapid Equilibrium Dialysis (RED) Assay Workflow

RED_Assay_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike Test Compound into Plasma setup_red Add Spiked Plasma and Buffer to RED Device Chambers spike_plasma->setup_red incubate Incubate at 37°C to Reach Equilibrium setup_red->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers matrix_match Matrix Match Samples sample_chambers->matrix_match analyze_samples Analyze Samples (LC-MS/MS) matrix_match->analyze_samples calculate_fu Calculate Fraction Unbound (fu) analyze_samples->calculate_fu

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

Comparative Plasma Protein Binding Data

The following table provides illustrative plasma protein binding data for our hypothetical compounds.

Compound IDR GroupHuman Plasma Protein Binding (%)Fraction Unbound (fu)Predicted Binding Class
FMPM-001 -H92.50.075High
FMPM-002 -CH₂OH85.00.150Moderate
FMPM-003 -COOH98.50.015Very High
FMPM-008 -C(CH₃)₃99.20.008Very High

Analysis of Plasma Protein Binding Data:

  • FMPM-001 is predicted to be highly bound to plasma proteins, which is common for many drug candidates.

  • The introduction of a polar hydroxyl group in FMPM-002 is expected to decrease protein binding.

  • The acidic carboxylate group in FMPM-003 is likely to increase binding to albumin, resulting in very high protein binding.

  • The addition of a lipophilic tert-butyl group in FMPM-008 is predicted to significantly increase plasma protein binding due to enhanced hydrophobic interactions.

Conclusion and Future Directions

The in vitro ADME assays detailed in this guide represent a powerful and indispensable toolkit for the modern drug discovery scientist. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential early in the discovery process.

For drug candidates derived from the (2-fluoro-4-methoxyphenyl)methanamine scaffold, the interplay of the fluoro and methoxy substituents provides a rich platform for fine-tuning ADME properties. The illustrative data presented herein highlights the significant impact that even minor structural modifications can have on these key parameters. A thorough and early assessment of these properties is crucial for guiding medicinal chemistry efforts and selecting candidates with the highest probability of success in subsequent in vivo studies and clinical development. The integration of these in vitro data into physiologically based pharmacokinetic (PBPK) models can further enhance our ability to predict human pharmacokinetics and inform clinical trial design.

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